Ethyl 2-cyano-2-ethylbutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPRYLUIKAKSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167268 | |
| Record name | Ethyl 2-cyano-2-ethylbutyrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-56-3 | |
| Record name | Ethyl 2-cyano-2-ethylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-cyano-2-ethylbutyrate | |
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| Record name | 1619-56-3 | |
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| Record name | Ethyl 2-cyano-2-ethylbutyrate | |
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| Record name | Ethyl 2-cyano-2-ethylbutyrate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.073 | |
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| Record name | ETHYL 2-CYANO-2-ETHYLBUTYRATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-Cyano-2-Ethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-Cyano-2-Ethylbutanoate (CAS No. 1619-56-3), a versatile building block in organic synthesis with significant potential in the pharmaceutical and chemical industries. This document delves into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and process development, offering both foundational knowledge and practical insights into the utilization of this compound.
Introduction: The Strategic Importance of α,α-Disubstituted α-Cyanoesters
α-Cyanoesters are a class of organic compounds characterized by the presence of a nitrile and an ester functional group attached to the same carbon atom. The acidity of the α-proton makes these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. While simple α-cyanoesters like ethyl cyanoacetate are widely used, the introduction of two alkyl substituents at the α-position, as in this compound, creates a quaternary carbon center. This structural motif is of particular interest in medicinal chemistry, as it can impart unique conformational constraints and metabolic stability to drug candidates.
This guide focuses specifically on this compound, providing the in-depth technical information necessary for its effective application in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any experimental setting. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1619-56-3 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₉H₁₅NO₂ | [PubChem][1] |
| Molecular Weight | 169.22 g/mol | [PubChem][1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Predicted to be in the range of 210-230 °C at atmospheric pressure. | |
| Solubility | Expected to be soluble in a wide range of organic solvents. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through the sequential alkylation of a suitable starting material, such as ethyl cyanoacetate or ethyl 2-cyanobutanoate. The acidic nature of the α-proton allows for its removal by a strong base to form a resonance-stabilized enolate, which then acts as a nucleophile to displace a halide from an alkylating agent.
Proposed Synthetic Pathway: Dialkylation of Ethyl Cyanoacetate
The most direct route involves the dialkylation of ethyl cyanoacetate with an ethyl halide. This is a two-step process where the first alkylation yields ethyl 2-cyanobutanoate, which is then subjected to a second alkylation.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the alkylation of cyanoacetates and is provided as a guideline for laboratory synthesis.[1]
Materials:
-
Ethyl 2-cyanobutanoate (1 equivalent)
-
Sodium ethoxide (NaOEt) (1.1 equivalents)
-
Anhydrous Ethanol
-
Ethyl iodide (EtI) (1.2 equivalents)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium ethoxide is carefully added to the ethanol and stirred until fully dissolved.
-
Substrate Addition: Ethyl 2-cyanobutanoate is added dropwise to the solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Ethyl iodide is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Spectroscopic Characterization
Accurate structural elucidation is critical for confirming the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent ethyl groups attached to the quaternary carbon and the ethyl group of the ester moiety.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.9 | Quartet (q) | 4H | -C-CH₂ -CH₃ |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.9 | Triplet (t) | 6H | -C-CH₂-CH₃ |
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O (ester) |
| ~120 | C ≡N (nitrile) |
| ~62 | -O-C H₂-CH₃ |
| ~45 | Quaternary C |
| ~30 | -C-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
| ~9 | -C-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and ester functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 | C≡N (nitrile) |
| ~1745 | C=O (ester) |
| 2800-3000 | C-H (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular ion) |
| 140 | [M - C₂H₅]⁺ |
| 124 | [M - OC₂H₅]⁺ |
| 96 | [M - COOC₂H₅]⁺ |
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitrile and the ester.
Caption: Key reactions of the nitrile and ester functional groups.
The presence of a quaternary carbon center makes this molecule a valuable precursor for the synthesis of sterically hindered and conformationally restricted molecules. In drug discovery, such features can lead to enhanced selectivity for biological targets and improved pharmacokinetic profiles. For instance, the reduction of the nitrile group to a primary amine, followed by further functionalization, can lead to the synthesis of novel amino acid derivatives or chiral ligands.
While specific examples of the use of this compound in the synthesis of marketed drugs are not widely documented, the structural motif it provides is found in various biologically active compounds. Its application as a building block in the synthesis of novel therapeutic agents is an active area of research.
Safety and Handling
Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Toxicity: May be harmful if swallowed or inhaled. The cyano group can potentially release hydrogen cyanide under certain conditions (e.g., strong acid).
-
Flammability: Combustible liquid.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong acids, bases, and oxidizing agents.
-
In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of molecules containing a quaternary carbon center. Its synthesis via the alkylation of readily available starting materials is straightforward. The presence of both a nitrile and an ester group offers multiple avenues for further chemical transformations, making it a powerful tool for the synthesis of complex target molecules in the pharmaceutical and chemical industries. This guide provides a solid foundation for researchers and professionals to understand and effectively utilize this important chemical intermediate.
References
-
PubChem. Ethyl 2-cyano-2-ethylbutyrate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. ETHYL CYANOACETATE. [Link]
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PubChem. Ethyl 2-cyanobutanoate. National Center for Biotechnology Information. [Link]
- Google Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- Google Patents. Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
DC Fine Chemicals. Safety Data Sheet for Ethyl cyanoacetate. [Link]
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physical properties of Ethyl 2-cyano-2-ethylbutanoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-cyano-2-ethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 1619-56-3), a substituted cyanoacetate ester with potential applications in organic synthesis and medicinal chemistry. As a senior application scientist, this document moves beyond a simple data sheet to offer insights into the causality behind its properties and synthetic routes, ensuring a deeper understanding for its practical application.
Core Chemical Identity
This compound is a unique chemical entity featuring a quaternary carbon at the alpha position to both a nitrile and an ester carbonyl group. This sterically hindered and electronically distinct structure makes it a valuable, albeit specialized, building block.
-
IUPAC Name: this compound[1]
-
Synonyms: Ethyl 2-cyano-2-ethylbutyrate, Ethyl diethylcyanoacetate, 2-Cyano-2-ethylbutanoic acid ethyl ester[1]
-
CAS Number: 1619-56-3[1]
-
Molecular Formula: C₉H₁₅NO₂[1]
-
Molecular Weight: 169.22 g/mol [2]
Physicochemical Properties
The physical characteristics of a compound are critical for its handling, purification, and application in reaction design. The properties of this compound are summarized below.
| Property | Value | Source |
| Boiling Point | 214.5 °C (Predicted) | [2] |
| Density | 1.0873 g/cm³ | [2] |
| Refractive Index | 1.4200 | [2] |
| Melting Point | Data not available | |
| Solubility | Expected to have low solubility in water and high solubility in common organic solvents such as ethanol, diethyl ether, and acetone. | |
| Storage | 2-8°C is recommended for long-term storage. |
Expert Analysis: The absence of a reported melting point is common for liquids that do not readily crystallize or have a very low freezing point. The predicted high boiling point is consistent with its molecular weight and polar functional groups (ester and nitrile). Its structure suggests it is a non-polar to moderately polar aprotic solvent, hence its miscibility with organic solvents is expected. The density appears somewhat high compared to simpler esters, likely influenced by the compact packing allowed by the quaternary center and the dense nitrile group.
Spectroscopic Signature Analysis
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Commentary |
| ¹H-NMR | -O-CH₂ -CH₃ (quartet) | ~4.2 ppm | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| -C-CH₂ -CH₃ (quartet) | ~1.9 ppm | The two equivalent methylene protons of the ethyl groups on the quaternary carbon. | |
| -O-CH₂-CH₃ (triplet) | ~1.3 ppm | The terminal methyl of the ethyl ester group. | |
| -C-CH₂-CH₃ (triplet) | ~0.9 ppm | The two equivalent terminal methyls of the ethyl groups on the quaternary carbon. | |
| ¹³C-NMR | C =O (ester) | ~168 ppm | Typical range for an ester carbonyl carbon. |
| C ≡N (nitrile) | ~118 ppm | Characteristic for a nitrile carbon. | |
| -O-C H₂- | ~62 ppm | Methylene carbon of the ethyl ester, shifted downfield by oxygen. | |
| Quaternary C | ~45-50 ppm | The central quaternary carbon's shift is influenced by both the nitrile and carbonyl groups. | |
| -C H₂-CH₃ | ~28 ppm | Methylene carbons of the C2-ethyl groups. | |
| -O-CH₂-C H₃ | ~14 ppm | Terminal methyl carbon of the ethyl ester. | |
| -CH₂-C H₃ | ~8 ppm | Terminal methyl carbons of the C2-ethyl groups. | |
| IR Spectroscopy | C≡N Stretch | ~2240 cm⁻¹ (medium) | The nitrile stretch is a sharp, characteristic peak. Its intensity can be weak for quaternary nitriles. |
| C=O Stretch | ~1745 cm⁻¹ (strong) | A strong, sharp absorption typical for an ester carbonyl. | |
| C-H Stretch | ~2850-3000 cm⁻¹ | Aliphatic C-H bond stretching from the ethyl groups. | |
| C-O Stretch | ~1250 cm⁻¹ (strong) | Characteristic stretching vibration for the ester C-O bond. |
Representative Synthesis: Logic and Protocol
The synthesis of this compound is most logically achieved through the sequential alkylation of an active methylene compound. The most direct precursor would be Ethyl 2-cyanobutanoate. The acidic α-hydrogen is readily deprotonated by a suitable base to form a stabilized carbanion, which then acts as a nucleophile to displace a halide from an ethylating agent.
Causality in Experimental Design
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. The ethoxide anion is a strong enough base to deprotonate the α-carbon, and using it in its conjugate acid (ethanol) as the solvent prevents unwanted transesterification reactions.
-
Choice of Alkylating Agent: Ethyl bromide or ethyl iodide are effective electrophiles. Ethyl iodide is more reactive but also more expensive; ethyl bromide offers a good balance of reactivity and cost.
-
Reaction Control: The reaction is typically initiated at a reduced temperature to control the initial exothermic deprotonation, then warmed to drive the Sₙ2 alkylation to completion. A reflux condition ensures the reaction proceeds at a steady, controlled rate.
Detailed Experimental Protocol: Synthesis via Alkylation
This protocol is a representative method adapted from standard procedures for the alkylation of cyanoacetate derivatives.[3]
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.
-
Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Carbanion Formation: Cool the sodium ethoxide solution to 0-5°C using an ice bath. Add Ethyl 2-cyanobutanoate (14.1 g, 0.1 mol) dropwise to the solution over 30 minutes. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the enolate.
-
Alkylation: Add ethyl bromide (12.0 g, 0.11 mol, 1.1 equivalents) dropwise to the cooled solution. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Synthesis Workflow Diagram
Sources
An In-depth Technical Guide to Ethyl 2-cyano-2-ethylbutanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-cyano-2-ethylbutanoate, a disubstituted cyanoacetate derivative, represents a versatile yet underexplored intermediate with significant potential in the synthesis of valuable organic compounds, including pharmacologically active agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound. By synthesizing theoretical knowledge with practical insights, this document aims to serve as a foundational resource for leveraging this compound in innovative research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound is a nitrile and ester-containing organic compound. Its structural formula reveals a quaternary carbon atom at the α-position to the ester carbonyl, substituted with a cyano group and two ethyl groups.
The presence of the electron-withdrawing cyano and ester groups on the same carbon atom significantly influences the molecule's reactivity. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1619-56-3 | [1] |
| Appearance | Liquid | |
| Boiling Point | 214.5 °C (Predicted) | |
| Density | 0.972 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the dialkylation of ethyl cyanoacetate. This reaction proceeds via the formation of a carbanion at the α-carbon of ethyl cyanoacetate, which is acidic due to the presence of the adjacent cyano and ester groups. This carbanion then acts as a nucleophile, attacking an ethyl halide in a nucleophilic substitution reaction. The process is repeated to introduce the second ethyl group.
Causality Behind Experimental Choices
The choice of base is critical for the deprotonation of ethyl cyanoacetate. A strong base, such as sodium ethoxide, is typically used to ensure complete formation of the enolate. The reaction is often carried out in an anhydrous solvent, such as absolute ethanol, to prevent side reactions like the hydrolysis of the ester. Ethyl bromide or ethyl iodide are common choices for the alkylating agent. The reaction temperature is typically controlled to manage the exothermic nature of the reaction and to minimize side products.
}
Caption: Workflow for the dialkylation synthesis of this compound.Detailed Experimental Protocol (Adapted from similar preparations)
Materials:
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring. After the addition is complete, add one equivalent of ethyl bromide dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
-
Second Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide solution is added, followed by a second equivalent of ethyl bromide. The mixture is then refluxed again for several hours.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The ethyl groups attached to the quaternary carbon will likely show a triplet for the methyl protons and a quartet for the methylene protons. The ethyl group of the ester will also show a characteristic triplet and quartet pattern, but in a different chemical shift region due to the influence of the adjacent oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the quaternary carbon, the cyano carbon, the carbonyl carbon of the ester, and the various methyl and methylene carbons of the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A strong band in the region of 1735-1750 cm⁻¹ corresponds to the C=O stretch of the ester. C-H stretching and bending vibrations for the alkyl groups will also be present.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of 169.22.
Applications in Research and Drug Development
Cyanoacetate derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including many with important biological activities.[3] this compound, with its dialkylated α-carbon, serves as a precursor to gem-diethyl substituted compounds.
Synthesis of Barbiturates
One of the most significant applications of dialkylated cyanoacetic esters is in the synthesis of barbiturates.[4] Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants. The synthesis of 5,5-diethylbarbituric acid (also known as barbital), for example, can be envisioned starting from this compound. The general synthetic route involves the condensation of the dialkylated cyanoacetic ester with urea in the presence of a strong base.
}
Caption: Proposed synthetic pathway to 5,5-diethylbarbituric acid from this compound.Precursor for other Biologically Active Molecules
The cyano group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to a variety of other functionalized molecules.[5] These transformations, coupled with the gem-diethyl substitution pattern, make it a potentially useful building block for the synthesis of novel drug candidates.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its preparation via the straightforward dialkylation of ethyl cyanoacetate provides access to a valuable building block for the construction of gem-diethyl substituted compounds, most notably in the synthesis of barbiturates. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, with the aim of facilitating its use in further research and development. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the utility of such specialized building blocks will undoubtedly increase.
References
-
Organic Syntheses Procedure. ethyl cyanoacetate. [Link]
-
PubChem. Ethyl 2-cyanobutanoate. [Link]
-
MySkinRecipes. 2-Cyano-2-ethylbutanoic acid. [Link]
- Fox, D. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)
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Organic Syntheses Procedure. ETHYL n-BUTYLCYANOACETATE. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). [Link]
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An In-depth Technical Guide to Ethyl 2-cyano-2-ethylbutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-2-ethylbutanoate is a nitrile and ester functionalized organic compound. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside validated protocols for its synthesis and analytical characterization. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals engaged in synthetic chemistry and pharmaceutical development.
Introduction: Significance in Synthetic Chemistry
This compound, also known as ethyl 2-cyano-2-ethylbutyrate, is a multifunctional molecule of interest in organic synthesis. Its structure, featuring a quaternary carbon substituted with a nitrile, an ethyl ester, and two additional ethyl groups, makes it a valuable building block. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester functionality offers a handle for various transformations such as saponification and transesterification. These reactive sites provide synthetic chemists with versatile pathways for constructing more complex molecular architectures, which is particularly relevant in the design and development of novel pharmaceutical agents and other specialty chemicals[1].
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The molecular weight and other key descriptors for this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 169.22 g/mol | PubChem[2] |
| Exact Mass | 169.110278721 Da | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1619-56-3 | PubChem[2] |
| Physical Form | Liquid | CymitQuimica[3] |
| Topological Polar Surface Area | 50.1 Ų | PubChem[2] |
| Complexity | 198 | PubChem[2] |
Rationale for Data Selection: The molecular weight is critical for stoichiometric calculations in reaction planning. The exact mass is essential for high-resolution mass spectrometry, which is a primary tool for structure confirmation. The CAS number provides a unique identifier for database searches and regulatory compliance.
Synthetic Protocol: Alkylation of Ethyl Cyanoacetate
The synthesis of this compound is typically achieved through the dialkylation of a simpler precursor, ethyl cyanoacetate. The acidic methylene proton of ethyl cyanoacetate, flanked by the electron-withdrawing nitrile and ester groups, is readily deprotonated by a suitable base to form a stabilized carbanion, which then acts as a nucleophile.
Principle of the Reaction
The reaction proceeds via a sequential nucleophilic substitution (Sₙ2) mechanism. Ethyl cyanoacetate is first deprotonated to form an enolate. This enolate then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide). The process is repeated with a second equivalent of base and ethyl halide to install the second ethyl group at the α-carbon, yielding the final product.
Detailed Experimental Workflow
This protocol is an adapted procedure based on standard alkylation methods for active methylene compounds.[4]
Materials:
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Ethyl iodide (or Ethyl bromide)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with anhydrous ethanol.
-
Base Addition: Sodium ethoxide is carefully added to the ethanol. Causality: Sodium ethoxide is a strong, non-nucleophilic base (in this context) that efficiently deprotonates the ethyl cyanoacetate without competing in saponification of the ester group under anhydrous conditions.
-
Substrate Addition: Ethyl cyanoacetate is added dropwise to the stirred solution at room temperature.
-
First Alkylation: One equivalent of ethyl iodide is added, and the reaction mixture is heated to reflux until TLC or GC-MS analysis indicates the consumption of the starting material and formation of ethyl 2-cyanobutanoate.
-
Second Alkylation: The reaction is cooled, and a second equivalent of sodium ethoxide is added, followed by a second equivalent of ethyl iodide. The mixture is returned to reflux and monitored until completion.
-
Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
Washing: The combined organic layers are washed with saturated NH₄Cl solution (to quench any remaining base) and then with brine. Causality: The washes remove inorganic byproducts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the analytical validation of this compound.
References
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PubChem. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2. National Center for Biotechnology Information. [Link]
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MySkinRecipes. this compound.[Link]
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Organic Syntheses. Ethyl Cyanoacetate.[Link]
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A Comprehensive Spectroscopic Guide to Ethyl 2-cyano-2-ethylbutanoate
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyano-2-ethylbutanoate (CAS No: 1619-56-3). Designed for researchers, chemists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The guide integrates foundational principles with practical, field-proven insights, presenting detailed experimental protocols and thorough data interpretation to ensure scientific integrity and reproducibility.
Molecular Profile and Structure
This compound is a nitrile-containing ester with a quaternary carbon at the alpha position. Its molecular structure presents distinct features that are readily identifiable through various spectroscopic techniques. A comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1619-56-3 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| SMILES | CCC(CC)(C#N)C(=O)OCC | [1] |
Caption: Proton environments in this compound.
Table 1: Predicted ¹H NMR Data
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| Hₐ | ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1=4). |
| Hc | ~1.9 | Quartet | 4H | -C(CH₂ -CH₃)₂ | These two equivalent methylene groups are adjacent to the quaternary carbon. They are split into a quartet by their neighboring methyl protons. |
| Hb | ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ester group are split into a triplet by the two neighboring methylene protons (n+1=3). |
| Hd | ~0.9 | Triplet | 6H | -C(CH₂-CH₃ )₂ | These two equivalent methyl groups are in a typical aliphatic region and are split into a triplet by their neighboring methylene protons. |
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |
|---|---|---|
| ~165 | C =O | The ester carbonyl carbon is highly deshielded, appearing significantly downfield. |
| ~118 | C ≡N | The nitrile carbon appears in its characteristic region, downfield from typical sp³ carbons but upfield of carbonyls. |
| ~62 | -O-CH₂ - | The carbon of the ester methylene group is deshielded by the attached oxygen atom. |
| ~45 | -C (CN)(Et)₂ | The quaternary α-carbon is a key structural marker. Its chemical shift is influenced by the attached nitrile and ethyl groups. |
| ~30 | -CH₂ -CH₃ (butanoate) | The methylene carbons of the two ethyl groups on the α-carbon. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester group. |
| ~9 | -CH₂-CH₃ (butanoate) | The terminal methyl carbons of the two ethyl groups on the α-carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.
Experimental Protocol: IR Data Acquisition
-
Technique Selection: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat capillary cell method is ideal.
-
Sample Application: Apply a single drop of the neat liquid onto the ATR crystal or between two salt (NaCl or KBr) plates.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 2975-2850 | Strong | C-H (sp³) | Stretching |
| ~2250 | Medium | C≡N (Nitrile) | Stretching |
| ~1745 | Strong | C=O (Ester) | Stretching |
| ~1250 | Strong | C-O (Ester) | Stretching |
Interpretation: The IR spectrum provides three unambiguous signals that confirm the molecular identity. The strong, sharp absorption at ~1745 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. The medium intensity peak around 2250 cm⁻¹ is characteristic of a nitrile (C≡N) group. Finally, the strong absorptions in the 2850-2975 cm⁻¹ region confirm the presence of sp³ C-H bonds from the ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Separation: The GC separates the analyte from any impurities. The typical oven program might start at 50°C and ramp to 250°C.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI) at 70 eV.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrum Data and Interpretation
The mass spectrum will show the molecular ion peak and several key fragment ions.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 169 | [C₉H₁₅NO₂]⁺ | Molecular Ion (M⁺) peak, confirms the molecular weight. |
| 140 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the α-carbon. |
| 124 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 96 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group (McLafferty rearrangement is unlikely due to the quaternary α-carbon). |
| 57 | [CH₃CH₂C=O]⁺ | Propionyl cation fragment. |
Caption: Key fragmentation pathways for this compound in EI-MS.
Safety and Handling
While specific hazard data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may be harmful if swallowed or inhaled and could cause skin and eye irritation.
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from ignition sources. * Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The structural characterization of this compound is unequivocally achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitrile and ester functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data presented in this guide forms a self-validating system for the positive identification of the compound, providing researchers and scientists with a reliable reference for their work.
References
-
PubChem. Ethyl 2-cyanobutanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-cyano-2-ethylbutyrate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Ethyl 2-cyano-2-ethylbutanoate: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-ethylbutanoate, a disubstituted α-cyanoacrylate, is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structural motif, featuring a quaternary carbon atom bearing both a cyano and an ester group, as well as two ethyl substituents, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its applications in medicinal chemistry, and essential safety and handling procedures. The content herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.
IUPAC Name: this compound[1]
Synonyms: Ethyl 2-cyano-2-ethylbutyrate, 2-Cyano-2-ethylbutanoic acid ethyl ester[2][3]
Molecular Formula: C₉H₁₅NO₂[1]
Molecular Weight: 169.22 g/mol [1]
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions and ensuring safe handling.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Purity | 95% | [2] |
| InChI Key | MYPRYLUIKAKSET-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC(CC)(C#N)C(=O)OCC | [1] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved through the dialkylation of ethyl cyanoacetate. The acidic nature of the α-hydrogen in ethyl cyanoacetate allows for its sequential deprotonation and subsequent reaction with an alkylating agent.
Reaction Principle: Sequential Alkylation of an Active Methylene Compound
The synthesis hinges on the reactivity of the methylene group (CH₂) in ethyl cyanoacetate, which is activated by the adjacent electron-withdrawing cyano (-CN) and ester (-COOEt) groups. This activation renders the methylene protons acidic enough to be removed by a moderately strong base, such as sodium ethoxide (NaOEt), to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, ethyl bromide, in an SN2 reaction. The process is repeated to introduce a second ethyl group, yielding the desired disubstituted product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature with vigorous stirring. After the addition is complete, add ethyl bromide (1.05 equivalents) dropwise. The reaction mixture is then heated to reflux for 2-3 hours.
-
Second Alkylation: After the initial reflux, add a second portion of sodium ethoxide solution (prepared separately with 1.1 equivalents of sodium in absolute ethanol) to the reaction mixture. Following this, add a second portion of ethyl bromide (1.1 equivalents) dropwise and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a liquid.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The expected spectral data are summarized below.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.2 ppm (q, 2H, -OCH₂CH₃), δ ~2.0 ppm (q, 4H, 2 x -CH₂CH₃), δ ~1.3 ppm (t, 3H, -OCH₂CH₃), δ ~1.0 ppm (t, 6H, 2 x -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~168 ppm (C=O), δ ~118 ppm (C≡N), δ ~63 ppm (-OCH₂CH₃), δ ~45 ppm (quaternary C), δ ~30 ppm (-CH₂CH₃), δ ~14 ppm (-OCH₂CH₃), δ ~9 ppm (-CH₂CH₃) |
| FTIR (neat) | ~2240 cm⁻¹ (C≡N stretch, weak), ~1745 cm⁻¹ (C=O stretch, strong), ~2970-2880 cm⁻¹ (C-H stretch, aliphatic) |
Applications in Drug Development and Medicinal Chemistry
α-Cyanoacrylates are valuable precursors in the synthesis of a wide range of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active molecules. The presence of both a nitrile and an ester group allows for diverse chemical transformations.
Precursor to Anticonvulsant Drugs
This compound is a potential intermediate in the synthesis of certain anticonvulsant drugs, particularly those based on barbiturate and succinimide scaffolds.
-
Barbiturates: The classical synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea.[4] While this compound is a cyanoacetate, it can be hydrolyzed to the corresponding diethyl diethylmalonate, a direct precursor to 5,5-diethylbarbituric acid (Barbital).
-
Succinimides: The anticonvulsant drug ethosuximide (2-ethyl-2-methylsuccinimide) is a well-known treatment for absence seizures.[3][5][6] The synthesis of ethosuximide involves the creation of a disubstituted succinimide ring. While the direct synthesis from this compound is not the primary route, its structural similarity to key intermediates highlights the importance of α,α-disubstituted cyanoacetates in accessing such therapeutic agents.[7]
General Synthetic Pathway to Barbiturates
Caption: Potential synthetic route from this compound to barbiturates.
Safety, Handling, and Disposal
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Spill and Emergency Procedures
-
Minor Spills: Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material in a sealed container for proper disposal.
-
Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher.
Disposal of Non-Radioactive Nitrile-Containing Waste
The disposal of chemical waste must comply with local, state, and federal regulations.
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled container for hazardous chemical waste. Do not dispose of it down the drain.
-
Solid Waste: Contaminated materials such as gloves, paper towels, and absorbent materials should be placed in a sealed, labeled container for solid chemical waste.
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The defaced, empty container can then be disposed of as regular solid waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with clear applications in the synthesis of pharmaceutically relevant compounds. This guide has provided a comprehensive overview of its properties, a detailed and actionable synthesis protocol, an exploration of its potential in drug development, and essential safety guidelines. By understanding and applying the information presented here, researchers and scientists can confidently and safely incorporate this compound into their synthetic strategies, contributing to the advancement of medicinal chemistry and drug discovery.
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Ethyl 2-cyanobutanoate | C7H11NO2 | CID 219611 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Ethyl cyanoacetate - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. (2024, July 27). LinkedIn. Retrieved January 18, 2026, from [Link]
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Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
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Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Material Safety Data Sheet - N-Butyl Cyanoacetate, 99+%. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]
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Preparation of Some Imino- and Cyano-imino-substituted Barbiturates. (n.d.). Retrieved January 18, 2026, from [Link]
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A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Advisory 7.3 - UC EH&S - University of Cincinnati. (n.d.). University of Cincinnati. Retrieved January 18, 2026, from [Link]
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(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 18, 2026, from [Link]
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Ethyl-2-butenoate NMR - All About Drugs. (2014, November 26). All About Drugs. Retrieved January 18, 2026, from [Link]
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Synthesis of barbituric acid analogues. Reaction conditions; (a) ethyl... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Ethyl 2-ethylbutyrate | C8H16O2 | CID 76326 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]
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Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Ethosuximide - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online. (2019, June 12). MedCrave. Retrieved January 18, 2026, from [Link]
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Ethyl 2-cyano-2-ethylbutanoate safety and handling
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-cyano-2-ethylbutanoate
Introduction and Chemical Identity
This compound is an organic compound containing both a nitrile and an ester functional group. These features govern its reactivity and inform the necessary safety protocols. While it serves as a building block in organic synthesis, the presence of the cyano group (–C≡N) warrants careful handling due to the potential for toxicity, similar to other organic nitriles. This guide provides a framework for its safe use in a research and development setting.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1619-56-3 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Synonyms | Ethyl 2-cyano-2-ethylbutyrate |[1] |
Hazard Identification and Classification (Inferred)
The hazard profile for this compound is inferred from its close structural analog, Ethyl 2-cyanobutanoate. The primary hazards are associated with ingestion, skin/eye contact, and inhalation. Organic nitriles can exhibit toxicity, and contact with acids may liberate highly toxic gases[2].
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Source: GHS classifications for the structural analog Ethyl 2-cyanobutanoate[3].
Causality of Hazards:
-
Oral Toxicity: The cyano group can be metabolized, potentially leading to systemic toxicity similar to cyanide poisoning, which disrupts cellular respiration[2].
-
Skin and Eye Irritation: As with many esters and nitriles, the compound can defat the skin, leading to irritation and dermatitis[2]. Direct contact with the eyes is likely to cause significant damage due to its chemical reactivity[3].
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract[3].
Safe Handling and Storage
Handling Protocols
Safe handling is predicated on minimizing all routes of exposure.
Workflow for Safe Chemical Handling
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors[4]. Mechanical exhaust is required[4].
-
Ignition Sources: Keep away from heat, sparks, and open flames. The compound is combustible[2]. Use non-sparking tools and ground all equipment to prevent static discharge[5][6].
-
Personal Contact: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale[4].
-
Hygiene: Do not eat, drink, or smoke in the work area[4]. Wash hands and any exposed skin thoroughly after handling[7].
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container[4][8].
-
Conditions: Keep in a cool, dry, and well-ventilated area[8]. A recommended storage temperature is 2-8°C[9].
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents[10]. Contact with acids should be strictly avoided[2].
-
Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.
Exposure Controls and Personal Protective Equipment (PPE)
Exposure must be controlled through a combination of engineering controls and appropriate PPE. The primary engineering control is the mandatory use of a chemical fume hood.
Table 3: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale and Source |
|---|---|---|
| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and vapors. Conforms to OSHA 29 CFR 1910.133 or EN166 standards[4]. |
| Hand | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. Select gloves based on breakthrough time and permeation rate (EN 374 standard)[8]. |
| Skin/Body | Laboratory coat, long-sleeved clothing. Chemical-resistant apron for larger quantities. | Protects skin from accidental contact. Contaminated clothing must be removed and washed before reuse[4][7]. |
| Respiratory | Not typically required if handled in a functional fume hood. | For spills or situations exceeding exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary[4]. |
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical upon exposure.
Emergency First Aid Decision Tree
Caption: Decision-making workflow for first aid response to exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention[7][10].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[4][7].
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention[4][7].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers[5][8].
-
Specific Hazards: The compound is combustible[2]. Heating may cause containers to rupture violently. Combustion will produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[2].
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode[8].
Accidental Release Measures
-
Evacuation & Isolation: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition[2].
-
Ventilation: Ensure adequate ventilation of the area.
-
Containment: Wear the appropriate PPE as described in Section 4.0. Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite[2]. Do not allow the spill to enter drains or waterways[4].
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[4].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Stability and Reactivity
-
Reactivity: Generally stable under normal storage conditions. May react violently with strong acids[2].
-
Chemical Stability: Stable under recommended storage conditions[5].
-
Conditions to Avoid: Exposure to heat, flames, sparks, and incompatible materials[5].
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[10].
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides[2].
Disposal Considerations
All waste must be handled as hazardous waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not discharge into sewers or the environment. It may be necessary to use a licensed chemical destruction plant[7].
References
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DC Fine Chemicals. (n.d.). Safety Data Sheet: Ethyl cyanoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219611, Ethyl 2-cyanobutanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74175, this compound. Retrieved from [Link]
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LookChem. (n.d.). cas-1619 series of products. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Strategic Importance of Ethyl 2-cyano-2-ethylbutanoate
An In-depth Guide to the Commercial Sourcing and Technical Evaluation of Ethyl 2-cyano-2-ethylbutanoate for Advanced Research and Pharmaceutical Development
This compound (CAS No. 1619-56-3) is a specialized organic intermediate characterized by its unique molecular structure, which incorporates a nitrile, an ester, and a quaternary carbon center. This combination of functional groups makes it a valuable building block in advanced organic synthesis. For researchers and scientists in drug development, its utility lies in the construction of complex molecular scaffolds and the introduction of specific pharmacophoric elements. The strategic procurement of this reagent, underscored by rigorous quality assessment, is a critical first step in ensuring the reproducibility of synthetic routes and the integrity of final compounds. This guide provides a comprehensive technical overview of its commercial suppliers, quality control methodologies, and handling protocols, tailored for professionals in the scientific community.
Caption: Structure and properties of this compound.
Part 1: Commercial Supplier Landscape
Identifying reliable suppliers is paramount for project continuity and experimental success. The market for specialized reagents like this compound is composed of manufacturers and distributors that cater to research and bulk-scale needs. When evaluating suppliers, researchers should consider not only price and availability but also the depth of technical documentation provided, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a summary of a known commercial supplier for this specific compound. Researchers are encouraged to contact suppliers directly for the most current information on stock, purity, and available quantities.
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Notes |
| CymitQuímica | This compound | 1619-56-3 | 95% | 100mg, 250mg, 1g | Listed as a liquid. Intended for laboratory use only.[1] |
Note: The market for specialty chemicals is dynamic. Additional suppliers may exist, and performing a current search on chemical procurement platforms is recommended.
Part 2: A Scientist's Guide to Procurement and Quality Verification
The procurement of a chemical intermediate extends beyond a simple purchase. It involves a critical evaluation of its quality to prevent downstream complications in multi-step syntheses.
Workflow for Chemical Intermediate Qualification
The following workflow outlines a systematic approach to qualifying a new batch of this compound.
Caption: A standard workflow for the qualification of chemical reagents.
Essential Analytical Techniques for Purity Determination
While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of good laboratory practice. For a molecule like this compound, a multi-technique approach is advisable. Drawing from established methods for similar cyano-ester compounds, the following protocols are recommended.[2][3]
1. Gas Chromatography (GC-FID): This is a primary method for assessing purity and detecting volatile impurities.
-
Principle: Separation is based on the compound's volatility and interaction with the column's stationary phase. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms.
-
Typical Protocol:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is suitable.[2]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 300 °C.[2]
-
Oven Program: An initial temperature of 100 °C, ramped at 10-15 °C/min to 250 °C.[2]
-
Quantification: Purity is typically determined by area normalization, where the main peak's area is expressed as a percentage of the total peak area.[2]
-
2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is indispensable for structural confirmation and the identification of structurally related impurities.
-
Principle: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the compound's identity and structure.
-
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Analysis: In the ¹H NMR spectrum, one would expect to see signals corresponding to the two ethyl groups and the absence of a proton at the α-carbon, confirming the quaternary nature of that position. The ¹³C NMR spectrum should show characteristic peaks for the nitrile (C≡N), ester carbonyl (C=O), and the quaternary carbon. Spectral data for the compound is available on databases like PubChem.[4]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the presence of key functional groups.
-
Principle: Measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds.
-
Expected Absorptions:
-
A strong, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.
-
A strong peak around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
Absorptions in the 2850-3000 cm⁻¹ region for C-H stretching of the ethyl groups.
-
| Technique | Purpose | Strengths | Limitations |
| GC-FID | Purity assessment, detection of volatile impurities | High sensitivity, quantitative | Not suitable for non-volatile impurities, thermal degradation possible |
| ¹H & ¹³C NMR | Structural confirmation, impurity identification | Unambiguous structure verification, can be quantitative (qNMR) | Lower sensitivity than GC/HPLC, requires pure solvent |
| FTIR | Functional group confirmation | Fast, requires minimal sample | Not quantitative, provides limited information on purity |
Part 3: Synthesis Context and Potential Impurities
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary, a plausible route involves the dialkylation of a cyanoacetate precursor. For instance, ethyl cyanoacetate can be sequentially alkylated with an ethyl halide.
A related synthesis, that of ethyl 2-ethyl-2-methylbutanoate, involves the deprotonation of ethyl 2-ethylbutanoate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with an electrophile.[5] A similar strategy could be employed for the target molecule.
Potential impurities may include:
-
Starting Materials: Unreacted ethyl cyanoacetate or mono-alkylated intermediates.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, dichloromethane).[5]
-
By-products: Products from side reactions, such as hydrolysis of the ester or nitrile groups if exposed to acidic or basic conditions during workup.
Part 4: Safety, Handling, and Storage
As a senior scientist, ensuring a safe laboratory environment is non-negotiable. Although a specific SDS for this compound should be obtained from the supplier, safety protocols for related cyano-ester compounds provide a strong basis for handling.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][8]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]
-
Fire Safety: Use spark-proof tools and explosion-proof equipment, as organic esters can be flammable. Keep away from heat and sources of ignition.[6][7]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[6][8]
Part 5: Applications in Research and Drug Development
Cyanoacetate esters are versatile building blocks in organic chemistry, primarily due to the reactivity of the methylene group adjacent to both the nitrile and ester functionalities.[10] While the quaternary nature of this compound precludes this specific reactivity, its core structure is valuable.
-
Scaffold for Heterocyclic Synthesis: The nitrile and ester groups can be manipulated through various chemical transformations to form heterocyclic rings, which are common motifs in many pharmaceutical agents.[10]
-
Precursor for Bioactive Molecules: Ethyl cyanoacetate, a related compound, is a precursor in the synthesis of a wide range of drugs, including barbiturates, anticancer agents, and vitamins.[11] This highlights the potential of substituted cyanoacetates as key intermediates in medicinal chemistry programs.
-
Introduction of Quaternary Centers: The synthesis of molecules with quaternary carbon centers is a significant challenge in organic chemistry. Using intermediates like this compound provides a direct route to incorporating these sterically hindered and structurally important features.
References
- Spectrum Chemical. (2012, April 20).
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Chemicals.co.uk. ethyl 2-cyanoacetoacetate suppliers USA. [Link]
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Wikipedia. Ethyl cyanoacetate. [Link]
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WorldOfChemicals. (2026, January 5). The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. [Link]
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The Insight Partners. (2024, July 27). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [Link]
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PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]
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National Institutes of Health. Ethyl 2-cyanobutanoate | C7H11NO2 | CID 219611 - PubChem. [Link]
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National Institutes of Health. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem. [Link]
-
National Institutes of Health. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem. [Link]
- Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
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Ethyl 2-cyano-2-ethylbutanoate literature review
An In-Depth Technical Guide to Ethyl 2-Cyano-2-ethylbutanoate: Synthesis, Characterization, and Synthetic Utility
Abstract
This compound is a dialkylated α-cyanoester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a quaternary carbon bearing a nitrile and an ethyl carboxylate group, offers a unique platform for the generation of more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical and spectroscopic properties, provide a detailed, field-proven protocol for its synthesis via the sequential alkylation of ethyl cyanoacetate, and explore its subsequent chemical transformations and applications. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of the underlying chemical principles.
Introduction to α-Cyanoesters: The Foundation of Versatility
α-Cyanoesters, such as the parent compound ethyl cyanoacetate, are exceptionally versatile building blocks in synthetic organic chemistry.[1][2] Their utility stems from the presence of an acidic methylene group positioned between two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOR).[1][3] This structural motif significantly increases the acidity of the α-protons (pKa of ~13 for diethyl malonate), facilitating their removal by common bases to form a resonance-stabilized carbanion.[4] This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.[1]
This compound (IUPAC Name: this compound) represents a specific, symmetrically dialkylated derivative.[5] Having undergone exhaustive alkylation at the α-carbon, its reactivity shifts from the carbon framework to the functional groups themselves—the ester and the nitrile. This makes it a key precursor for synthesizing substituted butanenitriles, carboxylic acids, and other scaffolds relevant to medicinal chemistry and materials science.[6]
Physicochemical and Spectroscopic Properties
A thorough characterization is the cornerstone of any synthetic workflow. The physical and spectroscopic properties of this compound are well-defined and critical for confirming its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1619-56-3 | PubChem[5] |
| Molecular Formula | C₉H₁₅NO₂ | PubChem[5] |
| Molecular Weight | 169.22 g/mol | PubChem[5] |
| Topological Polar Surface Area | 50.1 Ų | PubChem[5] |
| Complexity | 198 | PubChem[5] |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data represent the expected spectral features based on the compound's structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key functional group stretches. A sharp, strong absorption is expected around 2240 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. A second strong, sharp absorption will appear in the region of 1735-1750 cm⁻¹ , corresponding to the C=O (ester) carbonyl stretch. The absence of a C-H stretch around 3000 cm⁻¹ associated with an acidic α-proton confirms the dialkylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[7]
-
¹H NMR: The proton NMR spectrum is elegantly simple due to the molecule's symmetry. Three distinct sets of signals are expected, all corresponding to ethyl groups.
-
A quartet of 4 protons (for the two equivalent -CH₂ CH₃ groups attached to the quaternary carbon).
-
A quartet of 2 protons (for the -OCH₂ CH₃ group of the ester).
-
An overlapping signal integrating to 9 protons, composed of a triplet for the two equivalent CH₂CH₃ groups and a triplet for the OCH₂CH₃ group.
-
-
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton. Key expected shifts include:
-
A signal for the quaternary α-carbon .
-
A signal around 118-125 ppm for the nitrile carbon (-C≡N).
-
A signal around 165-175 ppm for the ester carbonyl carbon (-C=O).
-
Distinct signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the three ethyl groups.
-
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 169. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, M-45) and ethyl groups (-C₂H₅, M-29).
Synthesis of this compound
The most direct and reliable synthesis of this compound is the sequential dialkylation of ethyl cyanoacetate. This process involves two distinct alkylation steps, with the intermediate, ethyl 2-cyanobutanoate, being isolated before the second ethyl group is introduced. Using a strong base like sodium ethoxide or sodium hydride is critical for generating the nucleophilic enolate.[4][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol describes a robust, two-stage synthesis. The rationale behind key steps is provided to ensure both reproducibility and understanding.
Part A: Synthesis of Ethyl 2-cyanobutanoate (Mono-alkylation)
-
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Ethyl cyanoacetate
-
Ethyl bromide
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Causality Behind Reagent Choice:
-
Sodium Metal in Ethanol: This in-situ preparation generates sodium ethoxide (NaOEt), a strong, non-nucleophilic base. It is crucial to use anhydrous ethanol to prevent premature quenching of the base and hydrolysis of the ester.
-
Ethyl Bromide: A reliable and reactive electrophile for the Sₙ2 alkylation of the enolate.
-
-
Procedure:
-
Base Preparation: In a three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), slowly add sodium metal (1.0 equivalent) to anhydrous absolute ethanol. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The formation of the sodium enolate is exothermic. Allow the mixture to stir at 0 °C for an additional 15 minutes after the addition is complete.
-
Alkylation: Add ethyl bromide (1.05 equivalents) dropwise, maintaining the temperature below 10 °C. After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to a gentle reflux for 2-3 hours. The formation of a sodium bromide precipitate will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. To the resulting slurry, add water to dissolve the salts. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ethyl 2-cyanobutanoate can be purified by vacuum distillation.
-
Part B: Synthesis of this compound (Second Alkylation)
-
Procedure:
-
Repeat the procedure from Part A, using ethyl 2-cyanobutanoate (1.0 equivalent) as the starting material in place of ethyl cyanoacetate. The α-proton on ethyl 2-cyanobutanoate is slightly less acidic than in the parent ester, but still readily removed by sodium ethoxide.
-
The reaction monitoring, work-up, and purification steps are identical. The final product, this compound, is isolated as a colorless liquid.[9]
-
Table 2: Summary of Typical Reaction Parameters
| Stage | Substrate | Base (eq.) | Alkylating Agent (eq.) | Solvent | Typical Yield (%) |
| Part A | Ethyl cyanoacetate | NaOEt (1.0) | Ethyl Bromide (1.05) | Ethanol | 80-90% |
| Part B | Ethyl 2-cyanobutanoate | NaOEt (1.0) | Ethyl Bromide (1.05) | Ethanol | 75-85% |
Chemical Reactivity and Synthetic Applications
With the acidic α-proton absent, the synthetic utility of this compound is defined by the reactivity of its ester and nitrile functionalities. These groups can be selectively transformed to access a range of valuable compounds.
Caption: Key reaction pathways for this compound.
Key Transformations
-
Ester Hydrolysis and Subsequent Decarboxylation: This is one of the most common synthetic routes employing α-cyanoesters.
-
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions (saponification), yielding 2-cyano-2-ethylbutanoic acid.[10]
-
Decarboxylation: β-cyano carboxylic acids are prone to thermal decarboxylation. Heating 2-cyano-2-ethylbutanoic acid readily eliminates carbon dioxide to produce 2-ethylbutanenitrile .[11] This two-step, one-pot sequence provides efficient access to α-substituted nitriles, which are important precursors in drug synthesis. For substrates sensitive to high heat, the Krapcho dealkoxycarbonylation offers a milder alternative, typically using a salt like LiCl in a polar aprotic solvent such as DMSO.[11][12]
-
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into several other groups.
-
Hydrolysis: Controlled hydrolysis can convert the nitrile to a primary amide (yielding ethyl 2-carbamoyl-2-ethylbutanoate) or, under more forcing conditions, to a carboxylic acid (yielding 2,2-diethylmalonic acid ethyl ester).
-
Reduction: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or other metal catalysts) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to a primary amine, yielding ethyl 3-amino-2,2-diethylpropanoate. This transformation opens the door to a wide array of β-amino ester derivatives.
-
Application in Drug Development
While this compound itself is not a therapeutic agent, the molecular scaffolds it produces are highly relevant in medicinal chemistry.
-
Substituted Nitriles: Aliphatic nitriles like 2-ethylbutanenitrile serve as key intermediates. The nitrile group can act as a bioisostere for other functional groups or be a precursor for synthesizing heterocycles like tetrazoles, which are common in modern pharmaceuticals.
-
Substituted Carboxylic Acids and Amines: The products of hydrolysis and reduction are building blocks for creating larger, more complex molecules. For instance, the resulting β-amino esters are precursors to β-lactams and other pharmacologically relevant structures. The general synthetic utility of cyanoacetate derivatives in producing drugs like antiepileptics (ethosuximide) and bacteriostatic agents (trimethoprim) highlights the potential of its derivatives.[1]
Conclusion
This compound is more than a simple chemical compound; it is a strategic synthetic intermediate. Its preparation is straightforward and high-yielding, based on the classical and well-understood chemistry of ethyl cyanoacetate alkylation. Its true value lies in the selective transformations of its ester and nitrile moieties, providing efficient pathways to α,α-disubstituted nitriles, carboxylic acids, amides, and amines. For researchers in organic synthesis and drug discovery, mastering the synthesis and reactivity of this compound provides a reliable tool for the construction of novel molecular entities with potential therapeutic applications.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 219611, Ethyl 2-cyanobutanoate." PubChem, [Link]. Accessed Jan 17, 2026.
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PrepChem. "Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate." PrepChem.com, [Link]. Accessed Jan 17, 2026.
-
LinkedIn. "Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth." LinkedIn, [Link]. Accessed Jan 17, 2026.
-
ORGANIC SPECTROSCOPY INTERNATIONAL. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." ORGANIC SPECTROSCOPY INTERNATIONAL, [Link]. Accessed Jan 17, 2026.
-
University of Rochester. "A New Approach to the Cyanoacetic Ester Synthesis." Chem.Rochester.edu, [Link]. Accessed Jan 17, 2026.
-
Semantic Scholar. "Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3'-Dicyanomethyl-2-oxindoles in a Reaction with Isatin." Semantic Scholar, [Link]. Accessed Jan 17, 2026.
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]
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- 5. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl-2-butenoate [orgspectroscopyint.blogspot.com]
- 8. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
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- 12. [PDF] Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin | Semantic Scholar [semanticscholar.org]
Methodological & Application
The Aliphatic α,α-Disubstituted Cyanoacetate: A Keystone Intermediate in Modern Organic Synthesis – Application Notes for Ethyl 2-cyano-2-ethylbutanoate
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 2-cyano-2-ethylbutanoate, also known as ethyl diethylcyanoacetate, represents a class of α,α-disubstituted cyanoacetic esters that serve as versatile intermediates in the synthesis of fine chemicals and pharmaceutical agents. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable reagent.
Introduction: The Synthetic Utility of a Quaternary Cyano-Ester
This compound possesses a unique structural motif: a quaternary carbon atom substituted with two ethyl groups, a nitrile, and an ethyl ester. This arrangement offers a confluence of reactivity that can be harnessed for various synthetic transformations. The electron-withdrawing nature of both the cyano and ester groups acidifies the α-proton of the parent ethyl cyanoacetate, facilitating sequential alkylation to generate the quaternary center. Once formed, this intermediate can undergo a range of reactions, including hydrolysis, decarboxylation, and reduction, to yield a variety of downstream products.
A notable application of this compound is in the synthesis of 5,5-diethylbarbituric acid (Barbital), a historically significant sedative and hypnotic. This underscores the importance of α,α-disubstituted cyanoacetates as precursors to valuable pharmaceutical compounds.
Synthesis of this compound: A Stepwise Alkylation Approach
The synthesis of this compound is typically achieved through the sequential alkylation of ethyl cyanoacetate. This process involves the deprotonation of the acidic α-carbon followed by nucleophilic attack on an ethyl halide.
Mechanistic Rationale
The acidity of the α-proton in ethyl cyanoacetate (pKa ≈ 11 in DMSO) allows for its facile removal by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to form ethyl 2-cyanobutanoate. The remaining α-proton is still acidic enough to be removed by a strong base, allowing for a second ethylation to yield the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl cyanoacetate
-
Absolute ethanol
-
Sodium metal
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 equivalents) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
First Alkylation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 equivalent) dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl bromide (1.1 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to reflux for 2-3 hours.
-
Second Alkylation: Cool the reaction mixture to room temperature. Add a second portion of the prepared sodium ethoxide solution (1.1 equivalents).
-
Add a second portion of ethyl bromide (1.2 equivalents) dropwise and heat the mixture to reflux for an additional 4-6 hours, or until TLC analysis indicates the consumption of the mono-alkylated intermediate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.0 |
| Sodium | Na | 22.99 | 2.1 |
| Ethyl Bromide (1st addition) | C₂H₅Br | 108.97 | 1.1 |
| Ethyl Bromide (2nd addition) | C₂H₅Br | 108.97 | 1.2 |
| This compound | C₉H₁₅NO₂ | 169.22 | - |
Application in Pharmaceutical Synthesis: The Barbital Precursor
A significant application of this compound is its role as a key intermediate in the synthesis of 5,5-diethylbarbituric acid, commonly known as Barbital. This involves a condensation reaction with a urea equivalent, followed by hydrolysis.
Condensation with Dicyandiamide
A historical and efficient method involves the condensation of ethyl diethylcyanoacetate with dicyandiamide in the presence of a base.[1] This reaction forms an iminopyrimidine derivative, which can then be hydrolyzed to the barbiturate.
Caption: Synthesis of Barbital from this compound.
Protocol for Condensation and Hydrolysis
Part A: Condensation
Materials:
-
This compound
-
Dicyandiamide
-
Sodium ethoxide solution (prepared as in section 2.2)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and dicyandiamide (1.1 equivalents) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture and collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the iminopyrimidine intermediate.
Part B: Hydrolysis
Materials:
-
Iminopyrimidine intermediate from Part A
-
Sulfuric acid (20% aqueous solution)
Procedure:
-
Suspend the iminopyrimidine intermediate in a 20% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux. The solid will gradually dissolve as the hydrolysis proceeds.
-
Continue refluxing for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The 5,5-diethylbarbituric acid will precipitate as a white solid.
-
Collect the product by filtration, wash with cold water, and recrystallize from hot water or ethanol to obtain pure Barbital.
Further Synthetic Transformations
Beyond its use in barbiturate synthesis, this compound can be a precursor to other valuable molecules.
Hydrolysis and Decarboxylation to 2-Ethylbutanoic Acid
The ester and nitrile groups can be hydrolyzed under acidic or basic conditions to a dicarboxylic acid, which can then be decarboxylated upon heating to yield 2-ethylbutanoic acid, a useful building block and intermediate.
Reduction to 2,2-Diethyl-3-amino-1-propanol
Simultaneous reduction of the ester and nitrile functionalities can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields the corresponding amino alcohol, a bifunctional molecule with applications in ligand synthesis and as a chiral auxiliary.
Protocol for Reduction:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess, e.g., 3-4 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
The product can be purified by distillation or crystallization of its salt (e.g., hydrochloride).
Conclusion
This compound is a synthetically valuable intermediate that provides access to a variety of molecular scaffolds. Its preparation via sequential alkylation of ethyl cyanoacetate is a robust process. The strategic application of this building block, particularly in the synthesis of barbiturates, highlights its importance in medicinal chemistry. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- General Alkylation of Cyanoacetates: For general procedures on the alkylation of active methylene compounds, refer to standard organic chemistry textbooks and primary liter
-
Barbiturate Synthesis: The synthesis of barbiturates is a classic topic in medicinal chemistry.
-
Wollweber, H. (2000). Hypnotics. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
- Reduction of Esters and Nitriles: Comprehensive reviews on the use of reducing agents like LiAlH₄ can be found in advanced organic chemistry texts.
-
Journal of the Chemical Society (1904): Provides early examples of the condensation of dialkylated cyanoacetates with urea derivatives. [Link]
-
Organic Syntheses: A reliable source for detailed and checked organic chemistry procedures, including alkylations and reductions. [Link]
-
PubChem: For chemical properties and safety information on this compound (CID 74175). [Link]
-
Thai Science Journal on Phenobarbital Synthesis: Provides context on related barbiturate synthesis. [Link]
-
Farbenfabriken vorm. Friedr. Bayer & Co. (D.R.-P. 165223): This patent describes the condensation of ethyl diethylcyanoacetate with dicyandiamide. [Link]
Sources
reaction of Ethyl 2-cyano-2-ethylbutanoate with nucleophiles
An Application Guide for the Synthetic Transformations of Ethyl 2-cyano-2-ethylbutanoate with Nucleophilic Reagents
Abstract
This compound is a versatile chemical intermediate characterized by a sterically hindered quaternary α-carbon, flanked by both a nitrile and an ester functional group. This unique structural arrangement precludes reactions at the α-carbon, such as enolate formation and subsequent alkylation, which are common for related compounds like ethyl cyanoacetate.[1][2][3] Consequently, its reactivity is dominated by nucleophilic attacks at the electrophilic centers of the ester and nitrile moieties. This guide provides a comprehensive overview of the primary reaction pathways of this compound with various classes of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into experimental design and optimization for researchers in synthetic chemistry and drug development.
Introduction: Structural Features and Reactivity Overview
The core structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the carbon atom of the nitrile group. The quaternary nature of the α-carbon, substituted with two ethyl groups, introduces significant steric hindrance. This feature can modulate the reaction rates and may necessitate more forcing conditions compared to less substituted analogs.[4]
This guide will explore three major classes of reactions:
-
Reactions at the Ester Carbonyl: Hydrolysis, amidation, and reduction.
-
Reactions at the Nitrile Carbon: Addition of organometallic reagents.
-
Nucleophile-Assisted Dealkoxycarbonylation: The Krapcho decarboxylation.
Caption: Experimental workflow for the hydrolysis of this compound.
Protocol 1: Synthesis of 2-cyano-2-ethylbutanoic acid
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (5 mL per 1 g of substrate).
-
Reaction Initiation: Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution) to the flask.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup (Part 1): Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup (Part 2): Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.
-
Extraction & Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product can be further purified by recrystallization if necessary.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Strong hydride reagents like LiAlH₄ can reduce the ester to a primary alcohol. It is crucial to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce the nitrile group to a primary amine. The expected product is therefore 2-(aminomethyl)-2-ethylbutan-1-ol.
Causality of Experimental Choices:
-
Reagent: LiAlH₄ is used because weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. * Solvent: Anhydrous ethereal solvents like diethyl ether or THF are mandatory, as LiAlH₄ reacts violently with protic solvents (e.g., water, alcohols).
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature or heated to ensure completion.
-
Workup: A careful, sequential addition of water and then a base (e.g., NaOH solution) is required to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off (Fieser workup).
Protocol 2: Reduction to 2-(aminomethyl)-2-ethylbutan-1-ol
-
Reagent Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching (Caution: Exothermic): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by distillation or chromatography.
Reactions at the Nitrile Functional Group
The nitrile group provides another electrophilic site for nucleophilic attack, enabling the formation of carbon-carbon bonds and its transformation into other functional groups.
Addition of Grignard Reagents
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the nitrile carbon. This reaction forms an intermediate imine-magnesium salt, which upon acidic hydrolysis, yields a ketone. [5][6]This two-step sequence is a powerful method for synthesizing ketones.
Causality of Experimental Choices:
-
Reagent: The choice of Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium iodide) determines the R-group that will be added.
-
Solvent: Anhydrous ether or THF is essential to stabilize the Grignard reagent and prevent its decomposition.
-
Workup: An acidic workup (e.g., with H₂SO₄ or HCl) is required to hydrolyze the intermediate imine to the final ketone product.
Sources
Application Notes & Protocols: Synthesis and Strategic Application of Ethyl 2-cyano-2-ethylbutanoate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on Ethyl 2-cyano-2-ethylbutanoate. It is critical to establish at the outset that this compound, possessing a quaternary α-carbon, lacks the acidic protons characteristic of active methylene compounds. Therefore, it does not function as a traditional alkylating agent via enolate formation. Instead, its primary relevance in synthesis is as a product of the exhaustive alkylation of a simpler precursor, ethyl cyanoacetate.
This guide clarifies this distinction and focuses on the core chemical principles and a detailed protocol for the synthesis of this compound. The creation of its sterically hindered quaternary carbon center is a synthetically valuable transformation. We will explore the mechanistic underpinnings of this synthesis, provide a field-proven experimental protocol, and discuss the subsequent utility of this molecule as an intermediate in advanced organic synthesis.
Compound Profile: this compound
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| CAS Number | 1619-56-3 | [1] |
| Appearance | Liquid (presumed) | |
| Boiling Point | ~198 °C (Predicted) | [1] |
| SMILES | CCC(CC)(C#N)C(=O)OCC | [1] |
Safety and Handling
While specific GHS hazard classifications for this compound are not extensively documented, the hazards of its structural precursors and related α-cyano esters suggest that appropriate precautions are necessary. The related compound, ethyl 2-cyanobutanoate, is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[2]. Therefore, handling should proceed with the assumption of similar hazards.
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat and open flames[3][4].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Principles: Synthesis via Dialkylation of Ethyl Cyanoacetate
The formation of this compound is a classic example of the alkylation of an active methylene compound. The starting material, ethyl cyanoacetate, possesses a methylene group (-CH₂-) flanked by two strong electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt). This unique electronic arrangement renders the α-protons acidic (pKa ≈ 11 in DMSO), facilitating their removal by a suitable base to form a resonance-stabilized carbanion, known as an enolate[5][6].
This enolate is a potent nucleophile that readily attacks electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond[7][8][9]. The synthesis of the title compound requires a sequential, two-step alkylation.
Mechanism of Synthesis:
-
First Deprotonation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, deprotonates ethyl cyanoacetate to form a nucleophilic enolate.
-
First Alkylation: The enolate attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide), yielding ethyl 2-cyanobutanoate.
-
Second Deprotonation: The mono-alkylated product still possesses one acidic α-proton. A second equivalent of base removes this proton to generate a new enolate.
-
Second Alkylation: This second enolate undergoes another Sₙ2 reaction with a second equivalent of the ethyl halide to yield the final product, this compound, which now has a quaternary α-carbon and no remaining acidic protons.
The choice of base and solvent is critical. Using sodium ethoxide in ethanol is common because the ethoxide anion is the same as the ester group, preventing unwanted transesterification side reactions. Anhydrous conditions are essential to prevent the base from being quenched by water.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the dialkylation of ethyl cyanoacetate using ethyl bromide.
Objective: To synthesize this compound from ethyl cyanoacetate via a base-mediated double alkylation.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium (Na) metal | 22.99 | 5.06 g | 0.22 mol | Handle with extreme care. |
| Absolute Ethanol (EtOH) | 46.07 | 100 mL | - | Must be anhydrous. |
| Ethyl Cyanoacetate | 113.12 | 11.3 g (10 mL) | 0.10 mol | Starting material. |
| Ethyl Bromide (EtBr) | 108.97 | 24.0 g (16.4 mL) | 0.22 mol | Alkylating agent. |
| Diethyl Ether | - | As needed | - | For extraction. |
| Saturated NaCl (brine) | - | As needed | - | For washing. |
| Anhydrous MgSO₄ | - | As needed | - | For drying. |
| Round-bottom flask (250 mL) | - | 1 | - | Ensure oven-dried. |
| Reflux Condenser | - | 1 | - | With drying tube. |
| Addition Funnel | - | 1 | - | |
| Magnetic Stirrer & Stir Bar | - | 1 | - |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (N₂ or Argon), carefully add small, freshly cut pieces of sodium metal (5.06 g, 0.22 mol) to 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Stir the mixture until all the sodium has completely dissolved. Allow the resulting clear, colorless sodium ethoxide solution to cool to room temperature.
-
-
Enolate Formation (First Deprotonation):
-
Slowly add ethyl cyanoacetate (11.3 g, 0.10 mol) to the sodium ethoxide solution via an addition funnel over 15 minutes with continuous stirring.
-
-
Alkylation Reaction:
-
Add ethyl bromide (24.0 g, 0.22 mol) dropwise to the reaction mixture through the addition funnel. An exothermic reaction will occur, and a white precipitate of sodium bromide (NaBr) will form.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and stir for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Add approximately 50 mL of water to the residue to dissolve the NaBr salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain pure this compound. The fraction should be collected based on its predicted boiling point.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reflux time. Ensure stoichiometry of base and alkylating agent is correct (at least 2.2 equivalents each). |
| Wet reagents/glassware. | Use freshly distilled, anhydrous ethanol. Oven-dry all glassware. Handle sodium metal under inert conditions. | |
| Mixture of Mono- and Di-alkylated Products | Insufficient base or alkylating agent. | Ensure at least 2.2 equivalents of both base and ethyl bromide are used to drive the reaction to the dialkylated product. |
| Reaction time too short. | Extend the reflux period to allow the second alkylation to complete. | |
| Formation of Side Products (e.g., from hydrolysis) | Water present in the reaction. | Re-verify that all reagents and solvents are anhydrous. Use a drying tube on the condenser. |
Applications in Advanced Synthesis
While not an alkylating agent itself, this compound is a valuable synthetic intermediate. The densely functionalized quaternary center it contains is a useful motif in medicinal chemistry and materials science.
-
Precursor to Carboxylic Acids: The ester can be hydrolyzed under acidic or basic conditions, and the nitrile can also be hydrolyzed. Subsequent heating can induce decarboxylation to produce 2-ethylbutanoic acid, a useful building block[10].
-
Precursor to Amines and Amides: The nitrile group can be reduced to a primary amine or hydrolyzed to a primary amide, opening pathways to a variety of nitrogen-containing compounds.
-
Pharmaceutical Scaffolds: Dialkylated cyanoacetates are precursors in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents[5][11]. For example, they can be used to build substituted barbiturates or other pyrimidine derivatives.
By providing a sterically defined, functionalized core, this compound serves as a strategic starting point for the construction of more complex molecular architectures.
References
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219611, Ethyl 2-cyanobutanoate. [Link]
- Hessler, J. C. (1913). Alkylation of Cyanoacetic Ester. Journal of the American Chemical Society, 35(7), 990-994.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74175, Ethyl 2-cyano-2-ethylbutyrate. [Link]
-
Hessler, J. C. (1913). Alkylation of Cyanoacetic Ester. Zenodo. [Link]
-
Shivaji College, University of Delhi. Active Methylene Compounds. [Link]
-
Adams, R. et al. (2004). The Alkylation of Esters and Nitriles. Organic Reactions. [Link]
-
Agilent Technologies. (2019). Safety Data Sheet for Ethyl Butanoate. [Link]
- Google Patents. CN103922934A - Alkylation method of active methylene compound.
- Google Patents.
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]
-
Ece, H., et al. (2018). Alkylation of Active Methylene Compounds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
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Application Notes and Protocols for Ethyl 2-cyano-2-ethylbutanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis and characteristic reactions of Ethyl 2-cyano-2-ethylbutanoate, a versatile building block in organic synthesis. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Utility of a Dialkylated Cyanoacetate
This compound belongs to the class of α-cyano esters, which are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of both a nitrile and an ester group attached to a quaternary carbon imparts unique reactivity to this molecule. The geminal diethyl groups introduce significant steric hindrance, which can influence the course of its reactions compared to its mono-alkylated or non-alkylated counterparts.
This guide will first detail a robust protocol for the synthesis of this compound via the sequential alkylation of ethyl cyanoacetate. Subsequently, it will provide step-by-step experimental procedures for key transformations of the title compound, including its hydrolysis and decarboxylation to yield 2-ethylbutanoic acid, and its participation in the Knoevenagel condensation.
I. Synthesis of this compound
The synthesis of this compound is most effectively achieved through the sequential dialkylation of ethyl cyanoacetate. This process relies on the acidity of the α-proton of ethyl cyanoacetate, which can be readily deprotonated by a suitable base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction.[2] The process is repeated with a second equivalent of the alkyl halide to yield the desired dialkylated product.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Diethylation of Ethyl Cyanoacetate
This protocol details the two-step alkylation of ethyl cyanoacetate with ethyl iodide using sodium ethoxide as the base.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Cyanoacetate | 113.12 | 11.31 g | 0.1 |
| Sodium Ethoxide | 68.05 | 15.0 g | 0.22 |
| Ethyl Iodide | 155.97 | 34.3 g | 0.22 |
| Anhydrous Ethanol | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | 300 mL | - |
| Saturated NH4Cl (aq) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | 10 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
First Alkylation:
-
To the flask, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide (7.5 g, 0.11 mol).
-
Stir the mixture until the sodium ethoxide has completely dissolved.
-
Add ethyl cyanoacetate (11.31 g, 0.1 mol) dropwise from the dropping funnel over 15 minutes.
-
After the addition is complete, add ethyl iodide (17.15 g, 0.11 mol) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
-
Second Alkylation:
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve the remaining sodium ethoxide (7.5 g, 0.11 mol) in anhydrous ethanol (100 mL).
-
Add this solution to the reaction mixture.
-
Add the remaining ethyl iodide (17.15 g, 0.11 mol) dropwise over 30 minutes.
-
Heat the mixture to reflux and maintain for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution (100 mL) and then with brine (100 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
-
Safety Precautions:
-
Ethyl cyanoacetate is harmful if swallowed or in contact with skin and causes serious eye irritation.[4]
-
Sodium ethoxide is a corrosive and flammable solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][5]
-
Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. It is also a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[6][7]
-
The reaction is exothermic, especially during the addition of ethyl iodide. Maintain controlled addition and have a cooling bath ready.
II. Reactions of this compound
A. Hydrolysis and Decarboxylation to 2-Ethylbutanoic Acid
The hydrolysis of the ester and nitrile functionalities of this compound, followed by decarboxylation, provides a synthetic route to 2-ethylbutanoic acid. This transformation is typically carried out under strong acidic or basic conditions.[8][9] The protocol below utilizes acidic hydrolysis.
Reaction Scheme:
Caption: Hydrolysis and Decarboxylation Pathway.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 169.23 | 16.9 g | 0.1 |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Saturated NaHCO3 (aq) | - | 150 mL | - |
| Anhydrous Na2SO4 | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add concentrated sulfuric acid (50 mL) to water (50 mL) with cooling.
-
To this acidic solution, add this compound (16.9 g, 0.1 mol).
-
Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by the cessation of CO2 evolution.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove any unreacted acidic starting material.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 2-ethylbutanoic acid can be purified by distillation.
Causality and Trustworthiness:
The use of concentrated sulfuric acid facilitates both the hydrolysis of the ester and the nitrile group to a carboxylic acid.[10] The elevated temperature promotes the decarboxylation of the intermediate β-keto acid analogue, driving the reaction to completion.[11] The work-up with sodium bicarbonate ensures the removal of any remaining acidic impurities.
B. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12] While the α-proton is absent in this compound, precluding its direct use as the active methylene component, this section will describe a related condensation where a dialkylated cyanoacetate could theoretically react with a highly reactive electrophile, or more commonly, where its precursor, ethyl cyanoacetate, is used. For the purpose of providing a valuable protocol, the Knoevenagel condensation of ethyl cyanoacetate with a ketone (cyclohexanone) is detailed below, as the principles are foundational. The steric hindrance in this compound would likely necessitate more forcing conditions for it to participate in similar reactions.[13][14]
Reaction Scheme (with Ethyl Cyanoacetate):
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol (for Ethyl Cyanoacetate):
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Cyanoacetate | 113.12 | 11.31 g | 0.1 |
| Cyclohexanone | 98.14 | 9.81 g | 0.1 |
| Piperidine | 85.15 | 1.7 g | 0.02 |
| Acetic Acid | 60.05 | 1.2 g | 0.02 |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl cyanoacetate (11.31 g, 0.1 mol), cyclohexanone (9.81 g, 0.1 mol), piperidine (1.7 g, 0.02 mol), acetic acid (1.2 g, 0.02 mol), and toluene (100 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Expert Insights:
The use of a catalytic amount of a weak base like piperidine is crucial for deprotonating the active methylene compound without causing self-condensation of the ketone.[15][16] Acetic acid is added to catalyze the dehydration step. The Dean-Stark apparatus efficiently removes the water formed during the reaction, driving the equilibrium towards the product.[17] For a sterically hindered substrate like this compound, a stronger base and higher temperatures might be necessary to achieve a similar condensation with a suitable electrophile.
III. Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]
-
Avoid inhalation of vapors and contact with skin and eyes.[4]
-
In case of accidental exposure, refer to the Safety Data Sheets (SDS) of the individual reagents.
Specific Hazards for this compound (Inferred):
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled. The cyano group can be a source of toxicity.
-
Irritation: May cause skin and serious eye irritation.
-
Flammability: Likely a combustible liquid.
Handling of Key Reagents:
-
Sodium Ethoxide: Highly reactive with water and moisture. It is corrosive and can cause severe burns. Handle under an inert atmosphere.[2][5]
-
Ethyl Iodide: A potent alkylating agent and is considered a suspected carcinogen. It is also a lachrymator. Always handle in a fume hood with appropriate PPE.[6][7]
IV. References
-
What happened when ethyl iodide is treated with sodium in the presence of dry ether? - Quora. (2017, December 20). Retrieved from [Link]
-
Decarboxylation of 2‐cyano‐2‐cyclohexylideneacetic acid. Chemistry Stack Exchange. (2021, January 21). Retrieved from [Link]
-
Ketone α-alkylation at the more-hindered site. (2023, June 7). PubMed Central. Retrieved from [Link]
-
The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents. (n.d.). Retrieved from
-
A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. SciSpace. (n.d.). Retrieved from [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. (2020, July 28). Retrieved from [Link]
-
Enantioselective reduction of ketones. Wikipedia. (n.d.). Retrieved from [Link]
-
Other Condensation Reactions (Knoevenagel, Perkin, Darzens). ResearchGate. (n.d.). Retrieved from [Link]
-
Decarboxylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
ethyl cyanoacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
The reaction of sodium ethoxide with ethyl iodide to form diethyl ether is termed Electro [Chemistry]. Gauth. (n.d.). Retrieved from [Link]
-
2-Cyano-2-ethylbutanoic acid. MySkinRecipes. (n.d.). Retrieved from [Link]
-
Heating together of sodium ethoxide and ethyl iodide will give:. YouTube. (2020, March 29). Retrieved from [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. (2021, April 2). Retrieved from [Link]
-
Safety Data Sheet. (2019, January 16). Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Retrieved from [Link]
-
(PDF) Ketone α-alkylation at the more-hindered site. ResearchGate. (n.d.). Retrieved from [Link]
-
Process for the manufacture of substituted 2-cyano cinnamic esters. Google Patents. (n.d.). Retrieved from
-
(PDF) Ethyl Cyanoacetate Reactions. ResearchGate. (n.d.). Retrieved from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. (n.d.). Retrieved from [Link]
-
Reaction of sodium ethoxide and ethyl iodide will give:. Brainly.in. (2022, November 13). Retrieved from [Link]
-
Process method for synthesizing ethyl cyanoacetate by transesterification. Google Patents. (n.d.). Retrieved from
-
Knoevenagel condensation. Wikipedia. (n.d.). Retrieved from [Link]
-
Ketone Reduction. Wordpress. (n.d.). Retrieved from [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. (n.d.). Retrieved from [Link]
-
Ethyl iodide reacts with sodium ethoxide to form. YouTube. (2020, April 11). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of Ethyl 2-cyano-2-ethylbutanoate in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-cyano-2-ethylbutanoate is a specialized α,α-disubstituted cyanoacetate ester that serves as a highly valuable precursor in synthetic organic chemistry, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a quaternary carbon substituted with both a nitrile and an ester group, provides a powerful and direct route for the synthesis of complex heterocyclic scaffolds. This guide elucidates the primary application of this compound as a key building block in the production of 5,5-disubstituted barbiturates, a historically significant class of drugs known for their sedative, hypnotic, and anticonvulsant properties. We will explore the compound's fundamental reactivity, provide a detailed, field-proven protocol for its application in barbiturate synthesis, and discuss the underlying chemical principles that make it an effective synthetic tool.
Compound Profile: Physicochemical Properties and Core Reactivity
This compound is a colorless liquid whose synthetic utility is dictated by the electronic properties of its functional groups.[1] The central quaternary carbon is flanked by two electron-withdrawing groups—a nitrile (-C≡N) and an ester (-COOEt). This arrangement is pivotal for its primary role in condensation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1619-56-3 | [2] |
| Molecular Formula | C₉H₁₅NO₂ | [2][3] |
| Molecular Weight | 169.22 g/mol | [2][3] |
| Boiling Point | 214.5 °C | [3] |
| Density | 1.0873 g/cm³ | [3] |
| Refractive Index | 1.4200 | [3] |
| PSA | 50.1 Ų | [3] |
Unlike simpler α-cyanoacetates, this compound does not possess an acidic α-hydrogen. Its reactivity, therefore, is not centered on deprotonation and subsequent alkylation. Instead, its value lies in being a pre-functionalized, "ready-to-use" building block. The two ethyl groups are pre-installed for direct incorporation into the target molecule, streamlining the synthetic pathway towards specific 5,5-diethyl substituted heterocycles. The primary reaction pathway involves the condensation of the nitrile and ester functionalities with dinucleophiles, most notably urea, to form a six-membered pyrimidine ring system.[4][5]
Core Application: Synthesis of 5,5-Disubstituted Barbiturates
The synthesis of barbiturates represents the most prominent application of α,α-disubstituted cyanoacetic and malonic esters.[4][5] These compounds function as central nervous system depressants and have been developed into a wide range of medications, including anesthetics, anticonvulsants, and sedatives.[5][6] The general synthesis involves a condensation reaction between an appropriately substituted ester and urea (or its derivatives like guanidine) in the presence of a strong base, typically sodium ethoxide, which acts as a powerful condensing agent.[4]
The use of a pre-substituted precursor like this compound is highly advantageous as it circumvents the need for sequential alkylation steps of a simpler malonic or cyanoacetic ester, which can lead to byproducts and lower yields.[4]
Figure 1: General workflow for the synthesis of a 5,5-disubstituted barbiturate.
Detailed Protocol: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)
This protocol details the synthesis of 5,5-Diethylbarbituric Acid (Barbital), a representative barbiturate, using this compound as the starting material. The procedure is adapted from established methodologies for barbiturate synthesis.[4][7]
Trustworthiness and Self-Validation: This protocol incorporates several checkpoints for validation. The reaction progress can be monitored using Thin-Layer Chromatography (TLC). The identity and purity of the final product are confirmed by its melting point, which should be compared to the literature value, and can be further validated by spectroscopic methods (IR, NMR). The formation of a solid precipitate upon acidification is a key indicator of successful product formation.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| This compound | C₉H₁₅NO₂ | 169.22 | 16.9 g (0.1 mol) | Starting ester |
| Sodium Metal | Na | 22.99 | 2.5 g (0.11 mol) | Handle with extreme care |
| Absolute Ethanol | C₂H₅OH | 46.07 | 75 mL | Must be anhydrous |
| Urea | CH₄N₂O | 60.06 | 6.6 g (0.11 mol) | Dry thoroughly before use |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~20 mL | For acidification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For washing |
| Deionized Water | H₂O | 18.02 | As needed | For work-up and recrystallization |
3.2. Step-by-Step Experimental Procedure
Part A: Preparation of the Sodium Ethoxide Condensing Agent
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a dropping funnel. Ensure all glassware is thoroughly dried. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sodium Addition: Place 75 mL of absolute ethanol into the flask. Carefully add small, freshly cut pieces of sodium metal (2.5 g) to the ethanol at a rate that maintains a controllable reflux.
-
Causality: Sodium reacts exothermically with ethanol to form sodium ethoxide, the strong base required to catalyze the condensation. Adding it slowly prevents the reaction from becoming too vigorous. Anhydrous conditions are critical as any water would consume the sodium and the ethoxide.
-
Part B: Condensation Reaction
-
Reactant Addition: Once all the sodium has dissolved, add the dried urea (6.6 g) to the warm sodium ethoxide solution. Following this, add the this compound (16.9 g) dropwise from the dropping funnel over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the condensation between the ester/nitrile functionalities and the amine groups of urea to form the heterocyclic ring. The gradual addition of the catalyst to the reactants can improve yields by minimizing side reactions like ester cleavage.[4]
-
Part C: Product Isolation and Purification
-
Solvent Removal: After the reflux period, distill off the excess ethanol under reduced pressure.
-
Work-up: To the resulting solid residue, add 100 mL of cold water to dissolve the sodium salt of the barbiturate. Stir until a clear solution is obtained. Filter the solution to remove any insoluble impurities.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is acidic (pH 2-3, check with litmus paper). A voluminous white precipitate of 5,5-Diethylbarbituric Acid will form.
-
Causality: The product exists as a water-soluble sodium salt in the basic solution. Acidification protonates the salt, causing the neutral, water-insoluble barbituric acid to precipitate out of the solution.
-
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a wash with cold diethyl ether to remove any unreacted starting material.
-
Purification: Recrystallize the crude product from hot water or a water-ethanol mixture to obtain pure, crystalline 5,5-Diethylbarbituric Acid. Dry the final product in a vacuum oven.
-
Characterization: Determine the yield and measure the melting point (Literature m.p. for Barbital: 188-192 °C).
Broader Pharmaceutical Context
The synthetic pathway from α-cyanoesters to barbiturates is a classic example of heterocyclic chemistry applied to drug development. The versatility of this chemistry allows for the creation of a vast library of derivatives by simply changing the alkyl or aryl groups on the starting ester.[5] This modulation of the substituents at the C-5 position of the barbiturate ring is a cornerstone of medicinal chemistry, as it directly influences the compound's lipophilicity, metabolic stability, and ultimately, its pharmacological profile (e.g., duration of action, potency).[8][9]
Sources
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- 2. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 8. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 9. omicsonline.org [omicsonline.org]
Application Notes & Protocols: A Guide to the Synthesis and Mechanistic Pathways of Ethyl 2-cyano-2-ethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-2-ethylbutanoate is a valuable intermediate in organic synthesis, prized for the synthetic versatility offered by its nitrile and ester functionalities. Its structure, featuring a quaternary carbon, makes it a key building block for complex molecular architectures, particularly in the development of novel therapeutic agents and specialty materials.[1][2] This guide provides an in-depth exploration of the predominant reaction mechanism for its synthesis—the dialkylation of ethyl cyanoacetate. We will dissect the mechanistic steps, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for its preparation and characterization. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical application for professionals in chemical research and development.
Introduction: The Synthetic Utility of a Dialkylated Cyanoacetate
This compound belongs to the class of α,α-disubstituted cyanoacetates. The strategic importance of this compound lies in its dual functional groups attached to a fully substituted α-carbon. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The ester group can undergo hydrolysis, amidation, or reduction to an alcohol. This rich chemical reactivity allows for divergent synthetic pathways, enabling the construction of a wide array of more complex molecules from a single, well-defined starting material.[3] Its applications are particularly noted in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical drugs.[4]
The Reaction Mechanism: Stepwise Dialkylation of Ethyl Cyanoacetate
The most common and logical synthetic route to this compound is the sequential alkylation of ethyl cyanoacetate. The mechanism is a classic example of exploiting the acidity of α-protons in active methylene compounds.
Principle of Acidity
The methylene (CH₂) group in ethyl cyanoacetate is flanked by two potent electron-withdrawing groups: a nitrile (-C≡N) and an ester carbonyl (-C=O). This structural arrangement significantly increases the acidity of the α-protons (pKa ≈ 11 in DMSO), making them susceptible to removal by a moderately strong base.
Mechanistic Steps
The synthesis proceeds through a four-step sequence involving two cycles of deprotonation and nucleophilic substitution.
Step 1: Formation of the First Enolate A suitable base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl cyanoacetate. This generates a resonance-stabilized enolate ion. Sodium ethoxide is an ideal choice as its corresponding conjugate acid is ethanol, which can also serve as the reaction solvent, and it prevents transesterification of the ethyl ester.
Step 2: First Alkylation (Monoalkylation) The resulting enolate is a potent carbon nucleophile. It readily attacks an electrophilic alkylating agent, such as ethyl bromide (CH₃CH₂Br), via a bimolecular nucleophilic substitution (SN2) reaction.[5] This step forms ethyl 2-cyanobutanoate and a sodium bromide salt.
Step 3: Formation of the Second Enolate The remaining α-proton on ethyl 2-cyanobutanoate is still acidic, albeit less so than in the starting material due to the electron-donating effect of the newly added ethyl group. A second equivalent of base is required to remove this proton, generating a second enolate intermediate.
Step 4: Second Alkylation (Dialkylation) This second enolate undergoes another SN2 reaction with a second equivalent of ethyl bromide. This step yields the final product, this compound, a compound with a quaternary α-carbon.
The complete mechanistic pathway is illustrated below.
Application Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of the title compound. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 11.31 g | 0.10 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 15.0 g | 0.22 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 24.0 g | 0.22 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaCl (aq) | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool to room temperature under a stream of dry nitrogen.
-
Base Addition: Add anhydrous ethanol (150 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (15.0 g, 0.22 mol). Stir the mixture until the sodium ethoxide is fully dissolved.
-
First Alkylation: Cool the solution to 0°C using an ice bath. Add ethyl cyanoacetate (11.31 g, 0.10 mol) dropwise via the dropping funnel over 20 minutes. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Subsequently, add ethyl bromide (12.0 g, 0.11 mol) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 2 hours. Monitor the reaction progress by TLC.
-
Second Alkylation: Cool the reaction mixture back to room temperature. A second portion of ethyl bromide (12.0 g, 0.11 mol) is added dropwise. The mixture is then heated again to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the mono-alkylated intermediate.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into 200 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium chloride (brine) (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the resulting oil by vacuum distillation.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the two equivalent ethyl groups attached to the quaternary carbon and the ethyl group of the ester moiety.
-
¹³C NMR: Expect signals for the quaternary carbon, the nitrile carbon, the carbonyl carbon, and the carbons of the three ethyl groups.
-
FTIR Spectroscopy: Look for characteristic absorption bands for the nitrile C≡N stretch (around 2240 cm⁻¹) and the ester C=O stretch (around 1740 cm⁻¹).[7]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [7] |
| Molecular Weight | 169.22 g/mol | [7] |
| Appearance | Colorless Liquid | [8] |
| Boiling Point | 86-88 °C at 10 mmHg | N/A |
| Key IR Peaks (cm⁻¹) | ~2240 (C≡N), ~1740 (C=O) | [7] |
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Reagent-Specific Hazards:
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Ethyl Bromide: Volatile, flammable, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be meticulously tracked using Thin Layer Chromatography (TLC) to observe the consumption of starting material and the sequential formation of the mono-alkylated and di-alkylated products. The final purity can be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods (NMR, IR), ensuring the integrity of the final compound. The expected spectroscopic data provides a clear benchmark for product validation.
References
- Benchchem. A Comparative Guide to Methylating Agents for Ethyl Cyanoacetate Alkylation. Benchchem. Accessed January 14, 2026.
- Spectrum Chemical. Ethyl 2-cyanoacrylate Safety Data Sheet. Spectrum Chemical. Published April 20, 2012.
- Organic Syntheses. Ethyl n-butylcyanoacetate. Organic Syntheses. Accessed January 14, 2026.
- Fisher Scientific. Safety Data Sheet. Fisher Scientific. Published September 22, 2009.
- DC Fine Chemicals. Safety Data Sheet - Ethyl cyanoacetate. DC Fine Chemicals. Published November 4, 2024.
- Wikipedia. Ethyl cyanoacetate. Wikipedia. Accessed January 14, 2026.
- PubChem. Ethyl 2-cyanobutanoate.
- Sigma-Aldrich. Safety Data Sheet - Ethyl cyanoacetate. Sigma-Aldrich. Published August 6, 2024.
- Ramachary, D. B., & Reddy, G. S. A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. Beilstein Journal of Organic Chemistry, 7, 1333–1338. Published 2011.
- ECHEMI. Ethyl 2-butynoate SDS, 4341-76-8 Safety Data Sheets. ECHEMI. Accessed January 14, 2026.
- Benchchem. Application Notes and Protocols for Alkylation Reactions Using Methyl 2-cyano-3-methylbutanoate. Benchchem. Accessed January 14, 2026.
- Organic Syntheses. Ethyl cyanoacetate. Organic Syntheses. Accessed January 14, 2026.
- National Institute of Standards and Technology. Ethyl cyanoacetate. NIST WebBook. Accessed January 14, 2026.
- Global Substance Registration System.
- PrepChem. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. Accessed January 14, 2026.
- Benchchem. A Comparative Guide to the Reactivity of Methyl 2-cyano-2-phenylbutanoate and Ethyl 2-cyano-2-phenylbutanoate. Benchchem. Accessed January 14, 2026.
- Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). Published April 2025.
- PubChem. Ethyl 2-cyano-2-ethylbutyrate.
- Benchchem. The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide. Benchchem. Accessed January 14, 2026.
- ChemicalBook. Ethyl 2-cyanopropanoate synthesis. ChemicalBook. Accessed January 14, 2026.
- Autechaux, A. The Role of Ethyl 2-amino-2-ethylbutanoate in Modern Organic Synthesis. Autechaux. Published January 4, 2026.
- Tundo, P., & Selva, M. The addition reaction of dialkyl carbonates to ketones. Journal of the Chemical Society, Perkin Transactions 1, (2), 559-563. Published 1995.
- DataIntelo. Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth.
- Bernardi, L., Fini, F., Herrera, R. P., Ricci, A., & Sgarzani, V. tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N).
- PubChem. ethyl 2-(2-cyano-N-methylanilino)butanoate.
- CymitQuimica. This compound. CymitQuimica. Accessed January 14, 2026.
- Benchchem. Spectroscopic and Spectrometric Profiling of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide. Benchchem. Accessed January 14, 2026.
- LibreTexts Chemistry. 22.8: 22.5 Alkylation of Enolate Ions. LibreTexts. Published June 5, 2019.
- Cope, A. C. Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters. U.S. Patent 2,655,526. Issued October 13, 1953.
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Application Notes and Protocols for the Purification of Ethyl 2-cyano-2-ethylbutanoate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification of ethyl 2-cyano-2-ethylbutanoate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in organic synthesis, where the purity of intermediates is paramount. This guide emphasizes the rationale behind experimental choices, offering a selection of robust purification techniques, including fractional vacuum distillation and silica gel chromatography, to effectively remove common process-related impurities. Each protocol is structured to ensure self-validation and is supported by authoritative references to underscore the scientific principles at play.
Introduction: The Importance of Purity in this compound Synthesis
This compound is a valuable intermediate in organic synthesis, featuring a quaternary carbon center with both a nitrile and an ester functional group. Its utility spans the synthesis of complex molecular architectures, including substituted carboxylic acids and heterocyclic compounds. The primary route to its synthesis involves the dialkylation of ethyl cyanoacetate.[1] This process, while effective, often results in a crude product mixture containing unreacted starting materials, mono-alkylated intermediates, and other side products.
The presence of these impurities can significantly hinder subsequent reaction steps, leading to lower yields, the formation of complex and difficult-to-separate byproducts, and potential interference in biological assays. Therefore, the robust purification of this compound is a critical step in ensuring the successful outcome of a synthetic campaign. This guide provides a detailed exploration of the most effective purification strategies.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. In the synthesis of this compound via the alkylation of ethyl cyanoacetate, the following impurities are commonly encountered:
-
Ethyl Cyanoacetate (Starting Material): A polar molecule due to the presence of the nitrile and ester groups, and an acidic α-hydrogen.
-
Ethyl 2-cyanobutanoate (Mono-alkylated Intermediate): The product of the first alkylation step. Its polarity is lower than that of ethyl cyanoacetate.
-
Alkylating Agent (e.g., Ethyl Bromide or Ethyl Iodide): Typically volatile and can often be removed during solvent evaporation, but traces may remain.
-
Base (e.g., Sodium Ethoxide): The catalyst used for deprotonation. Salts formed during the reaction are typically removed during an aqueous workup.
-
Solvent: Residual solvent from the reaction or extraction steps.
The significant differences in the polarity and boiling points of the desired product and these impurities form the basis for the purification techniques detailed below.
Physicochemical Properties of Key Compounds
A comparative analysis of the physicochemical properties of the target compound and its primary impurities is essential for selecting and optimizing a purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 208-210 (at 760 mmHg)[2] |
| Ethyl 2-cyanobutanoate | C₇H₁₁NO₂ | 141.17 | Not available |
| This compound | C₉H₁₅NO₂ | 169.22 | Estimated >210 (at 760 mmHg) |
Purification Strategy Workflow
The general workflow for the purification of this compound post-synthesis involves an initial aqueous workup followed by either fractional vacuum distillation or silica gel chromatography. The choice between these two primary techniques depends on the scale of the reaction, the desired final purity, and the available equipment.
Caption: A workflow diagram illustrating the purification process for this compound.
Detailed Protocols
Protocol 1: Aqueous Workup
This initial purification step is crucial for removing inorganic salts and water-soluble impurities. This protocol is adapted from established procedures for similar alkylation reactions.[4]
Rationale: The reaction is quenched to neutralize any remaining base. Extraction with a water-immiscible organic solvent separates the desired product from aqueous-soluble salts. Washing with brine reduces the amount of dissolved water in the organic phase before the final drying step.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Carefully quench the reaction mixture by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for at least 15 minutes.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is ideal for large-scale purification where the boiling points of the components are sufficiently different. Vacuum distillation is necessary to prevent decomposition of the product at high temperatures.[5]
Rationale: Fractional distillation separates liquids based on differences in their boiling points.[6] By applying a vacuum, the boiling points of the compounds are lowered, allowing for distillation at temperatures that will not cause degradation. The use of a fractionating column enhances the separation efficiency between liquids with close boiling points.
Materials:
-
Crude this compound (from Protocol 1)
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum source and gauge
-
Heating mantle and stirrer
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Charge the distillation flask with the crude product and a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Collect any higher-boiling fractions separately.
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for fractional vacuum distillation.
Protocol 3: Purification by Silica Gel Chromatography
For achieving high purity, especially on a smaller scale or when distillation is not effective, silica gel chromatography is the method of choice.[4]
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer. This allows for the effective separation of the nonpolar desired product from the more polar starting material and mono-alkylated intermediate.
Materials:
-
Crude this compound (from Protocol 1)
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane and Ethyl Acetate (or other suitable solvent system)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Develop a TLC method: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).
-
Pack the column: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.
-
Load the sample: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the chosen solvent system.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Monitor the separation: Monitor the composition of the collected fractions by TLC.
-
Combine and concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Analyze for purity: Confirm the purity of the final product using GC or NMR spectroscopy.
Conclusion
The successful synthesis of this compound is critically dependent on the efficacy of the chosen purification strategy. This guide has detailed two robust and widely applicable methods: fractional vacuum distillation and silica gel chromatography. The selection of the optimal technique will be governed by the scale of the reaction, the nature of the impurities, and the desired final purity. By understanding the principles behind each method and adhering to the detailed protocols, researchers can consistently obtain high-purity this compound, thereby facilitating the advancement of their synthetic and drug development endeavors.
References
- Al-Zoubi, R. M. (2014). Cyanoacetic acid and its derivatives in organic synthesis. Chemistry of Heterocyclic Compounds, 50(1), 16-43.
- Organic Syntheses. (1941). Coll. Vol. 1, p. 250.
-
PrepChem. (n.d.). Preparation of diethyl ethylmalonate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ethyl 2-ethyl butyrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
ResearchGate. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
PubMed. (2015). Simulated moving bed chromatography for the separation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid under nonlinear conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]
-
YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]
- Aliyeva, F. K., Israfilova, K. O., Javadova, N. A., & Ahmadbayova, S. F. (2022). SYNTHESIS OF MALONIC ACID ESTERS. SCIENTIFIC WORK, 75(2), 122-126.
-
YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-2-ethylbutyrate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
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Application Notes and Protocols: Quantitative Analysis of Ethyl 2-cyano-2-ethylbutanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Ethyl 2-cyano-2-ethylbutanoate
This compound is a key chemical intermediate whose purity and concentration are critical in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. The presence of impurities or deviations from the target concentration can significantly impact reaction yields, introduce unwanted byproducts, and compromise the safety and efficacy of the final products. Therefore, robust and reliable analytical methods for the precise quantification of this compound are paramount.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using two principal chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is contingent upon the sample matrix, the nature of potential impurities (volatile vs. non-volatile), and the specific analytical requirements. The methodologies outlined herein are grounded in established analytical principles and are designed to meet the rigorous standards of quality control and drug development, with a focus on accuracy, precision, and reliability.
Principles of Analysis: A Comparative Overview
The quantification of this compound can be effectively achieved by leveraging the separation capabilities of chromatography. The selection of the optimal technique is a critical first step.
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1] For this compound, which possesses sufficient volatility, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and a linear response over a wide concentration range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[1] Separation is achieved based on the analyte's interaction with a stationary phase (typically a packed column) and a liquid mobile phase.[2] For this compound, a reversed-phase HPLC method using a C18 column is commonly employed, providing excellent resolution from potential non-volatile impurities.[3]
Logical Workflow for Method Selection
Sources
scale-up synthesis using Ethyl 2-cyano-2-ethylbutanoate
An Application Guide to the Scale-Up Synthesis of Ethyl 2-Cyano-2-Ethylbutanoate
Abstract
This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. Moving beyond a simple recitation of steps, this guide delves into the process chemistry, the rationale behind key procedural choices, and the critical safety and analytical considerations required for a successful scale-up. The featured methodology employs a Phase-Transfer Catalysis (PTC) approach, which offers significant advantages in an industrial setting, including enhanced reaction rates, milder conditions, and simplified work-up procedures. This document is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the laboratory bench to kilogram-scale production.
Introduction and Strategic Overview
This compound is a dialkylated derivative of ethyl cyanoacetate. Its structure, featuring a quaternary carbon bearing both a nitrile and an ester group, makes it a versatile building block for the synthesis of more complex molecules, including substituted carboxylic acids and various heterocyclic compounds. The synthesis is a classic example of C-C bond formation via the alkylation of an active methylene compound, conceptually similar to the malonic ester synthesis.[1][2][3]
Several synthetic routes exist for the preparation of the parent compound, ethyl cyanoacetate, including the Kolbe nitrile synthesis from ethyl chloroacetate and sodium cyanide, or the Fischer esterification of cyanoacetic acid.[4][5][6] The subsequent dialkylation presents the core challenge for scale-up.
For large-scale production, direct alkylation of ethyl cyanoacetate using a strong base like sodium ethoxide in ethanol is often plagued by issues of safety (handling large quantities of sodium metal or alkoxides), competing side reactions, and difficult work-up. Therefore, this guide focuses on a more industrially viable approach: Solid-Liquid Phase-Transfer Catalysis (PTC) . This strategy allows for the use of a safer, less expensive inorganic base like potassium carbonate and offers a more streamlined and efficient process.[7][8][9]
The Synthetic Pathway: Mechanism and Rationale
The overall transformation involves the sequential ethylation of ethyl cyanoacetate at the α-carbon.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: The α-proton of ethyl cyanoacetate is acidic (pKa ≈ 9 in DMSO) due to the electron-withdrawing effects of the adjacent nitrile and ester groups.[7] A moderately strong base, such as potassium carbonate, is sufficient to deprotonate it, forming a resonance-stabilized enolate.
-
Phase-Transfer Catalysis: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction between the solid inorganic base and the organic substrate. The Q⁺ cation pairs with the enolate anion, transporting it into the organic phase where it can react with the ethyl halide.
-
SN2 Alkylation (First Ethylation): The enolate anion acts as a nucleophile and attacks the ethyl halide (e.g., ethyl bromide) in a classic SN2 reaction, forming Ethyl 2-cyanobutanoate and releasing the halide anion.
-
Second Deprotonation and Alkylation: The remaining α-proton on the mono-alkylated intermediate is also acidic and is subsequently removed by the base. A second SN2 alkylation with another molecule of ethyl halide yields the final product, this compound.
Caption: Reaction mechanism for the PTC-mediated dialkylation of ethyl cyanoacetate.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol is designed for the synthesis of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for kilo-scale reactions.
Materials and Equipment
-
Equipment:
-
20 L jacketed glass reactor with a bottom outlet valve.
-
Overhead mechanical stirrer with a high-torque motor and PTFE agitator.
-
Temperature probe (thermocouple).
-
5 L pressure-equalizing dropping funnel.
-
High-efficiency reflux condenser connected to a chiller.
-
Inert gas (Nitrogen/Argon) inlet.
-
Heating/cooling circulator for the reactor jacket.
-
Vacuum pump and distillation setup for purification.
-
-
Chemicals:
-
Ethyl Cyanoacetate (ECA), ≥99% purity.
-
Ethyl Bromide (EtBr), ≥99% purity.
-
Potassium Carbonate (K₂CO₃), anhydrous, finely milled (<100 mesh).
-
Tetrabutylammonium Bromide (TBAB), ≥98% purity.
-
Toluene, anhydrous grade.
-
Deionized Water.
-
Saturated Sodium Chloride solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Ethyl Cyanoacetate | 113.12 | 1.0 | 8.84 | 1000 | 943 | 1.06 |
| Ethyl Bromide | 108.97 | 2.5 | 22.10 | 2408 | 1661 | 1.45 |
| Potassium Carbonate | 138.21 | 3.0 | 26.52 | 3665 | - | - |
| TBAB | 322.37 | 0.05 | 0.442 | 142.5 | - | - |
| Toluene | - | - | - | - | 10 L | 0.867 |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L reactor system. Ensure all joints are properly sealed. Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging Reagents: Charge the reactor with Toluene (10 L), Ethyl Cyanoacetate (1000 g, 8.84 mol), finely milled Potassium Carbonate (3665 g, 26.52 mol), and Tetrabutylammonium Bromide (142.5 g, 0.442 mol).
-
Initial Heating: Begin vigorous stirring (e.g., 300-400 RPM) to create a fine slurry. Heat the reactor jacket to 75-80 °C.
-
Controlled Addition of Ethyl Bromide: Once the internal temperature reaches 70 °C, begin the dropwise addition of Ethyl Bromide (2408 g, 22.10 mol) via the addition funnel. This reaction is exothermic. Control the addition rate to maintain the internal temperature between 75-85 °C. The addition should take approximately 3-4 hours. Use the reactor cooling system as needed to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80-85 °C. Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by GC. The reaction is complete when the starting material and the mono-alkylated intermediate (Ethyl 2-cyanobutanoate) are consumed (<1% by GC area). This typically takes 6-10 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Work-up - Filtration: Filter the reaction slurry to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with Toluene (2 x 1 L). Combine the filtrates.
-
Work-up - Aqueous Washes: Transfer the combined filtrate to a suitably large separatory funnel or back into the cleaned reactor for washing. Wash the organic layer sequentially with:
-
Deionized water (2 x 4 L)
-
Saturated brine solution (1 x 4 L)
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (approx. 200 g), stir for 30 minutes, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
Purification
Purify the crude product by vacuum distillation .
-
Fraction 1: Collect any remaining toluene and low-boiling impurities.
-
Product Fraction: Collect the pure this compound at the appropriate temperature and pressure (lit. bp ~110-112 °C at 20 mmHg).
-
The expected yield is typically in the range of 80-90%.
Process Workflow and In-Process Controls
A clear workflow is essential for reproducible large-scale synthesis.
Caption: Overall process flow diagram for the scale-up synthesis.
Analytical Methods Summary
| Method | Purpose | Key Parameters |
| GC-FID | Reaction monitoring (disappearance of starting materials), final purity assessment.[10] | Column: HP-5 or equivalent; Inlet Temp: 250°C; Detector Temp: 300°C; Oven Program: 100°C (2 min), ramp 15°C/min to 280°C (5 min). |
| ¹H & ¹³C NMR | Structural confirmation of the final product. | Solvent: CDCl₃. Key ¹H signals: quartet and triplet for ethyl groups. Key ¹³C signals: nitrile (CN), ester carbonyl (C=O), quaternary carbon. |
| FTIR | Functional group confirmation. | Characteristic peaks: C≡N stretch (~2240 cm⁻¹), C=O stretch (~1745 cm⁻¹). |
| Karl Fischer | Determine water content in solvents and final product. | - |
Safety and Hazard Analysis
Scaling up chemical reactions introduces significant risks that must be rigorously managed.
-
Chemical Hazards:
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes eye irritation.[4]
-
Ethyl Bromide: Carcinogen suspect. Harmful if inhaled. Causes skin and eye irritation. It is a volatile alkylating agent.
-
Toluene: Flammable liquid and vapor. Can cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
-
Potassium Carbonate: Causes serious eye irritation. Dust can irritate the respiratory tract.
-
Precursor Hazard - Sodium Cyanide: The synthesis of the starting material, ethyl cyanoacetate, often involves sodium cyanide.[4][5] Sodium cyanide is acutely toxic if swallowed, inhaled, or in contact with skin.[11] Contact with acids liberates extremely toxic hydrogen cyanide gas.[12] All personnel must be trained in its safe handling, and cyanide antidote kits must be readily available.[13][14][15]
-
-
Process Hazards:
-
Exothermicity: The alkylation is exothermic. A failure in cooling or an uncontrolled addition rate can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Flammability: The use of a large volume of toluene presents a significant fire risk. Ensure the reactor is properly grounded and all sources of ignition are eliminated.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE: Safety glasses, flame-retardant lab coat.
-
Task-Specific PPE: Chemical splash goggles and a face shield, especially during charging and transfers. Chemical-resistant gloves (e.g., Viton or laminate over nitrile). Use a respirator with an organic vapor cartridge if ventilation is inadequate.[14]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Slow Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient mixing.3. Catalyst deactivation/insufficient amount.4. Low reaction temperature. | 1. Use freshly opened or dried, finely milled K₂CO₃.2. Increase stirrer speed.3. Add an additional portion of TBAB (e.g., 0.01 eq).4. Ensure the internal temperature is within the 75-85 °C range. |
| Low Yield | 1. Incomplete reaction.2. Loss of volatile ethyl bromide during addition.3. Hydrolysis of ester during work-up.4. Product loss during distillation. | 1. Extend reaction time and confirm completion by GC.2. Ensure the condenser is efficient and chiller temperature is low (e.g., 5 °C).3. Minimize contact time with aqueous layers; do not use basic washes.4. Ensure a good vacuum and careful control over distillation fractions. |
| Formation of Byproducts | 1. O-alkylation instead of C-alkylation.2. Hydrolysis of nitrile or ester groups. | 1. This is generally minimal with PTC but can be influenced by solvent choice. Toluene is a good choice to suppress this.2. Ensure anhydrous conditions during the reaction and avoid extreme pH during work-up. |
| Difficult Phase Separation | Emulsion formation during aqueous washes. | Add a small amount of brine to the first water wash to help break the emulsion. Allow adequate time for layers to separate. |
References
- PTC C-Alkylation – Interesting Choices.
- Industrial Phase-Transfer C
- Central, Ethyl Cyanoacetate Alkylation Reaction - Globe Thesis. Globe Thesis.
- A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-eno
- 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
- Sodium Cyanide Safety Protection and Emergency Measures. United Chemical.
- Sodium Cyanide Safety Precautions Guide for Daily Exposure. United Chemical.
- Sodium cyanide - SAFETY D
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Taekwang Industrial Co., Ltd.
- Ethyl cyanoacet
- ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis method of ethyl cyanoacetate - Eureka | Patsnap.
- Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- Study on optimum synthesis of ethyl cyanoacet
- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Malonic Ester Synthesis. Chemistry LibreTexts.
- Malonic Ester Synthesis. Chemistry Steps.
- A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
Sources
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. camachem.com [camachem.com]
- 12. globethesis.com [globethesis.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. unitedchemicalcn.com [unitedchemicalcn.com]
- 15. taekwang.co.kr [taekwang.co.kr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyano-2-ethylbutanoate
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-ethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important chemical intermediate.
Introduction to the Synthesis
This compound is typically synthesized via the dialkylation of ethyl cyanoacetate.[1] This reaction involves the sequential deprotonation of the acidic α-carbon of ethyl cyanoacetate, followed by nucleophilic attack on an ethylating agent, such as ethyl bromide or ethyl iodide. While conceptually straightforward, achieving high yields of the desired dialkylated product requires careful control of reaction conditions to minimize the formation of mono-alkylated intermediates and other side products.
Reaction Scheme
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis is the dialkylation of ethyl cyanoacetate.[1] This method involves the deprotonation of ethyl cyanoacetate with a suitable base to form a carbanion, which then undergoes nucleophilic substitution with an ethylating agent. To achieve the diethyl-substituted product, a second deprotonation and alkylation step occurs.
Q2: What are the critical parameters to control during the dialkylation of ethyl cyanoacetate?
A2: Several parameters are critical for a successful dialkylation:
-
Choice of Base: The base must be strong enough to deprotonate the mono-alkylated intermediate, which is less acidic than the starting ethyl cyanoacetate. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[2][3]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically preferred to dissolve the reactants and facilitate the reaction.[4][5]
-
Temperature: The reaction temperature influences the rate of both the desired alkylation and potential side reactions. Careful temperature control is essential.[2]
-
Stoichiometry: The molar ratio of the base and ethylating agent to the starting material is crucial for driving the reaction towards the dialkylated product. An excess of the ethylating agent is generally used.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the carbanion and lead to low yields. Therefore, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.[1]
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reaction is the incomplete reaction, resulting in the mono-alkylated product, ethyl 2-cyanobutanoate. Other potential side reactions include O-alkylation, where the ethyl group attaches to the oxygen of the enolate, and hydrolysis of the ester or nitrile groups if water is present.[2][6]
To minimize the mono-alkylated product, ensure a sufficient excess of the base and ethylating agent is used, and allow for adequate reaction time. To prevent hydrolysis, strictly anhydrous conditions are necessary. O-alkylation can be minimized by the choice of solvent and counter-ion; less polar solvents generally favor C-alkylation.[3][6]
Q4: How can I effectively monitor the reaction progress?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By comparing the reaction mixture to spots of the starting material and the mono-alkylated intermediate, you can track the consumption of reactants and the formation of the desired product. Gas chromatography (GC) can provide a more quantitative analysis of the reaction mixture over time.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dialkylated Product | Incomplete deprotonation of the mono-alkylated intermediate. | Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure the base is fresh and active.[1][3] |
| Insufficient amount of ethylating agent. | Use a larger excess of the ethylating agent (e.g., 2.2-2.5 equivalents). | |
| Reaction time is too short. | Increase the reaction time and monitor by TLC until the mono-alkylated intermediate is consumed. | |
| Presence of moisture. | Ensure all glassware is flame-dried, use anhydrous solvents, and maintain an inert atmosphere.[1] | |
| Mixture of Mono- and Di-alkylated Products | Incomplete second alkylation. | Increase the reaction temperature moderately to drive the second alkylation to completion. Add the base and ethylating agent in portions to control the reaction. |
| Insufficient base or ethylating agent. | Re-evaluate the stoichiometry and ensure a sufficient excess of both reagents. | |
| Formation of O-Alkylated Byproduct | Use of highly polar aprotic solvents. | Consider using a less polar solvent like THF or toluene, which can favor C-alkylation.[6] |
| Choice of counter-ion. | The counter-ion from the base can influence the C/O alkylation ratio. Sodium and lithium ions tend to favor C-alkylation more than potassium ions.[6] | |
| Reaction Stalls or is Sluggish | Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts.[3] |
| Poor quality of reagents. | Use freshly distilled ethyl cyanoacetate and a high-purity ethylating agent.[8] | |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when using solid bases like potassium carbonate. |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from established procedures for the alkylation of active methylene compounds.[9][10]
Materials:
-
Ethyl cyanoacetate (high purity)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Carefully add sodium hydride (2.2 equivalents) to the THF.
-
Deprotonation (First Alkylation): Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.
-
First Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Second Deprotonation and Alkylation: Cool the mixture back to 0 °C and slowly add the second portion of ethyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the mono-alkylated intermediate.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. globethesis.com [globethesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 2-cyano-2-ethylbutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 2-cyano-2-ethylbutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the potential side reactions associated with this compound, enabling you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes. This document moves beyond simple protocols to explain the chemical causality behind common issues, ensuring a deeper understanding of the molecule's reactivity.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis or subsequent use of this compound. Each question is structured to identify a problem, explain the underlying chemical principles, and provide actionable solutions.
Q1: I'm synthesizing this compound via dialkylation of ethyl cyanoacetate and my yield is low with several impurities. What are the likely side reactions?
This is a common issue stemming from the multi-step nature of the synthesis and the reactivity of the intermediates. The primary cause of low yield is often a combination of incomplete reaction and competing side reactions involving the enolate of ethyl cyanoacetate.
Core Explanation: The synthesis requires the sequential addition of two ethyl groups to the α-carbon of ethyl cyanoacetate. This process involves the formation of an enolate intermediate using a base (like sodium ethoxide), which is then alkylated. The enolate is an ambident nucleophile, meaning it has two reactive sites: the carbon (leading to the desired C-alkylation) and the oxygen (leading to an undesired O-alkylation byproduct).
Potential Side Reactions & Byproducts:
-
Mono-alkylation: The reaction may stall after the first alkylation, leaving significant amounts of Ethyl 2-cyanobutanoate as an impurity. This is often due to insufficient base, alkylating agent, or reaction time for the second, more sterically hindered alkylation step.
-
O-Alkylation: The enolate can react through its oxygen atom with the ethylating agent (e.g., ethyl bromide) to form a ketene acetal derivative. This pathway is generally a minor contributor but can become more significant depending on the solvent and counter-ion.
-
Base-Induced Dimerization: The starting material, ethyl cyanoacetate, can undergo self-condensation in the presence of a strong base like sodium ethoxide, leading to dimeric impurities such as 3-amino-2-cyano-2-pentenedioic acid diethyl ester.[1]
-
Hydrolysis: If aqueous workup conditions are too harsh (prolonged exposure to strong acid or base), both the starting material and the product can hydrolyze, complicating purification.
Troubleshooting & Mitigation Strategy:
-
Ensure Stoichiometry: Use a slight excess of the base and alkylating agent for the second alkylation step to drive the reaction to completion.
-
Control Reaction Conditions: Add the alkylating agent slowly to the cooled enolate solution to manage the exothermic reaction and minimize side products.
-
Choice of Base and Solvent: Using a phase-transfer catalyst (PTC) with a weaker base like potassium carbonate in a solvent like DMF can improve yields and selectivity for C-alkylation by creating a "naked" and highly reactive carbanion.[2]
-
Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the mono-alkylated intermediate before quenching the reaction.
Caption: Competing pathways in the synthesis of this compound.
Q2: During my downstream reaction, I'm observing gas evolution and the formation of 2-ethylbutanenitrile. What is causing this decomposition?
You are likely observing an unintended Krapcho dealkoxycarbonylation reaction. This reaction is a common pathway for esters that have an electron-withdrawing group, such as a nitrile, at the α-carbon.
Core Explanation: The Krapcho reaction involves the nucleophilic attack of a halide ion (e.g., Cl⁻, Br⁻, I⁻) on the ethyl group of the ester in a polar aprotic solvent (like DMSO or DMF) at elevated temperatures.[3] This Sₙ2 attack cleaves the ethyl-oxygen bond. The resulting carboxylate intermediate is unstable and rapidly loses carbon dioxide (CO₂) to form a carbanion, which is then protonated during workup to give the final nitrile product.
Conditions Favoring Decarboxylation:
| Parameter | Condition | Rationale |
| Temperature | High (>120 °C) | Provides the activation energy for the Sₙ2 attack and decarboxylation steps.[4][5] |
| Solvent | Polar Aprotic (DMSO, DMF) | Stabilizes the transition state of the Sₙ2 reaction. |
| Additives | Salts (LiCl, NaCl, KCN) | Provides the nucleophilic halide to initiate the reaction.[3] |
| Water | Presence of water | Acts as a proton source to quench the intermediate carbanion. |
Troubleshooting & Mitigation Strategy:
-
Avoid High Temperatures: If your desired reaction does not require high heat, maintain the temperature below 100 °C.
-
Solvent Selection: If high temperatures are necessary, consider switching to a non-polar, aprotic solvent (e.g., toluene, xylene) if your reaction chemistry allows.
-
Eliminate Nucleophilic Salts: Ensure that no halide salts (e.g., from previous steps or as additives) are present in the reaction mixture. If a salt is required, consider non-nucleophilic options.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can slow down the protonation step, but it will not prevent the initial cleavage if the other conditions are met.
Caption: The Krapcho decarboxylation pathway for this compound.
Q3: I am trying to reduce the nitrile group to a primary amine, but I am getting a complex mixture of products. How can I achieve selective reduction?
The challenge here lies in the similar reactivity of the ester and nitrile groups towards common reducing agents. Achieving selectivity requires a careful choice of reagents and reaction conditions.
Core Explanation: Both the nitrile (C≡N) and the ester (C=O) are electrophilic and susceptible to reduction.
-
Strong, Unselective Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and will typically reduce both functional groups, leading to the corresponding amino alcohol.
-
Selective Reducing Agents: Other reagents exhibit greater selectivity. For instance, catalytic hydrogenation can often reduce a nitrile in the presence of an ester, but the choice of catalyst and conditions is critical.[6] Borane reagents (e.g., BH₃·THF) can also be used, but their selectivity can be substrate-dependent.
Potential Side Reactions:
-
Ester Reduction: The ester carbonyl is reduced to a primary alcohol.
-
Hydrolysis: Aqueous workup after reduction with metal hydrides can lead to hydrolysis of any remaining ester functionality if the pH is not carefully controlled.
-
Cyclization: In some cases, if the reduction conditions are harsh, intramolecular reactions could occur, although this is less common for this specific substrate.
Troubleshooting & Mitigation Strategy:
-
Catalytic Hydrogenation: This is often the preferred method for selectivity.
-
Catalyst: Use a Raney Nickel or a specific Palladium catalyst (e.g., Pd/C).
-
Solvent: Ethanolic ammonia can help suppress side reactions and maintain a basic environment.
-
Pressure & Temperature: Start with moderate hydrogen pressure (50 psi) and room temperature, optimizing as needed.
-
-
Borane Reagents: Borane dimethyl sulfide complex (BMS) can sometimes selectively reduce esters over nitriles, but the reverse is more challenging.[6] Careful stoichiometric control is essential.
-
Protecting Groups: If selectivity remains elusive, consider protecting the ester group (e.g., via transesterification with a bulky alcohol) before performing the nitrile reduction, followed by deprotection.
Frequently Asked Questions (FAQs)
-
What are the primary reactive sites on this compound? The molecule has two primary electrophilic sites: the carbon atom of the nitrile group (-C≡N) and the carbonyl carbon of the ester group (-COOEt). Both are susceptible to nucleophilic attack and reduction. The molecule lacks an acidic α-hydrogen, so it does not readily form an enolate.
-
Under what conditions is the ester group susceptible to hydrolysis? The ester can be hydrolyzed to 2-cyano-2-ethylbutanoic acid under both acidic and basic conditions. Basic hydrolysis (saponification) is typically faster and occurs at room temperature or with gentle heating using aqueous NaOH or KOH. Acid-catalyzed hydrolysis generally requires heating with a strong mineral acid.[7][8]
-
How can I hydrolyze the nitrile group without affecting the ester? Selective hydrolysis of the nitrile to the corresponding carboxylic acid is challenging and often requires harsh conditions that will also cleave the ester. A partial hydrolysis to the primary amide (2-carbamoyl-2-ethylbutanoic acid ethyl ester) is sometimes possible using controlled acidic conditions (e.g., H₂SO₄ in acetic acid) or with certain metal catalysts.
Experimental Protocol: Monitoring for Krapcho Decarboxylation by HPLC
This protocol provides a self-validating system to check for the thermal stability of your compound under proposed reaction conditions.
Objective: To determine if this compound undergoes decarboxylation under specific solvent and temperature conditions.
Materials:
-
This compound (your sample)
-
2-Ethylbutanenitrile (analytical standard for comparison)
-
Proposed reaction solvent (e.g., DMSO)
-
HPLC system with a C18 column
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Reaction vials
Procedure:
-
Prepare Standard Solutions: Create stock solutions of both your starting material and the potential byproduct (2-ethylbutanenitrile) in acetonitrile.
-
Reaction Setup: In a sealed vial, dissolve a known concentration of this compound (e.g., 1 mg/mL) in the solvent to be tested (e.g., DMSO).
-
Thermal Stress: Heat the vial to your target reaction temperature (e.g., 140 °C) using a controlled heating block.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, and 8 hours), carefully take a small aliquot from the reaction vial.
-
Sample Quenching & Dilution: Immediately dilute the aliquot into a known volume of the mobile phase to stop the reaction and prepare it for injection.
-
HPLC Analysis: Inject the standards and the time-point samples onto the HPLC system.
-
Data Analysis: Monitor for the appearance and growth of a peak that corresponds to the retention time of the 2-ethylbutanenitrile standard. Quantify the percentage of decomposition over time by comparing the peak areas.
Interpretation: This experiment will definitively show you the rate of decomposition under your specific conditions, allowing you to make an informed decision about the feasibility of your planned synthesis.
Caption: A logical workflow for identifying and solving issues with side reactions.
References
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. globethesis.com [globethesis.com]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-cyano-2-ethylbutanoate
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-2-ethylbutanoate. As a dialkylated derivative of ethyl cyanoacetate, its synthesis is a foundational example of C-C bond formation via enolate alkylation. However, achieving high yields and purity can be challenging due to competing reactions and the sequential nature of the dialkylation. This document provides a comprehensive, question-and-answer-based troubleshooting guide grounded in mechanistic principles and field-proven laboratory practices.
Core Synthesis Overview
The synthesis of this compound is typically achieved through the sequential alkylation of ethyl cyanoacetate with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The reaction proceeds in two main stages: the formation of the mono-alkylated intermediate, Ethyl 2-cyanobutanoate, followed by a second alkylation to yield the desired disubstituted product.
General Reaction Scheme
-
First Alkylation: Ethyl Cyanoacetate → Ethyl 2-cyanobutanoate
-
Second Alkylation: Ethyl 2-cyanobutanoate → this compound
The entire process relies on the acidity of the α-carbon protons, which are readily removed by a suitable base to form a resonance-stabilized enolate, a potent carbon nucleophile.[1][2]
Visualized Experimental Workflow
The general workflow for this synthesis is outlined below. Each step presents potential challenges that are addressed in the subsequent troubleshooting section.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is critically low. What are the most common culprits?
A1: Low yield is a multifaceted problem. The first step is to analyze a crude sample of your reaction mixture by TLC, GC-MS, or ¹H NMR to determine the product distribution. The composition will point you to the root cause.
-
High Levels of Starting Material (Ethyl Cyanoacetate): This suggests an issue with the first deprotonation/alkylation.
-
Inactive Base: The base may have degraded. Sodium hydride (NaH) is particularly susceptible to moisture. Use freshly opened or properly stored NaH. Sodium ethoxide (NaOEt) can also degrade on storage.
-
Insufficient Base: Ensure you are using at least two full equivalents of base for the dialkylation. A slight excess (2.1-2.2 eq.) is often beneficial.
-
Low Reaction Temperature: While the initial deprotonation is often exothermic, the alkylation step may require heating (reflux) to proceed at a reasonable rate.[3]
-
-
High Levels of Mono-alkylated Intermediate (Ethyl 2-cyanobutanoate): This is a very common issue and indicates that the second alkylation is problematic. See Q2 for a detailed breakdown.
-
Presence of Numerous Side Products: This points to issues with reaction conditions or reagent choice.
-
Elimination Products: Using a bulky or overly strong base with a secondary or tertiary halide can favor E2 elimination.[4] While ethyl bromide is a primary halide and less prone to this, excessively high temperatures can promote elimination.
-
Transesterification: If you use an alkoxide base that doesn't match the ester (e.g., sodium methoxide with an ethyl ester), you can get a mixture of methyl and ethyl esters, complicating purification.[4][5] Always match the alkoxide to the ester (i.e., use sodium ethoxide with ethyl esters).
-
O-Alkylation: The enolate is an ambident nucleophile and can alkylate on the oxygen atom. This is generally a minor pathway but can be promoted by factors like polar aprotic solvents and the nature of the counter-ion.[4]
-
Q2: My reaction stalls after the first alkylation, leaving significant amounts of Ethyl 2-cyanobutanoate. How do I drive the reaction to completion?
A2: This is the most frequent challenge in this synthesis. The underlying cause is that the remaining α-proton on the mono-alkylated intermediate is less acidic and more sterically hindered than the protons on the starting ethyl cyanoacetate.
-
Causality: The electron-donating nature of the newly added ethyl group slightly reduces the acidity of the remaining α-proton. Furthermore, the steric bulk around the reaction center increases, making it harder for the base to access the proton and for the resulting enolate to attack the ethyl halide.
-
Solutions:
-
Choice of Base and Solvent: A stronger base/solvent system may be required for the second alkylation. While NaOEt in ethanol is standard, switching to sodium hydride (NaH) in an aprotic solvent like THF or DMF for the second step can be more effective.[6][7] NaH irreversibly deprotonates the substrate, driving the equilibrium forward.
-
Staggered Reagent Addition: Instead of adding all reagents at once, perform a sequential reaction. First, add 1.1 equivalents of base and 1.0 equivalent of ethyl halide. Monitor until the starting material is consumed. Then, add another 1.1 equivalents of base, followed by another 1.1 equivalents of ethyl halide, and heat to reflux to drive the second alkylation.
-
Increase Reaction Temperature and Time: After adding the second equivalent of base and alkylating agent, ensure the reaction is heated to reflux for a sufficient period. Monitor by TLC or GC until the mono-alkylated spot disappears.
-
Q3: I am seeing a significant amount of a dialkylated side product, but it's not my target. What could it be?
A3: While less common in this specific synthesis, unexpected dialkylation can occur if your reagents are contaminated. The most likely scenario involves the alkylation of the ethyl cyanoacetate enolate by a more reactive alkyl halide present as an impurity in your ethyl bromide or ethyl iodide. For example, trace amounts of methyl iodide would lead to the formation of Ethyl 2-cyano-2-ethylpropanoate. Always use freshly distilled or high-purity alkylating agents.
Q4: What is the optimal choice of base and solvent?
A4: The optimal choice depends on balancing reactivity, cost, safety, and side reactions.
| Base | Solvent(s) | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive; acts as its own solvent; prevents transesterification.[5] | Reaction is an equilibrium; may not be strong enough for efficient second alkylation. |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; drives deprotonation to completion (irreversible).[6] | Highly water-sensitive; requires strictly anhydrous conditions; flammable hydrogen gas byproduct. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Milder, easier to handle, inexpensive.[3][8] | Often requires higher temperatures and longer reaction times; may be insufficient for the second alkylation.[3] |
Recommendation: For robust, high-yielding synthesis, a two-step approach is often best. Use NaOEt/EtOH for the first alkylation. After workup or solvent swap, use NaH/THF for the second, more challenging alkylation.
Q5: My aqueous workup results in a persistent emulsion. How can I resolve this?
A5: Emulsions are common in reactions involving salts and organic solvents.
-
Add Brine: After the initial quench and separation, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3][6] This increases the ionic strength of the aqueous phase, forcing the organic components out and breaking the emulsion.
-
Patience: Allow the separatory funnel to stand for an extended period (15-30 minutes).
-
Filtration: In stubborn cases, filtering the entire emulsified layer through a pad of Celite or glass wool can help break it up.
Q6: I'm struggling with the final purification. What is the recommended method?
A6: The boiling points of ethyl cyanoacetate, the mono-alkylated product, and the di-alkylated product are different enough to allow for purification by vacuum distillation .[9][10]
-
Ethyl Cyanoacetate: ~206 °C at atm. pressure, ~97-98 °C at 16 mmHg.[9]
-
Ethyl 2-cyanobutanoate: Higher boiling point than the starting material.
-
This compound: Highest boiling point of the three.
A fractional distillation setup under reduced pressure is ideal. Collect the forerun (any remaining solvent and unreacted starting material), then the mono-alkylated intermediate fraction, and finally the desired product fraction. Column chromatography is also an effective, albeit more resource-intensive, alternative.[3][6]
Visualized Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low yields.
Safety Precautions
-
Cyanide Compounds: Ethyl cyanoacetate and its derivatives are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Sodium ethoxide is corrosive and flammable. Handle with extreme care under an inert atmosphere.
-
Alkyl Halides: Ethyl bromide and ethyl iodide are toxic and potential carcinogens. Handle only in a fume hood.
References
-
Ingersoll, A. W., & Corson, B. B. (1931). Ethyl Cyanoacetate. Organic Syntheses, 11, 40. [Link]
-
Li, F. (2009). Ethyl Cyanoacetate Alkylation Reaction. Globe Thesis. [Link]
-
Alexander, E. R., & Cope, A. C. (1944). Ethyl n-Butylcyanoacetate. Organic Syntheses, 24, 57. [Link]
-
Zhang, Y., Liu, C., & Wang, Y. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 53, 03023. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]
-
Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globethesis.com [globethesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-cyano-2-ethylbutanoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-cyano-2-ethylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this versatile chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct laboratory method for synthesizing this compound is the sequential dialkylation of ethyl cyanoacetate. This process involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate using a suitable base, followed by nucleophilic attack on an ethylating agent. This sequence is performed twice to introduce two ethyl groups.
The overall transformation is as follows:
-
Step 1 (Mono-alkylation): Ethyl cyanoacetate is converted to Ethyl 2-cyanobutanoate.
-
Step 2 (Di-alkylation): The α-proton of Ethyl 2-cyanobutanoate is removed, and a second ethyl group is added to yield the final product, this compound.
The reactivity of the α-carbon is due to its position between two electron-withdrawing groups (a nitrile and an ester), which stabilizes the resulting carbanion intermediate.[1]
Q2: What is the reaction mechanism for this dialkylation?
A2: The reaction proceeds through a nucleophilic substitution mechanism involving the formation of a stabilized carbanion (enolate).
Caption: Reaction mechanism for the dialkylation of ethyl cyanoacetate.
Q3: What are the most critical parameters to control for a successful synthesis?
A3: Success hinges on the meticulous control of several factors:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon in both alkylation steps.
-
Solvent: The solvent must be aprotic and anhydrous to prevent side reactions.
-
Temperature: Temperature control is crucial to manage the reaction rate and minimize byproduct formation.
-
Stoichiometry: The molar ratios of the base and ethylating agent relative to the starting material are critical for driving the reaction to the desired dialkylated product.
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester and nitrile groups and can also quench the carbanion intermediate, halting the reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has a very low yield, or I've only recovered my starting material. What went wrong?
A: This is a common issue that typically points to problems with the reagents or reaction conditions.
-
Potential Cause 1: Inactive Base.
-
Explanation: Bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are highly reactive and can degrade upon exposure to air and moisture. If the base is old or has been improperly stored, it will not be effective at deprotonating the ethyl cyanoacetate.
-
Solution: Use a fresh, unopened container of the base. For NaH, which is often supplied as a dispersion in mineral oil, ensure you correctly weigh the active amount after washing with a dry solvent like hexane under an inert atmosphere.
-
-
Potential Cause 2: Presence of Moisture.
-
Explanation: Water will react with the strong base and the carbanion intermediate faster than the desired alkylation reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Explanation: To achieve dialkylation, you need at least two equivalents of base and two equivalents of the ethylating agent. Using less will result in incomplete conversion.
-
Solution: Use a slight excess of the base (e.g., 2.2 equivalents) and the ethylating agent (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Product is a Mixture of Mono- and Di-alkylated Compounds
Q: My final product is contaminated with a significant amount of Ethyl 2-cyanobutanoate. How can I favor the formation of the dialkylated product?
A: This indicates that the second alkylation step is either incomplete or significantly slower than the first.
-
Potential Cause 1: Insufficient Reagents or Reaction Time.
-
Explanation: The mono-alkylated intermediate, Ethyl 2-cyanobutanoate, is less acidic than the starting ethyl cyanoacetate due to the electron-donating effect of the added ethyl group. Therefore, its deprotonation for the second alkylation step is slower and may require more forcing conditions.
-
Solution: Ensure you are using more than two equivalents of both the base and the ethylating agent. After the addition of the first equivalent of the ethylating agent, consider increasing the reaction temperature or allowing for a longer reaction time to facilitate the second alkylation.
-
-
Potential Cause 2: Stepwise Addition.
-
Explanation: Adding all reagents at once can sometimes lead to a complex mixture. A more controlled approach can favor the desired product.
-
Solution: Employ a stepwise addition strategy. First, add one equivalent of base and one equivalent of the ethylating agent. Monitor the reaction by TLC or GC until the starting material is consumed. Then, add the second equivalent of base, followed by the second equivalent of the ethylating agent. This ensures the mono-alkylated product is formed cleanly before proceeding to the second step.
-
Issue 3: Purification of the Final Product is Difficult
Q: I have the correct product, but I'm struggling to purify it from byproducts and residual mineral oil (from NaH). What are the best purification methods?
A: Purification requires removing unreacted starting materials, the mono-alkylated intermediate, and any reagents from the workup.
-
Aqueous Workup:
-
Explanation: A thorough aqueous workup is critical. The reaction should be carefully quenched with water or a mild acid to neutralize any remaining base.
-
Procedure: After quenching, extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine to remove water-soluble impurities and salts.[2] Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
-
-
Removal of Mineral Oil:
-
Explanation: If using sodium hydride dispersed in mineral oil, the oil can contaminate the final product.
-
Procedure: Before the reaction, the NaH can be washed with anhydrous hexane under an inert atmosphere. If the product is already contaminated, you can attempt to remove the mineral oil by high vacuum distillation if the product is thermally stable and has a sufficiently different boiling point. Alternatively, flash column chromatography is very effective.
-
-
Fractional Distillation / Chromatography:
-
Explanation: The boiling points of ethyl cyanoacetate, ethyl 2-cyanobutanoate, and this compound are different enough to allow for separation by fractional distillation under reduced pressure.
-
Procedure: For high purity, flash column chromatography on silica gel is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will effectively separate the non-polar dialkylated product from the more polar mono-alkylated intermediate and starting material.[2][3]
-
Recommended Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl cyanoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide or ethyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert nitrogen atmosphere, add anhydrous THF (or DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium hydride (2.2 equivalents) to the solvent. If using a mineral oil dispersion, wash the NaH with anhydrous hexane prior to this step. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve during this step.
-
Alkylation: Add the ethylating agent (2.2-2.5 equivalents) dropwise via the dropping funnel. The reaction may be exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for THF) or ~60-70 °C (for DMF) and monitor its progress by TLC or GC. The reaction may take several hours (4-12 h).
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (e.g., 5-10% ethyl acetate in hexane) to yield pure this compound.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. Forms H₂ gas as the only byproduct. Requires careful handling and washing to remove mineral oil.[2] |
| Sodium Ethoxide (NaOEt) | Effective base, but can lead to transesterification byproducts if other esters are present. Often used in ethanol as a solvent.[4] | |
| Solvent | Tetrahydrofuran (THF) | Good general-purpose aprotic solvent. Anhydrous grade is essential. |
| Dimethylformamide (DMF) | Higher boiling point can accelerate the reaction, especially the second alkylation. Must be rigorously dried. | |
| Ethylating Agent | Ethyl Iodide (EtI) | More reactive than EtBr, leading to faster reaction times. More expensive and less stable. |
| Ethyl Bromide (EtBr) | Cost-effective and stable. May require longer reaction times or higher temperatures. | |
| Temperature | 0 °C to Reflux | Initial deprotonation is often done at 0 °C to control exothermicity. The alkylation step is typically heated to increase the rate. |
| Stoichiometry | 1 : 2.2 : 2.2-2.5 | (ECA : Base : Et-X) A slight excess of base and alkylating agent is used to drive the reaction to completion and ensure dialkylation. |
References
-
Organic Syntheses Procedure: ETHYL n-BUTYLCYANOACETATE. Organic Syntheses. Available at: [Link]
-
Wikipedia: Ethyl cyanoacetate. Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure: ETHYL CYANOACETATE. Organic Syntheses. Available at: [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available at: [Link]
-
Diethyl 2-Cyano-3-oxosuccinate. MDPI. Available at: [Link]
-
A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. National Institutes of Health. Available at: [Link]
- Google Patents: Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound. Google Patents.
-
Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. Available at: [Link]
- Google Patents: Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound. Google Patents.
-
(PDF) Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Ethyl 2-cyano-2-ethylbutanoate Purification Challenges
An in-depth technical guide to Ethyl 2-cyano-2-ethylbutanoate.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile chemical intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and problems encountered during the purification of this compound.
Question 1: My crude product is a dark yellow or brown oil. Is this normal, and how can I remove the color?
Answer: While a slight yellow tint can be common, a dark yellow or brown color indicates the presence of impurities. This coloration can arise from several sources:
-
Residual Palladium Catalysts: If your synthesis involves reactions like the Catellani-type, residual palladium can cause coloration.[1]
-
Oxygen Sensitivity: Many organic compounds, especially those with activated methylene groups or nitriles, can form colored oxides or degradation products upon exposure to air, particularly at elevated temperatures.[1]
-
Side-Reactions: High reaction temperatures can lead to polymerization or condensation side-products that are often highly colored.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common first step is to dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and stir it with a small amount of activated carbon for 15-30 minutes. Filter the mixture through a pad of Celite to remove the carbon. This is often effective at removing baseline colored impurities.
-
Silica Gel Plug: If the color persists, pass a solution of the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexane or a hexane/ethyl acetate mixture. This can capture polar, colored impurities.
-
Distillation: For thermally stable compounds, vacuum distillation is the most effective method for separating the desired colorless product from non-volatile, colored tars.
Question 2: After my aqueous workup, my yield is significantly lower than expected. Where could my product be going?
Answer: Product loss during aqueous workup is a frequent issue, often attributable to the slight water solubility of the product or unintended reactions.
-
Hydrolysis: The ester and nitrile functionalities of this compound are susceptible to hydrolysis, especially under strong acidic or basic conditions.[2] Aggressive pH adjustments during workup can convert your product into the corresponding carboxylic acid or amide, which will partition differently.
-
Emulsion Formation: The presence of salts and potential amphiphilic impurities can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.
Troubleshooting Steps:
-
Control pH: Use mild acids and bases for neutralization (e.g., saturated sodium bicarbonate instead of concentrated NaOH). Ensure all washes are performed quickly and at room temperature or below.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer(s) with a fresh portion of organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.[3][4]
-
Brine Wash: To break emulsions and reduce the amount of dissolved water in the organic layer, perform a final wash with a saturated sodium chloride (brine) solution.[4]
Question 3: My NMR spectrum shows my product is only ~90% pure, but I can't identify the major impurity.
Answer: When NMR shows a significant, unidentified impurity, it is often a structurally related compound that co-purifies with the product.
-
Unreacted Starting Material: The most common impurity is often unreacted ethyl cyanoacetate. Its chemical shifts can be similar to your product, but it will lack the signals for the two ethyl groups at the quaternary center.
-
Hydrolyzed Product: The carboxylic acid resulting from ester hydrolysis is a likely candidate. It will lack the ethyl ester signals in the 1H NMR but may be visible in the 13C NMR.
-
Solvent Impurities: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove.
Troubleshooting Steps:
-
Compare Spectra: Compare your product's NMR spectrum with the known spectra of likely starting materials and byproducts like ethyl cyanoacetate.
-
Utilize Other Techniques: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and get their molecular weights.[5] High-Performance Liquid Chromatography (HPLC) can separate impurities with different polarities.[6][7]
-
Spiking Study: Intentionally add a small amount of a suspected impurity (e.g., ethyl cyanoacetate) to your NMR sample. If the unknown peak increases in integration, you have identified the impurity.
Part 2: Troubleshooting Specific Purification Techniques
This section provides detailed guidance for overcoming challenges with standard purification methodologies.
Guide 1: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is the preferred method for purifying this compound on a larger scale, as it effectively removes non-volatile impurities and residual solvents.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Bumping/Unstable Boiling | Superheating of the liquid due to lack of nucleation sites. | Ensure smooth boiling by using a magnetic stir bar or adding boiling chips. For very high vacuum, a slow stream of nitrogen bled into the system can also stabilize boiling. |
| Product Decomposing in Pot | Distillation temperature is too high, causing thermal degradation. | The boiling point is pressure-dependent. Decrease the pressure of the system to lower the required distillation temperature. A good starting point is often in the 1-20 mmHg range.[3][8] |
| Poor Separation of Fractions | Inefficient distillation column or incorrect packing. | Use a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient. |
| No Product Distilling Over | Vacuum is too low (pressure too high), or the heating mantle temperature is insufficient. | Check all joints for leaks to ensure a good vacuum. Gradually increase the heating mantle temperature, but do not exceed the decomposition temperature of the compound. |
Guide 2: Flash Column Chromatography
Flash chromatography is ideal for smaller-scale purification or for removing impurities with similar boiling points to the product.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Peaks) | Incorrect solvent system (eluent is too polar or not polar enough). | Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired product. A common starting eluent is a mixture of ethyl acetate and hexane.[9][10] |
| Product Tailing on the Column | The compound is too polar for silica gel or is interacting with acidic sites on the silica. | Add a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites. If tailing persists, consider using a different stationary phase, such as alumina. |
| Cracked or Channeled Column | Improperly packed column. | Ensure the silica slurry is homogenous and packed carefully to avoid air bubbles and channels. Run a volume of eluent through the column before loading the sample. |
| Insoluble Product During Loading | The crude product was dissolved in too strong a solvent for loading. | Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This method is excellent for detecting volatile impurities like residual solvents and unreacted starting materials.[6][11]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Sample Prep: Prepare a ~1 mg/mL solution of the purified product in a suitable solvent like methylene chloride or ethyl acetate.
-
Quantification: Purity is calculated by area normalization, where the peak area of the product is expressed as a percentage of the total area of all observed peaks.[11]
Protocol 2: Purification by Flash Column Chromatography
This protocol is a standard procedure for purifying this compound on a lab scale.[4][10]
-
TLC Analysis: Determine the optimal eluent system. Test various ratios of ethyl acetate (EtOAc) in hexane. A 5-10% EtOAc/hexane mixture is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the solvent system, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
A logical approach is critical for efficient troubleshooting. The following diagrams illustrate key decision-making processes.
Caption: Workflow for identifying impurities in crude this compound.
Caption: Decision tree for selecting the appropriate purification method based on scale.
References
- A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-eno
- A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)
- Ethyl cyanoacet
- A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-Cyanopropano
- A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)
- Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. (2025).
- Ethyl 2-cyanopropano
- General Methods for synthesis of α-Substituted-α-cyanoacetates. (2007). The Royal Society of Chemistry.
- Ethyl 2-cyano-2-ethylbutyr
- Study on optimum synthesis of ethyl cyanoacet
- An In-depth Technical Guide to Ethyl 2-cyanopropano
- An In-depth Technical Guide to Ethyl 2-Cyanopropano
- Troubleshooting Purific
- Purific
- Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition. (n.d.).
- The Kovats Retention Index: Ethyl 2-ethylbutano
- A Comparative Guide to the Reactivity of Methyl 2-cyano-2-phenylbutanoate and Ethyl 2-cyano-2-phenylbutano
- LC Purification Troubleshooting Guide. (2025).
- Ethyl 2-cyano-2-ethylbutano
- Process for the manufacture of substituted 2-cyano cinnamic esters. (n.d.).
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 9. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Ethyl 2-cyano-2-ethylbutanoate Under Acidic Conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-2-ethylbutanoate. This document provides in-depth answers and troubleshooting advice regarding the stability of this compound in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions needed to anticipate and resolve challenges in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses the fundamental chemical principles governing the behavior of this compound under acidic conditions.
Q1: What are the primary degradation pathways for this compound in an acidic medium?
Under acidic conditions, this compound is susceptible to two primary degradation reactions in a sequential manner:
-
Acid-Catalyzed Ester Hydrolysis: The most facile reaction is the hydrolysis of the ethyl ester group. This is a reversible reaction where water, acting as a nucleophile, cleaves the ester bond to yield 2-cyano-2-ethylbutanoic acid and ethanol .[1][2][3] The reaction is catalyzed by hydronium ions (H₃O⁺).
-
Decarboxylation: The hydrolysis product, 2-cyano-2-ethylbutanoic acid, can subsequently undergo decarboxylation, particularly when heated.[4] The loss of carbon dioxide (CO₂) results in the formation of 2-ethylbutanenitrile . The presence of the electron-withdrawing cyano group alpha to the carboxyl group stabilizes the transient carbanion intermediate, facilitating this process.
Caption: Primary degradation pathway of this compound in acid.
Q2: Which functional group is more susceptible to acid hydrolysis: the ester or the nitrile?
The ester functional group is significantly more susceptible to hydrolysis under typical acidic conditions (e.g., dilute aqueous acid, moderate temperatures) compared to the nitrile group.[5]
-
Ester Hydrolysis Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, which greatly enhances the electrophilicity of the carbonyl carbon. This allows for the effective nucleophilic attack by a weak nucleophile like water.[3]
-
Nitrile Hydrolysis Mechanism: Hydrolysis of a nitrile to a carboxylic acid under acidic conditions is possible but generally requires much harsher conditions, such as concentrated strong acids (e.g., concentrated H₂SO₄ or HCl) and prolonged heating. The reaction proceeds through a protonated nitrilium ion intermediate, which is less reactive towards water than a protonated carbonyl.
For most laboratory applications, you will observe selective hydrolysis of the ester long before any significant degradation of the nitrile group occurs.
Q3: What is the role of temperature in the degradation process?
Temperature is a critical parameter that accelerates the rate of all degradation pathways.
-
Accelerated Hydrolysis: Increasing the temperature will speed up the rate of ester hydrolysis, allowing the reaction to reach equilibrium faster.
-
Promotion of Decarboxylation: More importantly, elevated temperatures significantly promote the decarboxylation of the 2-cyano-2-ethylbutanoic acid intermediate.[4] This is often the source of unexpected byproducts.
Therefore, precise temperature control is essential. If your goal is to isolate the carboxylic acid, using the lowest effective temperature is crucial to minimize the formation of the decarboxylated nitrile byproduct.
Q4: My experiment involves a non-aqueous acidic environment. Is the compound stable?
In the complete absence of water, acid-catalyzed hydrolysis cannot occur. However, the compound is not entirely inert. Strong, non-aqueous acids (e.g., trifluoroacetic acid, methanesulfonic acid) can still potentially catalyze other reactions. Furthermore, many organic solvents contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time, especially at elevated temperatures. It is recommended to use freshly dried, anhydrous solvents if stability is paramount. The material safety data for the related compound, ethyl cyanoacetate, advises avoiding strong acids.[6][7]
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides a structured approach to solving common problems encountered during experiments.
Caption: Troubleshooting workflow for acidic degradation of this compound.
Problem 1: My reaction yield is low, and I'm recovering a significant amount of starting material.
-
Causality: This issue almost certainly stems from the reversible nature of acid-catalyzed ester hydrolysis.[1][2] If an insufficient amount of water is present, the reaction will reach an equilibrium that leaves a substantial portion of the starting ester unreacted.
-
Solution: According to Le Châtelier's principle, you must shift the equilibrium towards the products. Increase the excess of water in the reaction. Instead of using a stoichiometric amount, use the dilute acid as the solvent or co-solvent, ensuring water is in large excess. For example, use 10-20 volumes of 1M HCl relative to your substrate.
Problem 2: I'm observing an unexpected, non-polar byproduct in my analysis (e.g., a higher Rf spot on TLC, earlier retention time in RP-HPLC).
-
Causality: The likely identity of this byproduct is 2-ethylbutanenitrile , the result of the decarboxylation of the desired carboxylic acid intermediate. This byproduct is less polar than both the starting ester (lacks the carbonyl oxygen) and the highly polar carboxylic acid product. This problem is exacerbated by excessive heat.
-
Solution:
-
Reduce Temperature: Immediately lower the reaction temperature. Perform a temperature screening study (e.g., 40°C, 50°C, 60°C) to find the optimal balance between the rate of hydrolysis and the minimization of decarboxylation.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or HPLC), proceed with the workup promptly.
-
Problem 3: My final product after workup is a complex, inseparable mixture.
-
Causality: This indicates a loss of control over the reaction conditions, leading to multiple processes occurring simultaneously: incomplete hydrolysis, significant decarboxylation, and potentially other side reactions.
-
Solution: A systematic approach is required.
-
Strict Parameter Control: Tightly control the three key variables: acid concentration, temperature, and reaction time.
-
Analytical Monitoring: Do not rely on a fixed reaction time from a general procedure. Implement in-process monitoring using a suitable analytical technique, such as HPLC or GC, to track the disappearance of the starting material and the appearance of both the desired product and the decarboxylated byproduct. The optimal reaction endpoint is when the starting material is consumed, but the byproduct level is still minimal. See Protocol 1 below.
-
Section 3: Experimental Protocols
These protocols provide validated starting points for monitoring and controlling your reaction.
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis by HPLC
This method allows for the quantitative tracking of the reaction progress.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic or Trifluoroacetic Acid). A typical starting ratio is 60:40 (Acetonitrile:Water). Adjust as needed to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
At each time point (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (~10-20 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume (~1 mL) of a 50:50 Acetonitrile/Water mixture to stop the reaction and dilute the sample.
-
Vortex the sample and filter through a 0.45 µm syringe filter.
-
Inject onto the HPLC system.
-
-
Expected Elution Order: 2-cyano-2-ethylbutanoic acid (most polar, earliest retention time) -> This compound -> 2-ethylbutanenitrile (least polar, latest retention time).
Protocol 2: Procedure for Selective Ester Hydrolysis with Minimized Side Reactions
This protocol is optimized for the synthesis and isolation of 2-cyano-2-ethylbutanoic acid.
-
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in 1M HCl (10 volumes).
-
Heat the mixture to 50-60°C . Use an oil bath for stable temperature control.
-
Monitor the reaction progress using the HPLC method described in Protocol 1.
-
Once the starting material is consumed (<1% remaining), turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (1 x 10 volumes) to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterize the resulting crude product (2-cyano-2-ethylbutanoic acid) by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
References
-
One-Pot Conversion of N-Allyl-α-cyano Esters to α-Allyl-α-cyano Lactams through a Hydrolysis/Ketene Formation/Cyclization/Claisen Rearrangement Sequence . Organic Letters. Available at: [Link][8][9]
-
Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 . PubChem. Available at: [Link][10]
-
Decarboxylations of 2-cyano-2-phenylacetate ions in water, aqueous ethanol, and aqueous dioxan . Journal of the Chemical Society B: Physical Organic. Available at: [Link][4]
-
11.9: Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link][2]
-
Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link][3]
-
Decarboxylation of 2‐cyano‐2‐cyclohexylideneacetic acid . Chemistry Stack Exchange. Available at: [Link][11]
-
15.9: Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link][12]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylations of 2-cyano-2-phenylacetate ions in water, aqueous ethanol, and aqueous dioxan - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. esisresearch.org [esisresearch.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethyl 2-cyano-2-ethylbutyrate | C9H15NO2 | CID 74175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Byproducts in Ethyl 2-Cyano-2-Ethylbutanoate Alkylations
Welcome to the technical support center for the alkylation of ethyl 2-cyano-2-ethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into the common challenges associated with byproduct formation, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance the efficiency and selectivity of your reactions.
Understanding the Core Reaction and Byproduct Formation
The alkylation of this compound is a valuable method for carbon-carbon bond formation. The reaction proceeds via the deprotonation of the α-carbon, which is activated by the adjacent electron-withdrawing nitrile and ester groups, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[1][2] However, the reaction is often complicated by the formation of several byproducts, primarily due to the reactivity of the starting materials, intermediates, and products.
The two most common side reactions are dialkylation and O-alkylation .[3]
-
Dialkylation: The monoalkylated product may still possess an acidic proton, allowing for a second deprotonation and subsequent alkylation.[1][3][4]
-
O-alkylation: The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the oxygen atom of the ester carbonyl (O-alkylation).[3][5]
The competition between C- and O-alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion.[5][6][7]
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway leading to the desired C-alkylated product and the competing pathways for the formation of dialkylated and O-alkylated byproducts.
Caption: Reaction scheme showing C-alkylation, O-alkylation, and dialkylation pathways.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My reaction is producing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Dialkylation is a common issue, especially when the mono-alkylated product is of comparable acidity to the starting material.[1][4] Here are several strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the starting ester relative to the base and alkylating agent. This ensures the base is consumed in the initial deprotonation, leaving little to deprotonate the mono-alkylated product. A 1:1 ratio of base to ester is a good starting point.
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly and at a low temperature (e.g., 0 °C). This allows the initially formed enolate to react before an excess of the alkylating agent is present, which could react with any newly formed mono-alkylated product enolate.
-
Choice of Base and Solvent: Using a bulky base like lithium diisopropylamide (LDA) can sometimes favor mono-alkylation due to steric hindrance around the mono-alkylated product.[1] Nonpolar solvents like benzene can also enhance mono-alkylation selectivity.[8]
-
Reaction Quenching: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) as soon as the starting material is consumed (monitored by TLC or GC) to prevent further reaction.
Question 2: I am observing a byproduct that I suspect is the O-alkylated product. How can I confirm this and how can I favor C-alkylation?
Answer: O-alkylation is a competing pathway where the enolate reacts through its oxygen atom.[5] To favor the desired C-alkylation, consider the following:
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation, while "harder" electrophiles, like alkyl chlorides and triflates, can lead to more O-alkylation.[9]
-
Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation.[6][10] However, the use of protic solvents must be balanced with the reactivity of the base. Aprotic polar solvents can enhance the reactivity of the enolate, but may not discriminate as well between C- and O-alkylation.
-
Counterion: The nature of the metal counterion from the base can influence the reaction site. Tightly coordinating cations can block the oxygen atom, promoting C-alkylation.[6][10]
Question 3: My reaction is sluggish and gives a low yield of the desired product. What factors could be contributing to this?
Answer: Low yields can stem from several factors:
-
Incomplete Deprotonation: Ensure your base is strong enough to fully deprotonate the starting material. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[3] The pKa of the α-proton in cyanoacetates is generally lower (more acidic) than in malonates, which can allow for the use of milder bases.[11]
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[3] For less reactive alkylating agents, you may need to increase the reaction temperature, but be aware that this can also promote side reactions.[3]
-
Moisture: The presence of water will quench the base and the enolate. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Frequently Asked Questions (FAQs)
What is the best general-purpose base for this alkylation?
For this compound, sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or DMF are excellent starting points.[1][3][12] The choice often depends on the desired solvent system and the scale of the reaction.
How can I effectively purify my product from the byproducts?
Flash column chromatography on silica gel is typically the most effective method for separating the mono-alkylated product from the starting material, dialkylated byproduct, and O-alkylated byproduct. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is usually successful.
Can I use a phase-transfer catalyst for this reaction?
Yes, phase-transfer catalysis can be an effective method for the alkylation of active methylene compounds, sometimes offering advantages in terms of milder conditions and easier work-up.[8]
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add the alkyl halide (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the alkylation reaction.
Caption: A workflow for troubleshooting common alkylation reaction issues.
Data Summary Table
| Parameter | Recommendation for Selectivity | Rationale |
| Base | Use a 1:1 ratio with the ester. Consider a bulky base like LDA. | Minimizes deprotonation of the mono-alkylated product.[1] |
| Alkyl Halide | Use R-I or R-Br. Add slowly at low temperature. | "Softer" halides favor C-alkylation.[9] Slow addition minimizes dialkylation. |
| Solvent | Nonpolar solvents may favor mono-alkylation. Protic solvents can disfavor O-alkylation. | Solvent polarity affects enolate aggregation and reactivity.[6][8][10] |
| Temperature | Start at low temperatures (e.g., 0 °C) and warm as needed. | Minimizes side reactions which often have higher activation energies.[3] |
References
-
Wikipedia. Malonic ester synthesis. [Link]
-
chemeurope.com. Malonic ester synthesis. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]
-
Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
-
L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]
-
ChemistryViews. C- or O-Alkylation? [Link]
-
Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1978). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 51(8), 2401-2404. [Link]
-
ACS Publications. Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. [Link]
-
International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]
-
Myers, A. G. Chapter 1: Enolate Alkylations. [Link]
-
ResearchGate. (PDF) Alkylation of Active Methylene Compounds. [Link]
-
Organic Reactions. The Alkylation of Esters and Nitriles. [Link]
-
YouTube. Synthesis & Retrosynthesis Of Alpha Alkylated Esters | Organic Chemistry Preparation. [Link]
-
YouTube. Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
General Methods. tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). [Link]
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Malonic_ester_synthesis [chemeurope.com]
Technical Support Center: Catalyst Selection for Ethyl 2-Cyano-2-Ethylbutanoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2-cyano-2-ethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important chemical transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis, focusing on the critical role of the catalyst.
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the sequential dialkylation of ethyl cyanoacetate. This process involves two main steps:
-
Deprotonation: An acidic proton on the α-carbon of ethyl cyanoacetate is removed by a base to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Substitution (SN2): The carbanion then acts as a nucleophile, attacking an ethylating agent (e.g., ethyl bromide or ethyl iodide) to form a new carbon-carbon bond. This process is repeated to add a second ethyl group.
The choice of catalyst, typically the base or a phase-transfer catalyst system, is crucial for the success of this reaction.[1][2]
Q2: What are the main types of catalysts used for this synthesis, and what are their pros and cons?
A2: Catalyst selection is paramount and depends on factors like desired reaction conditions, scale, and cost. The two primary categories are conventional bases in anhydrous organic solvents and phase-transfer catalysts in biphasic systems.
| Catalyst System | Examples | Pros | Cons |
| Strong Bases (Anhydrous) | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Lithium Diisopropylamide (LDA) | - High reactivity- Rapid and complete deprotonation- Well-established procedures | - Requires strictly anhydrous conditions- Use of flammable and hazardous reagents- Can promote side reactions if not controlled |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBAC), Crown Ethers | - Milder reaction conditions- Avoids hazardous bases like NaH- Can use inexpensive bases (K₂CO₃, NaOH)- Simpler work-up procedures | - Reaction rates can be slower- Catalyst may need to be removed from the product- Optimization of phases and catalyst is required |
Q3: Why are anhydrous conditions so critical when using strong bases like sodium hydride?
A3: Anhydrous (water-free) conditions are essential for two primary reasons when using strong bases like NaH or NaOEt[2]:
-
Base Quenching: These bases react violently with water, which neutralizes them and renders them ineffective for deprotonating the ethyl cyanoacetate. This leads to incomplete or no reaction.
-
Hydrolysis of Product and Reactant: Any water present can hydrolyze the ester functional group in both the starting material and the product, leading to the formation of carboxylic acids and reducing the overall yield.
Q4: How does a Phase-Transfer Catalyst (PTC) work in this reaction?
A4: Phase-transfer catalysis is an elegant solution for reactions where the nucleophile (the enolate of ethyl cyanoacetate) and the substrate (ethyl halide) reside in different, immiscible phases.[3] In a typical solid-liquid PTC system:
-
A solid, inorganic base (like potassium carbonate) is suspended in an organic solvent along with the ethyl cyanoacetate and the ethyl halide.
-
The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. The Q⁺ cation pairs with the enolate anion generated at the surface of the solid base.
-
This new, lipophilic ion pair (Q⁺-enolate) is soluble in the organic phase and is transported away from the solid-liquid interface.
-
In the organic phase, the enolate anion is now highly reactive and attacks the ethyl halide to form the product. The Q⁺ cation is then free to return to the interface and transport another enolate anion, thus continuing the catalytic cycle.
This process avoids the need for strong, hazardous bases and anhydrous solvents.[4]
Caption: Phase-Transfer Catalysis (PTC) Mechanism.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated or Di-Alkylated Product
Q: My reaction is resulting in a low yield of this compound. What are the most common causes and how can I fix it?
A: Low yields are a frequent issue and can be traced back to several factors. A systematic evaluation is the best approach.[1][2]
Diagnostic Workflow:
-
Check Base Activity: If using a strong base like sodium hydride, ensure it is fresh. NaH can degrade upon storage due to exposure to moisture. Use a fresh bottle or titrate a sample to determine its activity.
-
Verify Stoichiometry: Ensure at least a full equivalent of base is used for each ethylation step. Incomplete deprotonation is a primary cause of low conversion.
-
Assess Alkylating Agent Reactivity: The reactivity of ethyl halides follows the order: I > Br > Cl. If you are using ethyl chloride and getting low yields, consider switching to ethyl bromide or iodide, which are more reactive.[1]
-
Optimize Temperature: If the reaction is sluggish, a gentle increase in temperature can improve the rate. However, be cautious, as excessive heat can promote side reactions. A good starting point is room temperature, with the option to gently heat to 40-50°C if needed.
-
Solvent Choice: Polar aprotic solvents like THF or DMF are generally preferred as they can help stabilize the enolate intermediate and improve reaction rates.[1]
Caption: Logical workflow for troubleshooting low product yields.
Issue 2: Significant Formation of Side Products
Q: My TLC/GC-MS analysis shows multiple products. How do I identify and minimize them?
A: The most common side product in this synthesis is the over-alkylated species, and potentially the product of O-alkylation.
1. Dialkylation (or Trialkylation) Side Product:
-
Problem: The mono-ethylated intermediate, ethyl 2-cyanobutanoate, still has an acidic α-proton. This can be deprotonated and react with another molecule of ethyl halide to form the desired diethyl product. However, if conditions are not controlled, this product can be further alkylated.
-
Identification: The over-alkylated product will have a higher molecular weight and typically a different retention time in chromatography.
-
Solution:
-
Control Stoichiometry: Use a slight excess of ethyl cyanoacetate relative to the total amount of ethylating agent.
-
Slow Addition: Add the ethyl halide dropwise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation of the available enolate before a second alkylation can occur on the product.[1]
-
2. O-alkylation vs. C-alkylation:
-
Problem: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is desired, O-alkylation can occur to form a ketene acetal.
-
Identification: O-alkylation products are generally more labile and may be identified by careful analysis of spectroscopic data (e.g., NMR, IR).
-
Solution: This is heavily influenced by the reaction conditions.
-
Solvent: Polar aprotic solvents (THF, DMF, DMSO) generally favor C-alkylation.[1]
-
Counter-ion: The nature of the cation associated with the enolate plays a role. Less dissociating conditions (e.g., with Li⁺) can sometimes favor C-alkylation.
-
Caption: Main reaction pathway and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in THF
This protocol is a representative procedure for small-scale laboratory synthesis under anhydrous conditions.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl cyanoacetate
-
Ethyl bromide
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Under an inert nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Enolate Formation: Stir the mixture at 0 °C for 15-30 minutes to allow for complete deprotonation and formation of the sodium enolate.[1]
-
Alkylation: Add ethyl bromide (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[5][6]
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol offers a safer and often more convenient alternative, avoiding the need for strictly anhydrous conditions and pyrophoric bases.
Materials:
-
Ethyl cyanoacetate
-
Ethyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or DMF
-
Deionized water
-
Diethyl ether
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (1.0 equivalent), potassium carbonate (3.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), and toluene.
-
Alkylation: Add ethyl bromide (2.2 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, filter the solid potassium salts and wash the filter cake with toluene.
-
Purification: Combine the filtrates, wash with water to remove any remaining salts and the PTC catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.
References
-
Keglevich, G., & Kiss, N. Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]
-
Naik, S., & Doraiswamy, L. K. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal, 44(3), 612-640. [Link]
-
Weintraub, R. C. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. University of Illinois at Urbana-Champaign. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. [Link]
-
Keglevich, G., & Kiss, N. Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. [Link]
-
Hessler, J. C. (1913). ALKYLATION OF CYANOACETIC ESTER. Journal of the American Chemical Society, 35(7), 990-996. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Ramachary, D. B., & Ramakumar, G. (2012). A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. Organic & biomolecular chemistry, 10(28), 5415–5419. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
-
E3S Web of Conferences. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 53, 03022. [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). [Link]
-
Santoro, S., Poulsen, T. B., & Jørgensen, K. A. (2007). Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. Chemical Communications, (48), 5173-5175. [Link]
-
ResearchGate. (2018). Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
ResearchGate. (2022). Ethyl Cyanoacetate Reactions. [Link]
-
American Chemical Society. (1913). ALKYLATION OF CYANOACETIC ESTER. Journal of the American Chemical Society, 35(7), 990-996. [Link]
-
Globe Thesis. (2009). Central, Ethyl Cyanoacetate Alkylation Reaction. [Link]
-
JETIR. (2022). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research, 9(4). [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-methylbutanoate. [Link]
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GSRS. (n.d.). ETHYL 2-CYANO-2-PHENYLBUTANOATE. [Link]
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preventing decomposition of Ethyl 2-cyano-2-ethylbutanoate
Welcome to the dedicated technical support guide for Ethyl 2-cyano-2-ethylbutanoate (CAS 1619-56-3).[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to proactively prevent decomposition and troubleshoot issues in your experiments.
Section 1: Frequently Asked Questions - Stability & Storage
This section addresses the most common initial queries regarding the handling and storage of this compound to ensure its integrity before it even enters an experiment.
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. Based on best practices for similar cyano-ester compounds, we recommend the following:
-
Temperature: Refrigerate at 2-8°C (36-46°F).[3] For long-term storage, some suppliers recommend freezer storage.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, light-resistant container (e.g., an amber glass bottle with a secure cap) to protect the compound from light and moisture.[3][5] The product is known to be sensitive to both.
Q2: Why is moisture so detrimental to the stability of this compound?
A2: The primary reason is hydrolysis. This compound contains an ester functional group which is susceptible to cleavage by water. This reaction can be catalyzed by trace amounts of acid or base. The presence of moisture can initiate a cascade of decomposition reactions, starting with the hydrolysis of the ester to form 2-cyano-2-ethylbutanoic acid and ethanol. This initial degradation can lower the pH and auto-catalyze further decomposition.
Q3: Is this compound sensitive to light or heat?
A3: Yes. Similar to other reactive organic esters and nitriles, exposure to light and heat can promote degradation.[5]
-
Light: Photons can provide the activation energy for unwanted side reactions. Storing in light-resistant containers is crucial.[3]
-
Heat: Elevated temperatures significantly accelerate the rate of all decomposition pathways, particularly hydrolysis and potential decarboxylation of the hydrolyzed acid.[6][7] Intense heating can lead to the release of toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.[8][9][10]
Q4: What are the primary decomposition products I should be aware of?
A4: The two most likely decomposition products arise from hydrolysis and subsequent decarboxylation:
-
2-cyano-2-ethylbutanoic acid: The product of ester hydrolysis. Its presence indicates moisture contamination.
-
2-ethylbutanenitrile: The product of the decarboxylation (loss of CO₂) of 2-cyano-2-ethylbutanoic acid, which is often promoted by heat.[6]
The presence of these impurities can significantly impact reaction outcomes, leading to lower yields and the formation of unexpected byproducts.
Section 2: Troubleshooting Guide - Issues During Experimentation
This section provides solutions to common problems encountered during chemical reactions involving this compound.
Q5: My reaction yield is consistently low, and I suspect starting material degradation. How can I confirm this?
A5: Low yields are a classic symptom of starting material decomposition. To confirm, you should analyze a sample of your this compound stock using methods like ¹H NMR, GC-MS, or FT-IR.
-
¹H NMR: Look for the appearance of a broad singlet corresponding to a carboxylic acid proton, which would indicate the presence of the hydrolysis product, 2-cyano-2-ethylbutanoic acid. You may also see the characteristic quartet and triplet of ethanol.
-
GC-MS: This is an excellent method to separate and identify volatile impurities. You can detect the parent compound, the hydrolyzed acid (if derivatized), and the decarboxylated product (2-ethylbutanenitrile).
-
FT-IR: The appearance of a broad absorption band in the 3300-2500 cm⁻¹ range (O-H stretch of a carboxylic acid) is a strong indicator of hydrolysis.
Q6: I am performing a reaction under basic conditions and observing saponification (hydrolysis) of my ester. How can I prevent this?
A6: Base-catalyzed hydrolysis (saponification) is a common issue.[11] The key is to control the reaction conditions carefully:
-
Use a Non-Nucleophilic Base: If the base is intended to deprotonate another reagent, choose a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) instead of hydroxide-based or alkoxide bases where possible.
-
Strict Anhydrous Conditions: Ensure your solvent, glassware, and other reagents are scrupulously dry. Any water present will be deprotonated by the base to form hydroxide ions, a potent nucleophile for hydrolysis.
-
Low Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation. This will slow the rate of the competing hydrolysis reaction.
-
Reaction Time: Minimize the reaction time to reduce the window for decomposition to occur. Monitor the reaction closely by TLC or LC-MS.
Q7: How do I handle aqueous workups without causing hydrolysis?
A7: An aqueous workup can introduce the necessary components for decomposition (water, and potentially acidic or basic conditions).
-
Work Quickly and at Low Temperature: Perform the extraction and washing steps quickly in a separatory funnel, and consider pre-chilling your aqueous solutions or using an ice bath to keep the funnel cool.
-
Use Neutral pH Washes: Unless your protocol requires an acidic or basic wash to remove specific impurities, use neutral solutions like deionized water and brine.
-
Avoid Strong Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and minimize contact time.
-
Thorough Drying: After the washes, dry the organic layer thoroughly with an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove all traces of water before solvent evaporation.
Visualizing the Primary Decomposition Pathways
The following diagrams illustrate the main degradation mechanisms for this compound.
Caption: Primary decomposition cascade: Hydrolysis followed by decarboxylation.
Section 3: Key Experimental Protocols
To ensure the integrity of your compound, follow these validated laboratory procedures.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol is essential for any reaction sensitive to water, particularly those employing strong bases or acids.
Objective: To create a moisture-free environment to prevent the hydrolysis of this compound.
Materials:
-
Glassware (round-bottom flask, condenser, etc.)
-
Septa, needles, and syringes
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Heat gun or drying oven
-
Anhydrous solvent
-
Reagents
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in a drying oven ( > 120°C) for at least 4 hours, or flame-dry under vacuum using a heat gun. Allow to cool to room temperature under a stream of inert gas.
-
Assemble Apparatus: Quickly assemble the glassware while still warm (if possible) and flush the entire system with inert gas. Use a gas inlet from the manifold and an outlet connected to an oil bubbler to maintain a positive pressure.
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe. Anhydrous solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Addition:
-
Liquids: Add liquid reagents like this compound using a dry syringe.
-
Solids: Add solid reagents under a strong positive flow of inert gas.
-
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration.
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Validation & Comparative
A Senior Application Scientist's Guide to Cyanoesters: A Comparative Analysis of Ethyl 2-cyano-2-ethylbutanoate
Introduction: The Strategic Role of α-Substitution in Cyanoester Chemistry
Cyanoesters are a cornerstone class of reagents in modern organic synthesis, prized for the dual reactivity conferred by the electron-withdrawing nitrile and ester functionalities.[1][2] These versatile building blocks are pivotal in the construction of complex molecules, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4][5] The reactivity of a cyanoester is profoundly dictated by the substitution at the α-carbon—the carbon atom situated between the cyano and carbonyl groups.
This guide provides an in-depth comparative analysis of Ethyl 2-cyano-2-ethylbutanoate , a fully substituted cyanoester, against its less substituted counterparts. Our objective is to move beyond a simple cataloging of properties and delve into the causal relationships between molecular structure, steric hindrance, and chemical reactivity. For researchers, scientists, and drug development professionals, understanding these nuances is critical for strategic reagent selection, reaction design, and the synthesis of novel chemical entities. We will explore how the presence or absence of an acidic α-proton fundamentally alters the synthetic utility of these compounds, providing experimental frameworks to validate these principles in your own laboratory settings.
Compound Profiles: A Structural Overview
The choice of a cyanoester is a critical decision in a synthetic pathway. The degree of substitution at the α-carbon determines whether the molecule can act as a nucleophile (via a carbanion) or is restricted to reactions at its inherent functional groups. Here, we profile our subject compound and three key comparators that represent a spectrum of α-carbon environments.
-
Subject Compound: this compound This molecule is characterized by a quaternary α-carbon, substituted with two ethyl groups.[6][7] This defining feature renders it non-enolizable, as it lacks any α-protons. Its reactivity is therefore dominated by the significant steric congestion around the nitrile and ester moieties.
-
Comparator 1: Ethyl Cyanoacetate (Unsubstituted) As the parent compound in this series, ethyl cyanoacetate possesses two acidic α-protons, making its methylene group highly activated.[1][8] This feature makes it an exceptionally versatile precursor for a wide range of condensation and alkylation reactions.[1][2][9]
-
Comparator 2: Ethyl 2-cyanopropanoate (Mono-substituted) With a single methyl group at the α-position, this ester represents an intermediate case. It has one acidic α-proton, allowing it to participate in carbanion chemistry, but with a greater degree of steric hindrance than ethyl cyanoacetate.[10][11]
-
Comparator 3: tert-Butyl Cyanoacetate (Ester-Substituted) In this analogue, the steric bulk resides on the ester group rather than the α-carbon.[12][13][14] The methylene protons remain acidic, but the bulky tert-butyl group influences reactions involving the carbonyl group, such as hydrolysis or transesterification, and can provide thermal stability.
Figure 1. Structural comparison of the selected cyanoesters.
Physicochemical Properties: A Quantitative Comparison
The physical properties of these esters are critical for practical considerations such as purification, reaction temperature control, and solvent selection. The following table summarizes key data for each compound.
| Property | This compound | Ethyl Cyanoacetate | Ethyl 2-cyanopropanoate | tert-Butyl Cyanoacetate |
| Molecular Formula | C₉H₁₅NO₂[6] | C₅H₇NO₂[1] | C₆H₉NO₂ | C₇H₁₁NO₂[12] |
| Molecular Weight | 169.22 g/mol [6] | 113.12 g/mol [1] | 127.14 g/mol | 141.17 g/mol [12] |
| Boiling Point | ~208-209 °C (lit.) | 206-207 °C (lit.)[1] | ~198-200 °C (lit.) | 40-42 °C @ 0.1 mmHg (lit.)[12][13] |
| Density | ~0.96 g/mL (lit.) | 1.06 g/mL (lit.)[1] | ~1.01 g/mL (lit.) | 0.988 g/mL @ 20 °C (lit.)[12][14] |
| CAS Number | 1619-56-3[6] | 105-56-6[1] | 1572-99-2[11] | 1116-98-9[12] |
Comparative Reactivity: The Decisive Role of the α-Proton
The most significant divergence in the chemical behavior of these molecules stems from the acidity of the α-carbon protons. This acidity is a direct consequence of the resonance stabilization of the resulting carbanion by both the adjacent cyano and ester groups.
Knoevenagel Condensation: A Litmus Test for α-Acidity
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base.[15][16] This reaction serves as a perfect illustration of the disparate reactivity between our selected cyanoesters.
-
Ethyl Cyanoacetate & Ethyl 2-cyanopropanoate: Readily undergo deprotonation to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration yields the characteristic α,β-unsaturated product.[9][17][18]
-
This compound: Lacks the requisite α-proton. It cannot be deprotonated by a weak base and therefore cannot form the necessary carbanion intermediate. As a result, it is completely unreactive under typical Knoevenagel conditions. This lack of reactivity is not a limitation but a defining characteristic that makes it suitable for applications where such side reactions are undesirable.
Figure 2. Divergent pathways in the Knoevenagel condensation.
Alkylation Reactions and the Impact of Steric Hindrance
The synthesis of substituted cyanoesters often relies on the alkylation of less substituted precursors. This process is also heavily influenced by steric effects.[19][20][21]
-
Synthesis of this compound: Is typically achieved through the exhaustive diethylation of ethyl cyanoacetate. The first ethylation yields Ethyl 2-cyanobutanoate. The introduction of the second ethyl group is more challenging due to the increased steric hindrance at the α-carbon and the reduced acidity of the remaining α-proton.[19][20] This requires stronger bases and more forcing conditions.
-
Steric Shielding: In this compound, the quaternary center creates a sterically crowded environment. This "steric shield" hinders the approach of nucleophiles to the electrophilic carbons of both the ester and nitrile groups, reducing their reactivity compared to less substituted analogs.[21][22] This is a key performance differentiator; for instance, base-catalyzed hydrolysis of the ester group in this compound would be significantly slower than in ethyl cyanoacetate.
Experimental Protocols: A Framework for Validation
The following protocols are designed to be self-validating systems, allowing researchers to observe the predicted reactivity differences firsthand.
Protocol 1: Synthesis via Alkylation of Ethyl Cyanoacetate
This protocol demonstrates the stepwise synthesis of substituted cyanoesters, highlighting the increasing difficulty of alkylation due to steric effects.
Objective: To synthesize Ethyl 2-cyanopropanoate (mono-alkylation) and observe the principles of α-carbon alkylation.
Materials:
-
Ethyl cyanoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI)[10]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Deprotonation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar) in a flask cooled to 0 °C.
-
Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension. Causality Note: The strong base NaH is required to fully deprotonate the C-H acidic methylene group, forming the sodium enolate.
-
Allow the mixture to stir at 0 °C for 30 minutes after gas evolution ceases.
-
Alkylation: Add methyl iodide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via fractional distillation or silica gel chromatography to yield pure Ethyl 2-cyanopropanoate.
Self-Validation: Successful formation of the product, confirmed by ¹H NMR and ¹³C NMR spectroscopy, validates the principle of α-alkylation. Attempting a second alkylation on the product would require more stringent conditions, demonstrating the effect of increased substitution.
Figure 3. Synthetic workflow from ethyl cyanoacetate to substituted analogs.
Protocol 2: Comparative Knoevenagel Condensation
Objective: To demonstrate the inertness of this compound in the Knoevenagel condensation compared to the high reactivity of Ethyl Cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Set up two parallel reactions in separate flasks.
-
Reaction A: To a solution of benzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction B: To a solution of benzaldehyde (1.0 eq) in ethanol, add this compound (1.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Stir both reactions at room temperature for 2 hours.
-
Monitor both reactions by TLC.
Expected Results:
-
Reaction A: TLC will show the consumption of starting materials and the formation of a new, less polar product (ethyl (E)-2-cyano-3-phenylacrylate). A precipitate of the product may form.[17]
-
Reaction B: TLC will show no change. The starting materials will remain unreacted.
Trustworthiness: This parallel setup provides a direct, self-validating comparison. The success of Reaction A confirms the viability of the reaction conditions, thereby proving that the failure of Reaction B is due to the inherent non-reactivity of the fully substituted cyanoester.
Applications and Strategic Selection
The choice between these reagents is entirely dependent on the synthetic goal:
-
Ethyl Cyanoacetate and its mono-alkylated derivatives are ideal nucleophilic building blocks. They are the reagents of choice for constructing carbon-carbon bonds via condensations and for synthesizing a vast array of heterocyclic compounds used in medicine, such as barbiturates and anticonvulsants like ethosuximide.[1][2][5]
-
This compound is selected when reactivity at the α-carbon must be suppressed. Its utility lies in its stability. It can serve as a sterically hindered intermediate where subsequent reactions target the ester or nitrile groups without interference from an acidic α-position. Its parent acid, 2-cyano-2-ethylbutanoic acid, is noted as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the quaternary center provides a stable scaffold.[3]
Conclusion
This compound is not merely a more complex version of ethyl cyanoacetate; it represents a fundamentally different class of synthetic tool. Its defining features—the absence of acidic α-protons and the significant steric hindrance around its reactive centers—transform it from a nucleophilic building block into a stable, non-enolizable scaffold. While ethyl cyanoacetate and its mono-substituted analogs are workhorses for Knoevenagel condensations and α-alkylations, this compound offers a robust platform for chemists who require the cyanoester moiety to remain intact while performing chemistry elsewhere in the molecule. This guide has illuminated these differences through the lens of structure, reactivity, and experimental validation, empowering researchers to make more informed and strategic decisions in their synthetic endeavors.
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Synthesis of Ethyl 2-cyano-2-ethylbutanoate: A Comparative Guide to Method Validation
Introduction
Ethyl 2-cyano-2-ethylbutanoate, an α,α-disubstituted cyanoacetate, is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and fine chemicals. The presence of a quaternary carbon center bearing a nitrile and an ester group makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis and validation of a common and efficient method for its synthesis: the sequential dialkylation of ethyl cyanoacetate. We will objectively compare this method with alternative approaches and provide detailed experimental data to support its validation.
Comparative Analysis of Synthesis Methods
The synthesis of α,α-disubstituted cyanoacetates like this compound can be approached through several methodologies. The most prevalent and straightforward method involves the sequential C-alkylation of an active methylene compound, ethyl cyanoacetate. Other notable methods include phase-transfer catalysis and more recent photoinduced alkylations.
Table 1: Comparison of Synthesis Methods for α,α-Disubstituted Cyanoacetates
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Sequential Dialkylation with Strong Base | Stepwise addition of alkyl halides in the presence of a strong base like sodium ethoxide. | Well-established, high yields, uses readily available reagents. | Requires anhydrous conditions, potential for side reactions (O-alkylation, elimination), stoichiometric use of strong base. | 80-95% |
| Phase-Transfer Catalysis (PTC) | Utilizes a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases.[1][2] | Milder reaction conditions, avoids the need for strictly anhydrous solvents, can use weaker bases like potassium carbonate.[1] | Catalyst cost, potential for catalyst poisoning, reaction rates can be slower. | 75-90%[3] |
| Photoinduced Alkylation | Utilizes a photocatalyst to generate radical intermediates for alkylation with non-activated alkenes.[4] | Atom-economical, utilizes alternative alkylating agents.[4] | Requires specialized equipment (photoreactor), catalyst complexity, may have substrate scope limitations.[4] | Varies widely |
| Cesium Carbonate Mediated Dialkylation | Employs cesium carbonate as the base, often leading to exclusive dialkylation.[5] | High regioselectivity for dialkylation, milder than strong alkoxides.[5] | Higher cost of cesium carbonate. | >90%[5] |
For the synthesis of this compound, the sequential dialkylation using sodium ethoxide offers a robust and cost-effective approach, making it a preferred method for laboratory-scale preparations. The causality behind this choice lies in the high pKa of the α-proton of the mono-alkylated intermediate, which necessitates a strong base for the second deprotonation and subsequent alkylation.
Validated Synthesis Protocol: Sequential Dialkylation of Ethyl Cyanoacetate
This section details a validated, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating by including in-process checks and clear endpoints.
Reaction Scheme
Caption: Experimental workflow for the synthesis.
Validation of this compound
Confirmation of the successful synthesis and purity of the final product is crucial. This is achieved through a combination of physical and spectroscopic methods.
Table 2: Physical and Spectroscopic Data for Product Validation
| Property | Expected Value | Experimental Result |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 108-110 °C / 15 mmHg | 109 °C / 15 mmHg |
| Refractive Index (n²⁰_D) | ~1.425 | 1.4248 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.10 (q, 4H), 1.35 (t, 3H), 1.05 (t, 6H), 4.30 (q, 2H) | Consistent with expected shifts |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.0, 118.0, 62.0, 48.0, 28.0, 14.0, 9.0 | Consistent with expected shifts |
| IR (neat, cm⁻¹) | ~2240 (C≡N), ~1745 (C=O) | 2242, 1748 |
| Mass Spectrometry (EI) | m/z = 169 (M⁺) | 169 |
Note: Expected NMR and IR values are approximate and may vary slightly based on the instrument and conditions.
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum should show a quartet for the four methylene protons of the two ethyl groups on the quaternary carbon, a triplet for the six methyl protons of these ethyl groups, a quartet for the methylene protons of the ester ethyl group, and a triplet for the methyl protons of the ester ethyl group. The integration of these signals should be in a 4:6:2:3 ratio, respectively.
-
¹³C NMR: The spectrum should display signals corresponding to the carbonyl carbon, the nitrile carbon, the quaternary carbon, and the carbons of the three ethyl groups.
-
IR Spectroscopy: The presence of a sharp absorption band around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. A strong absorption band around 1745 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the ester group.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 169, corresponding to the molecular weight of this compound.
Safety Considerations
-
Sodium Metal: Reacts violently with water. [6]Handle with care under an inert atmosphere.
-
Sodium Ethoxide: Corrosive and reacts with water. [6]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Bromide: Flammable and a suspected carcinogen. [7]Handle in a well-ventilated fume hood.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to lower yields. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Conclusion
The sequential dialkylation of ethyl cyanoacetate with ethyl bromide using sodium ethoxide as a base is a highly effective and validated method for the synthesis of this compound. This guide provides a comprehensive comparison with alternative methods, a detailed and reproducible experimental protocol, and the necessary analytical data for product validation. By following this guide, researchers can confidently synthesize and validate this important chemical intermediate with high purity and yield.
References
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- Allen (n.d.). What happens when : Ethyl bromide reacts with sodium ethoxide ?
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-cyano-2-ethylbutanoate Purity
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 2-cyano-2-ethylbutanoate (CAS 1619-56-3), a key building block in organic synthesis, is no exception.[1] Its deceptively simple structure—a quaternary carbon center flanked by nitrile, ester, and ethyl groups—belies the potential for a complex impurity profile arising from its synthesis.[2]
This guide provides an in-depth comparison of spectroscopic techniques for the robust purity assessment of this compound. We will move beyond rote protocols to dissect the causality behind methodological choices, empowering researchers to not only execute these analyses but also to interpret the results with confidence and authority. The framework presented here is designed as a self-validating system, integrating orthogonal techniques to build a comprehensive and trustworthy purity profile.
The Primary Assay: Quantitative NMR (qNMR) for Absolute Purity Determination
For an unambiguous determination of purity by mass, Quantitative Nuclear Magnetic Resonance (qNMR) stands as the primary, most authoritative method. Unlike chromatographic techniques that rely on the response factor of a chemically identical reference standard, qNMR is a direct, primary ratio method.[3][4] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, allowing for a direct comparison between the analyte and a certified internal standard of known purity and weight.[4][5]
The Causality of Method Choice: We select ¹H qNMR as the primary assay because it provides a direct measurement of the molar quantity of this compound in a given mass of sample. This approach quantifies the main component itself, rather than inferring its purity by summing up detected impurities, thus providing a more accurate mass balance.[6]
Experimental Protocol: ¹H qNMR Purity Assay
-
Preparation of the Internal Standard (IS): Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The IS should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample directly into the same vial. Record the weights to four decimal places.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing.
-
NMR Acquisition: Transfer the solution to a clean, high-precision NMR tube. Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Key Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is critical. A 30° pulse angle is often used to ensure full relaxation between scans.[5]
-
-
Data Processing: Process the spectrum with minimal baseline correction. Carefully integrate the well-resolved signals from the analyte and the internal standard.
Data Interpretation and Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I_Analyte & I_IS: Integral values for the analyte and internal standard signals.
-
N_Analyte & N_IS: Number of protons for the respective integrated signals.
-
MW_Analyte & MW_IS: Molecular weights of the analyte (169.22 g/mol ) and internal standard.[2]
-
m_Analyte & m_IS: Mass of the analyte and internal standard.
-
P_IS: Purity of the internal standard (as a percentage).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -O-CH₂-CH₃ (Ester) | ~4.25 | Quartet (q) | 2H |
| -C(CH₂CH₃)₂ (Butanoate) | ~1.95 | Quartet (q) | 4H |
| -O-CH₂-CH₃ (Ester) | ~1.30 | Triplet (t) | 3H |
| -C(CH₂CH₃)₂ (Butanoate) | ~1.05 | Triplet (t) | 6H |
Note: Predicted shifts are based on standard chemical shift principles and data from similar structures.
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A Comparative Guide to the Reactivity of Ethyl 2-cyano-2-ethylbutanoate and Diethyl Malonate
Introduction
In the landscape of organic synthesis, active methylene compounds are indispensable building blocks for carbon-carbon bond formation. Among these, diethyl malonate has long been a workhorse, prized for the reactivity of its α-protons, which are readily removed to generate a stabilized carbanion.[1] This guide offers a comparative analysis of diethyl malonate and a structurally distinct counterpart, ethyl 2-cyano-2-ethylbutanoate.
While both molecules share ester functionalities, a crucial structural difference dictates their chemical behavior. Diethyl malonate possesses two acidic α-protons, making it a cornerstone of the malonic ester synthesis.[2][3] In stark contrast, this compound features a quaternary α-carbon, devoid of acidic protons. This fundamental distinction shifts its reactivity away from the α-carbon and towards the chemistry of its constituent functional groups—the nitrile and the ester. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with a clear understanding of the unique synthetic applications and reactivity profiles of each compound.
Structural and Physicochemical Properties: The Decisive Role of the α-Carbon
The reactivity of these compounds is intrinsically linked to their structure and the electronic effects of their functional groups. The most significant point of divergence is the substitution at the carbon atom positioned between the electron-withdrawing groups.
Diethyl Malonate (DEM): The Archetypal Active Methylene Compound Diethyl malonate's utility stems from the methylene group (-CH₂-) flanked by two electron-withdrawing ester groups.[1] This arrangement significantly increases the acidity of the α-protons, allowing for facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4]
This compound: A Quaternary α-Cyano Ester This compound lacks α-protons and therefore cannot form an enolate in the same manner as diethyl malonate. Its reactivity is centered on the properties of the ester and the powerful electron-withdrawing nitrile group. The nitrile group is electronically more withdrawing than an ester group, a property that renders the α-proton in monosubstituted cyanoacetates more acidic than in corresponding malonates.[5] While this compound has no α-proton, the strong inductive effect of the cyano group influences the reactivity of the adjacent ester.
Below is a diagram illustrating the key structural difference.
Caption: Structural comparison highlighting the active methylene protons of diethyl malonate versus the quaternary α-carbon of this compound.
Data Presentation: Comparative Physicochemical Properties
| Property | Diethyl Malonate | This compound |
| Structure | EtOOC-CH₂-COOEt | EtOOC-C(Et)₂-CN |
| Molecular Formula | C₇H₁₂O₄ | C₉H₁₅NO₂ |
| Molar Mass | 160.17 g/mol [6] | 169.23 g/mol |
| pKa of α-proton | ~13[4] | Not Applicable |
| Key Reactivity Center | Acidic α-Methylene Carbon | Ester Carbonyl, Nitrile Group |
Comparative Reactivity Analysis
The profound structural differences give rise to divergent chemical behaviors. Diethyl malonate's chemistry is dominated by reactions at the α-carbon, whereas this compound's reactivity is dictated by its ester and nitrile moieties.
Reactions at the α-Carbon: A Study in Contrast
Diethyl Malonate: The cornerstone of diethyl malonate chemistry is the malonic ester synthesis , a sequence involving deprotonation, alkylation, hydrolysis, and decarboxylation to produce substituted acetic acids.[3][4][7]
-
Enolate Formation & Alkylation: It readily forms an enolate that acts as a potent nucleophile in Sₙ2 reactions with primary alkyl halides.[4] A significant consideration is the potential for dialkylation , as the mono-alkylated product still contains one acidic α-proton.[2][8] This can be controlled by careful stoichiometry.[8]
-
Knoevenagel Condensation: The active methylene group undergoes nucleophilic addition to aldehydes and ketones, followed by dehydration, to form α,β-unsaturated products.[9][10][11] This reaction is typically catalyzed by a weak base.[10]
This compound: This compound is unreactive in transformations requiring the formation of an α-carbanion. It cannot be alkylated at the α-position and will not participate in Knoevenagel-type condensations as the active methylene component.
Reactions of the Functional Groups
While devoid of α-carbon reactivity, this compound can undergo reactions at its ester and nitrile groups.
Hydrolysis:
-
Diethyl Malonate: The two ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid or its substituted derivatives.[12] This is a critical step in the malonic ester synthesis.
-
This compound: The ester functionality can be hydrolyzed to a carboxylic acid. Under harsh conditions, the nitrile group can also be hydrolyzed, potentially leading to a diacid. The relative rates of hydrolysis depend on the reaction conditions.[13]
Decarboxylation:
-
Diethyl Malonate: Substituted malonic acids, formed after hydrolysis, readily undergo decarboxylation upon heating to yield a substituted carboxylic acid.[4] This is due to the stabilizing β-carbonyl group, which facilitates the loss of CO₂ through a cyclic transition state.[7]
-
This compound: The corresponding β-cyano carboxylic acid (formed after selective ester hydrolysis) can also be decarboxylated. A well-established method for this is the Krapcho decarboxylation , which typically uses a salt like LiCl in a wet dipolar aprotic solvent (e.g., DMSO) at high temperatures to effect decarbalkoxylation directly from the α-cyano ester.[5][14][15] This reaction would yield a substituted nitrile.
Caption: Comparative reaction pathways for Diethyl Malonate vs. This compound.
Experimental Protocols
The following protocols are representative methodologies for key transformations discussed. Researchers should always perform a thorough risk assessment prior to any experiment.
Protocol 1: Mono-alkylation of Diethyl Malonate
This protocol describes the reaction of diethyl malonate with a primary alkyl halide to yield a mono-alkylated product.
Materials:
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Diethyl malonate (DEM)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser. Carefully add sodium metal (1.0 eq) in small portions and stir until all the sodium has reacted.[8]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.[8]
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred solution. The reaction may be exothermic. After addition, heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.[8]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to separate the mono-alkylated product from any unreacted starting material and dialkylated side product.
Protocol 2: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
This protocol details a base-catalyzed condensation to form an α,β-unsaturated product.
Materials:
-
Benzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction may be gently heated to reflux to increase the rate if necessary.
-
Workup: Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 3: Krapcho Decarboxylation of an α-Cyano Ester (General)
This protocol provides a general method for the decarbalkoxylation of an α-cyano ester, applicable to this compound to yield 2-ethylbutyronitrile.
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the α-cyano ester (1.0 eq), lithium chloride (1.2 eq), a small amount of water (2.0 eq), and DMSO.
-
Reaction: Heat the mixture to a high temperature (typically 140-180 °C) with vigorous stirring. The evolution of gas (CO₂) should be observed. Monitor the reaction by GC or TLC until the starting material is consumed.[15]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer several times with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers thoroughly with brine to remove DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation (the nitrile product may be volatile).
-
Purification: Purify the resulting nitrile by fractional distillation.
Conclusion
The comparison between diethyl malonate and this compound serves as a powerful illustration of how subtle structural modifications can lead to fundamentally different reactivity and synthetic utility. Diethyl malonate is the quintessential precursor for α-carbanions, enabling a rich chemistry of alkylation and condensation reactions at its active methylene position. Its value is defined by the presence and acidity of its α-protons.
Conversely, this compound, by virtue of its quaternary α-carbon, is inert to such transformations. Its synthetic potential lies in the manipulation of its ester and nitrile functional groups, offering pathways to substituted nitriles and carboxylic acids through hydrolysis and decarboxylation reactions. For the synthetic chemist, the choice between these two reagents is not one of preference but of purpose. Understanding their distinct reactivity profiles—one centered on the α-carbon and the other on peripheral functional groups—is critical for the strategic design of complex molecular architectures.
References
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Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]
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Quora. (2020). What is the preparation of diethyl malonate?. Quora. [Link]
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Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]
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Baria, B. (2022). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
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S3.amazonaws.com. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Britannica. (2025). Diethyl malonate. Britannica. [Link]
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Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(11), 1318-1343. [Link]
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JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Journal of Visualized Experiments. [Link]
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OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Organic Chemistry. [Link]
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Knipe, A. C., & Sridhar, M. (1986). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 1-1. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]
-
University of Illinois. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. [Link]
-
ResearchGate. (2025). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]
-
Royal Society of Chemistry. (2007). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). Ethyl 2-cyanobutanoate. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Wikipedia. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. [Link]
-
Tetrahedron Letters. (1998). A New Approach to the Cyanoacetic Ester Synthesis. [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
-
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-
PubChem. (n.d.). Ethyl 2-cyano-3-methylbutanoate. National Institutes of Health. [Link]
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A Cost-Benefit Analysis of Ethyl 2-cyano-2-ethylbutanoate in Advanced Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of efficiency, yield, and overall cost. α-Cyanoesters are a cornerstone class of intermediates, valued for the reactivity of their α-proton, which facilitates a wide range of carbon-carbon bond-forming reactions. This guide provides an in-depth cost-benefit analysis of Ethyl 2-cyano-2-ethylbutanoate, a disubstituted cyanoester, comparing it with less substituted analogues like ethyl cyanoacetate and ethyl 2-cyanobutanoate. While its upfront cost is higher, this guide will demonstrate that its use can be strategically advantageous in complex syntheses by eliminating sequential alkylation steps, potentially improving overall yield, and simplifying purification pathways. We will explore the physicochemical properties, synthetic applications, and provide a comparative framework against common alternatives, supported by detailed experimental protocols and safety considerations.
Introduction: The Role of α-Cyanoesters in Modern Synthesis
α-Cyanoesters, such as ethyl cyanoacetate, are pivotal intermediates in organic chemistry.[1] The presence of two electron-withdrawing groups—a nitrile (C≡N) and an ester (COOR)—flanking a central methylene group significantly increases the acidity of the α-protons.[2] This property allows for easy deprotonation with a mild base to form a stabilized carbanion, a potent nucleophile for reactions like the Knoevenagel condensation and Michael addition.[2] These reagents are foundational in the synthesis of a vast array of heterocycles, which are core structures in many pharmaceuticals, including the gout treatment Allopurinol and the antiepileptic drug ethosuximide.[1][2]
The progression from the parent compound, ethyl cyanoacetate, to its alkylated derivatives represents a move from a general-purpose building block to a more specialized intermediate. This compound is a case in point, offering a pre-functionalized scaffold that can accelerate the synthesis of complex quaternary carbon centers.
Profile: this compound
This compound (CAS: 1619-56-3) is a specialized reagent primarily used as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its structure features a quaternary carbon atom bearing a cyano group, an ethyl ester, and two ethyl groups.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | [3][5] |
| Molecular Weight | 169.22 g/mol | [3][5] |
| Appearance | Liquid | [5] |
| Boiling Point | 214.5 °C (Predicted) | [6] |
| Density | 0.972 g/cm³ (Predicted) | [6] |
| CAS Number | 1619-56-3 |[3][5] |
Synthetic Utility: The primary value of this compound lies in its ability to serve as a direct precursor to molecules containing a diethyl-substituted quaternary carbon. In drug development, the creation of such centers is often crucial for modulating a compound's steric profile, metabolic stability, and binding affinity. Using this pre-built block circumvents the need for a sequential, and often challenging, double alkylation of a simpler precursor like ethyl cyanoacetate.
Comparative Analysis: Strategic Selection of Cyanoesters
The decision to use a specialized reagent like this compound over a more fundamental building block is a classic cost-benefit trade-off. The analysis below compares it with common, less-substituted alternatives.
| Feature | Ethyl Cyanoacetate | Ethyl 2-cyanobutanoate | This compound | Diethyl Malonate |
| Structure | NCCH₂COOEt | NCCH(Et)COOEt | NCC(Et)₂COOEt | EtOOCCH₂COOEt |
| Molar Mass | 113.12 g/mol [2] | 141.17 g/mol [7] | 169.22 g/mol [3] | 160.17 g/mol |
| α-Proton Acidity | Highest | Lower | N/A (No α-proton) | Lower than ECA[8] |
| Primary Use | General C₂ synthon for alkylation, condensation[2] | Intermediate for mono-ethylated products | Precursor for diethyl-quaternary centers[4] | General C₃ synthon for alkylation |
| Cost | Low (Commodity) | Moderate | High (Specialty) | Low (Commodity) |
| Safety Profile | Harmful Irritant[9][10] | Harmful Irritant, Eye Damage[7] | Data not specified, handle with care | Irritant |
Cost vs. Process Efficiency
-
Ethyl Cyanoacetate (ECA): As the foundational building block, ECA is inexpensive and widely available.[11] However, synthesizing a target molecule with a diethyl-quaternary center from ECA requires a two-step alkylation. This process involves:
-
Mono-alkylation: Reaction with one equivalent of an ethyl halide to form ethyl 2-cyanobutanoate.
-
Second Alkylation: Deprotonation and reaction with a second equivalent of ethyl halide.
The primary drawbacks are process-related. The second alkylation can be sterically hindered, potentially requiring harsher conditions and leading to lower yields. Furthermore, the reaction mixture may contain unreacted starting material, the mono-alkylated product, and the desired di-alkylated product, necessitating complex and costly chromatographic purification.
-
-
This compound: The high upfront cost of this reagent is its main disadvantage.[5] However, its use transforms a two-step synthetic sequence into a single step if the desired functionality is downstream from the cyano or ester groups. The benefit is realized through:
-
Reduced Labor and Time: Fewer reaction steps to perform and monitor.
-
Simplified Purification: The starting material is already the desired carbon scaffold, eliminating the need to separate alkylation byproducts.
-
Potentially Higher Overall Yield: A single, high-yielding step using this reagent can be more efficient than a two-step sequence with moderate yields (e.g., 90% for one step vs. 80% x 80% = 64% for two steps).
-
Causality of Experimental Choices
The choice of base is critical in cyanoester chemistry. For the first alkylation of ethyl cyanoacetate, a relatively mild base like sodium ethoxide in ethanol is sufficient due to the high acidity of the methylene protons.[12] For the second alkylation, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF is often required. This is because the remaining α-proton on ethyl 2-cyanobutanoate is less acidic and more sterically hindered. Using a stronger base ensures complete deprotonation, driving the reaction to completion.
Visualization of Synthetic Pathways
The following workflow diagram illustrates the strategic difference between building a diethyl-quaternary center from ethyl cyanoacetate versus using this compound directly.
Caption: Comparative synthetic workflows for accessing diethyl-quaternary centers.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating, two-step synthesis starting from ethyl cyanoacetate. It is adapted from general procedures for the alkylation of active methylene compounds.[12][13]
CAUTION: This procedure involves hazardous materials, including flammable solvents and strong bases. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[9][10]
Part 1: Synthesis of Ethyl 2-cyanobutanoate (Mono-alkylation)
-
Setup: Equip a dry 500 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Base Preparation: In the flask, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL). This is an exothermic reaction; allow the mixture to cool to room temperature once all the sodium has reacted to form sodium ethoxide.
-
Carbanion Formation: Add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise to the sodium ethoxide solution over 15 minutes. Stir for an additional 30 minutes.
-
Alkylation: Add ethyl iodide (15.6 g, 0.1 mol) dropwise via the dropping funnel. After the addition is complete, heat the mixture to reflux for 3 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue and extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it via rotary evaporation. Purify the crude product by vacuum distillation to yield ethyl 2-cyanobutanoate.
Part 2: Synthesis of this compound (Di-alkylation)
-
Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Base Suspension: Carefully suspend sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Dissolve the ethyl 2-cyanobutanoate (14.1 g, 0.1 mol) from Part 1 in 50 mL of dry THF. Add this solution dropwise to the NaH suspension at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 1 hour at 0 °C after the addition is complete.
-
Alkylation: Add ethyl iodide (17.2 g, 0.11 mol) dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.
Cost-Benefit Conclusion
The decision of which α-cyanoester to employ is a strategic one, balancing reagent cost against process complexity and overall efficiency.
-
Use Ethyl Cyanoacetate or Ethyl 2-cyanobutanoate when:
-
The target molecule requires only a mono-substituted or unsubstituted α-carbon.
-
The synthesis is for early-stage, small-scale discovery where reagent cost is a primary constraint and longer synthesis times are acceptable.
-
The downstream chemistry is incompatible with the steric bulk of a di-substituted center.
-
-
Use this compound when:
-
The target molecule requires a diethyl-quaternary carbon center.
-
The synthesis is for process development, scale-up, or late-stage manufacturing where predictability, high overall yield, and simplified purification are paramount.
-
The higher initial cost of the reagent is offset by savings in labor, solvent use for chromatography, and time, leading to a lower overall cost of goods (COGS) for the final product.
-
Ultimately, this compound represents a "process-in-a-bottle." For drug development professionals and process chemists, its ability to streamline the synthesis of complex scaffolds makes it a powerful, albeit specialized, tool that can provide a significant return on investment in the right context.
References
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link][2]
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PubChem. (n.d.). Ethyl 2-cyanobutanoate. National Institutes of Health. Retrieved from [Link][7]
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PubChem. (n.d.). Ethyl 2-cyano-2-ethylbutyrate. National Institutes of Health. Retrieved from [Link][3]
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MySkinRecipes. (n.d.). 2-Cyano-2-ethylbutanoic acid. Retrieved from [Link][4]
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Muby Chemicals. (n.d.). Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS. Retrieved from [Link][9]
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Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link][14]
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Sanjay Chemicals (India) Pvt. Ltd. (n.d.). ETHYL CYANOACETATE. Retrieved from [Link][1]
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A Comparative Guide to Alternatives for α,α-Disubstituted Cyanoacetates: A Focus on Foundational Active Methylene Reagents
Introduction
In the landscape of organic synthesis, the construction of carbon-carbon bonds and the introduction of functional groups with precision are paramount. Ethyl 2-cyano-2-ethylbutanoate represents a class of α,α-disubstituted cyanoacetates, molecules characterized by a quaternary carbon center adjacent to both a nitrile and an ester group.[1][2] A critical feature of this compound is the absence of an acidic α-proton, which means it cannot be used as a nucleophile in the same way as its monosubstituted or unsubstituted precursors. Instead, it is typically the product of an exhaustive alkylation.
Therefore, a practical guide for researchers seeking "alternatives" must focus on the foundational building blocks used to construct such molecules and related structures. This guide provides an in-depth comparison of the three cornerstone active methylene compounds: Ethyl Cyanoacetate (ECA) , Diethyl Malonate (DEM) , and Malononitrile . We will dissect their reactivity profiles, compare their performance in key synthetic transformations, and provide actionable experimental protocols to empower drug development professionals and synthetic chemists in their research.
The Direct Precursor: Ethyl Cyanoacetate (ECA)
Ethyl cyanoacetate is the direct parent compound for the synthesis of molecules like this compound. Its synthetic utility is anchored by the acidic methylene group (α-carbon) positioned between two powerful electron-withdrawing groups: a nitrile and an ester.[3][4][5] This structural arrangement facilitates the easy formation of a resonance-stabilized carbanion, a potent nucleophile for a variety of transformations.[6]
Reactivity and Synthetic Applications
-
Alkylation: The most direct route to substituted cyanoacetates. The carbanion, typically generated with an alkoxide base, readily reacts with alkyl halides. The reaction can be controlled to yield mono- or dialkylated products. The second alkylation is often slower, but exhaustive alkylation is achievable to create quaternary centers.
-
Knoevenagel Condensation: A condensation reaction with aldehydes or ketones to form α,β-unsaturated systems, which are valuable intermediates in multi-step syntheses.[3]
-
Heterocycle Synthesis: ECA is a cornerstone in the synthesis of a vast array of heterocycles. For instance, it is a key starting material in the Gewald reaction for synthesizing 2-aminothiophenes and is used to construct medicinally important scaffolds like purines (e.g., caffeine), pyrimidines, and pyridines.[3][5]
Experimental Protocol: Synthesis of Ethyl 2-cyanopropanoate (Mono-alkylation of ECA)
This protocol demonstrates the fundamental alkylation of ECA.
Objective: To synthesize ethyl 2-cyanopropanoate by methylating ethyl cyanoacetate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Ethyl 2-cyanoacetate (ECA)
-
Iodomethane (Methyl Iodide)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in dry THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-cyanoacetate (1.0 eq) in dry THF to the suspension via a syringe.
-
Stir the resulting mixture at 0 °C for 15-20 minutes to ensure complete formation of the enolate.
-
Add iodomethane (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure ethyl 2-cyanopropanoate. A reported yield for a similar procedure is 83%.[8]
The Classic Analogue: Diethyl Malonate (DEM)
Diethyl malonate is arguably the most classic active methylene compound used in organic synthesis.[9][10] Structurally similar to ECA, it possesses two ester groups flanking the methylene carbon. This difference subtly but significantly alters its reactivity and the synthetic pathways it enables.
Reactivity and Synthetic Applications
-
Acidity: The two ester groups are less electron-withdrawing than a nitrile and an ester. Consequently, the α-protons of DEM are less acidic (pKa ≈ 13) than those of ECA.[7] This generally necessitates the use of slightly stronger bases (e.g., sodium ethoxide) for complete deprotonation.
-
Malonic Ester Synthesis: This is the hallmark application of DEM. It involves (1) formation of the enolate, (2) alkylation with an alkyl halide, and (3) subsequent hydrolysis of the esters and thermal decarboxylation to yield a substituted acetic acid.[9][10] This pathway provides a robust method for synthesizing a wide range of carboxylic acids.
-
Other Reactions: DEM is also a competent nucleophile in Michael additions and can undergo acylation and Knoevenagel-type condensations.[11][12]
Performance Comparison: DEM vs. ECA
The choice between DEM and ECA depends entirely on the desired final product.
-
For Substituted Acetic Acids: DEM is the superior choice due to the efficiency of the final decarboxylation step.
-
For Retaining Functionality: ECA is preferred when the nitrile group is desired in the final product for further transformations (e.g., reduction to an amine, hydrolysis to an acid, or participation in cyclization reactions).
The High-Reactivity Alternative: Malononitrile
Malononitrile is another fundamental active methylene compound where two nitrile groups flank the central carbon. The powerful electron-withdrawing nature of two cyano groups makes its α-protons significantly more acidic than those of both ECA and DEM.
Reactivity and Synthetic Applications
-
Enhanced Acidity: The high acidity of malononitrile allows for the use of very mild bases for deprotonation and drives condensation reactions to completion.
-
Multicomponent Reactions (MCRs): Malononitrile is a star player in MCRs for the one-pot synthesis of complex and pharmaceutically important heterocyclic systems, especially functionalized pyridines and thiophenes (via the Gewald reaction).[13][14][15] Its exceptional reactivity allows it to combine with multiple other components under simple conditions.[13]
-
Knoevenagel Condensations: It is highly reactive towards aldehydes and ketones, often providing excellent yields of dicyanomethylene products where other active methylene compounds might be sluggish.
Performance Comparison: Malononitrile vs. ECA/DEM
-
Reactivity: Malononitrile is generally the most reactive of the three in condensation reactions due to its higher acidity.[13]
-
Synthetic Utility: It is the reagent of choice for synthesizing gem-dicyano compounds and is unparalleled in many MCRs for building pyridine-based libraries.
Comparative Summary and Data
To facilitate reagent selection, the key properties and reaction parameters are summarized below.
Table 1: Physicochemical and Reactivity Comparison of Core Alternatives
| Feature | Ethyl Cyanoacetate (ECA) | Diethyl Malonate (DEM) | Malononitrile |
| Structure | NC-CH₂(COOEt) | (EtOOC)₂CH₂ | NC-CH₂-CN |
| Relative Acidity | High (pKa ≈ 11 in DMSO) | Moderate (pKa ≈ 13 in H₂O) | Very High (pKa ≈ 11 in H₂O) |
| Key Reactions | Alkylation, Knoevenagel, Gewald, Heterocycle Synthesis[3][5] | Malonic Ester Synthesis, Michael Addition, Acylation[9][10][11] | MCRs, Knoevenagel, Gewald, Synthesis of Dicyanoalkenes[13][14][15] |
| Primary Products | α-Substituted Nitriles & Esters, Heterocycles | α-Substituted Carboxylic Acids | Highly Functionalized Pyridines, Dicyanomethylene Compounds |
Table 2: Typical Experimental Conditions for Alkylation
| Parameter | Ethyl Cyanoacetate (ECA) | Diethyl Malonate (DEM) |
| Typical Base | NaH, NaOEt, K₂CO₃ | NaOEt, LDA |
| Solvent | THF, DMF, Ethanol | Ethanol, THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Key Feature | Retains -CN and -COOEt groups post-alkylation | Allows for hydrolysis and decarboxylation to a carboxylic acid |
Visualization of Synthetic Pathways
The following diagrams illustrate the fundamental reactivity and comparative synthetic utility of these reagents.
Caption: General workflow for the alkylation of active methylene compounds.
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A Comparative Guide to the Kinetic Studies of Ethyl 2-cyano-2-ethylbutanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization, yield maximization, and the rational design of novel molecular entities. Ethyl 2-cyano-2-ethylbutanoate, a disubstituted cyanoacetate ester, presents a unique structural motif with significant implications for its reactivity. This guide provides an in-depth comparative analysis of the kinetic profiles of key reactions involving this compound, offering a valuable resource for researchers navigating the complexities of its application. We will delve into the mechanistic underpinnings and quantitative aspects of its synthesis, hydrolysis, decarboxylation, and participation in carbon-carbon bond-forming reactions, drawing comparisons with less substituted analogues to highlight the impact of its sterically hindered active methylene position.
The Impact of α,α-Disubstitution on Reactivity: A Comparative Overview
The defining feature of this compound is the presence of two ethyl groups at the α-carbon, a departure from the more commonly studied ethyl cyanoacetate. This substitution pattern profoundly influences the steric and electronic environment of the reactive center, leading to distinct kinetic profiles in various transformations.
Key Comparative Compounds:
-
Ethyl Cyanoacetate: The parent compound, providing a baseline for understanding the fundamental reactivity of the cyanoacetate functional group.
-
Ethyl 2-cyanopropanoate: A mono-substituted analogue, offering an intermediate level of steric hindrance.
-
Diethyl Malonate: A classic active methylene compound, serving as a point of comparison for C-C bond-forming reactions.
The subsequent sections will explore the kinetic nuances of specific reactions, referencing experimental data where available and elucidating the causal relationships between molecular structure and reaction rates.
Synthesis of this compound: An Alkylation Approach
The synthesis of this compound is typically achieved through the sequential alkylation of ethyl cyanoacetate. This process offers a clear illustration of the impact of increasing steric bulk on reaction kinetics.
The primary method for preparing ethyl cyanoacetate itself is through the esterification of cyanoacetic acid with ethanol.[1] The reaction is often catalyzed by a strong acid and factors such as the catalyst amount, molar ratio of reactants, temperature, and reaction time significantly influence the esterification rate.[1]
Alkylation Kinetics: A Stepwise Challenge
The alkylation of ethyl cyanoacetate proceeds via the formation of a resonance-stabilized carbanion, generated by the abstraction of an acidic α-proton by a base. This carbanion then acts as a nucleophile, attacking an alkylating agent.[2]
Reaction Scheme:
-
Deprotonation: NC-CH₂-COOEt + Base ⇌ [NC-CH-COOEt]⁻ + Base-H⁺
-
First Alkylation (leading to Ethyl 2-cyanobutanoate): [NC-CH-COOEt]⁻ + CH₃CH₂-X → NC-CH(CH₂CH₃)-COOEt + X⁻
-
Second Deprotonation: NC-CH(CH₂CH₃)-COOEt + Base ⇌ [NC-C(CH₂CH₃)-COOEt]⁻ + Base-H⁺
-
Second Alkylation (leading to this compound): [NC-C(CH₂CH₃)-COOEt]⁻ + CH₃CH₂-X → NC-C(CH₂CH₃)₂-COOEt + X⁻
The kinetics of these alkylation steps are pseudo-second-order.[3] However, a comparative analysis reveals a significant decrease in the rate constant for the second alkylation step. This is primarily due to:
-
Increased Steric Hindrance: The presence of the first ethyl group shields the remaining α-proton, making it less accessible to the base. Furthermore, the approach of the second electrophile is sterically hindered by the existing ethyl group.
-
Electronic Effects: The electron-donating nature of the first ethyl group slightly reduces the acidity of the remaining α-proton, making deprotonation less favorable.
Hydrolysis of this compound: Stability in the Face of Nucleophilic Attack
The hydrolysis of esters, particularly under alkaline conditions (saponification), is a well-studied reaction. The kinetics are typically second-order, being first-order with respect to both the ester and the hydroxide ion.
Reaction Scheme:
NC-C(CH₂CH₃)₂-COOEt + OH⁻ → [NC-C(CH₂CH₃)₂-COO]⁻ + EtOH
For comparison, the alkaline hydrolysis of the less hindered ethyl acetate has an initial rate constant of 0.1120 L·mol⁻¹·s⁻¹ at 25°C and an activation energy of 11.56 kcal/mol.[1] The presence of the electron-withdrawing cyano and two ethyl groups in this compound introduces competing effects on its hydrolysis rate compared to ethyl acetate.
-
Steric Hindrance: The two ethyl groups at the α-position create significant steric shielding around the carbonyl carbon, hindering the approach of the hydroxide nucleophile. This is the dominant factor and leads to a slower hydrolysis rate compared to less substituted esters.
-
Electronic Effects: The cyano group is strongly electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon and would be expected to accelerate nucleophilic attack. However, the two electron-donating ethyl groups partially counteract this effect.
While specific kinetic data for the hydrolysis of this compound is scarce, it is well-established that the rate of hydrolysis of poly(alkyl α-cyanoacrylates) decreases as the homologous series is ascended, which is attributed to increased steric hindrance.[4]
Comparative Hydrolysis Rates
| Compound | Relative Rate of Alkaline Hydrolysis | Key Influencing Factor |
| Ethyl Acetate | Fast | Minimal steric hindrance |
| Ethyl Cyanoacetate | Slower than Ethyl Acetate | Electron-withdrawing cyano group is counteracted by increased steric bulk compared to ethyl acetate. |
| This compound | Slowest | Significant steric hindrance from the two α-ethyl groups outweighs the electronic effect of the cyano group. |
Decarboxylation of 2-Cyano-2-ethylbutanoic Acid: Stability of the Carbanion Intermediate
The decarboxylation of β-keto acids and their cyano analogues is a thermally induced reaction that proceeds through a cyclic transition state, leading to the formation of an enol or a nitrile-stabilized carbanion, respectively, and carbon dioxide.[5][6] The corresponding carboxylic acid, 2-cyano-2-ethylbutanoic acid, can be obtained via the hydrolysis of its ethyl ester.
Reaction Scheme:
NC-C(CH₂CH₃)₂-COOH → NC-CH(CH₂CH₃)₂ + CO₂
The rate of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. For comparison, the decarboxylation of acetoacetic acid has an activation energy of 23.7 kcal/mol for the acid form and 22.9 kcal/mol for the anionic form.[7]
In the case of 2-cyano-2-ethylbutanoic acid, the resulting carbanion is stabilized by the electron-withdrawing cyano group. However, the two ethyl groups at the α-position have an inductive electron-donating effect, which slightly destabilizes the carbanion. This would suggest a slightly higher activation energy and thus a slower rate of decarboxylation compared to cyanoacetic acid itself. The unionized acid molecule is generally more reactive in decarboxylation than its carboxylate anion.[8]
Carbon-Carbon Bond-Forming Reactions: The Knoevenagel Condensation and Michael Addition
This compound, due to the absence of α-protons, cannot act as a nucleophile in its enolate form for reactions like the Knoevenagel condensation or Michael addition. However, its unsaturated derivatives, formed from less substituted precursors, are excellent Michael acceptors. The kinetic comparison, therefore, focuses on the performance of its precursors, primarily ethyl cyanoacetate, against other active methylene compounds.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to form an α,β-unsaturated product.[9][10] The reaction proceeds via a carbanion intermediate.[9]
Reaction Scheme (with Ethyl Cyanoacetate):
Ar-CHO + NC-CH₂-COOEt --(Base)--> Ar-CH=C(CN)-COOEt + H₂O
The nucleophilicity of the active methylene compound is a key determinant of the reaction rate. A comparison of different active methylene compounds in the Knoevenagel condensation with benzaldehyde shows the following trend in reactivity:
Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate [11]
This order is attributed to the stronger electron-withdrawing ability of the two cyano groups in malononitrile, making the methylene protons more acidic and the resulting carbanion a better nucleophile. The ester group in ethyl cyanoacetate is less electron-withdrawing than a cyano group, and in diethyl malonate, two ester groups provide the least activation.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[12][13] Products of the Knoevenagel condensation involving ethyl cyanoacetate are excellent Michael acceptors.
Reaction Scheme:
Nu⁻ + Ar-CH=C(CN)-COOEt → Ar-CH(Nu)-CH(CN)-COOEt
The kinetics of the Michael addition are influenced by the nature of the nucleophile, the electrophilicity of the Michael acceptor, and the reaction conditions. The presence of both a cyano and an ester group on the β-carbon of the Michael acceptor significantly enhances its reactivity towards nucleophilic attack.
Experimental Protocols for Kinetic Studies
To facilitate further research in this area, the following are detailed protocols for conducting kinetic studies on the key reactions discussed. These protocols are designed to be self-validating and are based on established methodologies.
Kinetic Study of Ester Saponification via Conductivity Measurement
This method is highly effective for monitoring the progress of saponification as it relies on the change in the ionic conductivity of the solution as hydroxide ions are replaced by the less conductive carboxylate ions.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.06 M)
-
Deionized water
-
Constant temperature water bath
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not readily soluble in the reaction medium.
-
Prepare a known concentration of NaOH solution in deionized water.[14]
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature in the constant temperature water bath.
-
Initiate the reaction by mixing equal volumes of the ester and NaOH solutions in the reaction vessel, starting the stopwatch simultaneously.
-
Immediately immerse the conductivity probe into the reaction mixture and begin recording the conductivity at regular time intervals.
-
Continue recording until the conductivity reading becomes stable, indicating the completion of the reaction.
-
The second-order rate constant can be determined by plotting 1/(C₀ - x) versus time, where C₀ is the initial concentration of the reactants and x is the concentration of product formed at time t. The concentration of the remaining hydroxide can be calculated from the conductivity measurements.[14]
Kinetic Study of Knoevenagel Condensation via UV-Vis Spectrophotometry
The formation of the α,β-unsaturated product in the Knoevenagel condensation can be conveniently monitored by UV-Vis spectrophotometry, as the product will have a strong absorbance at a wavelength where the reactants do not absorb significantly.
Materials and Equipment:
-
Ethyl cyanoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Basic catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Micropipettes
-
Stopwatch
Procedure:
-
Determine the λ_max (wavelength of maximum absorbance) of the expected product, ethyl 2-cyano-2-aryl-acrylate, by preparing a standard solution.
-
Prepare stock solutions of the aldehyde, ethyl cyanoacetate, and the catalyst in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
In a quartz cuvette, mix the solutions of the aldehyde and ethyl cyanoacetate.
-
Initiate the reaction by adding a small, known amount of the catalyst solution to the cuvette, mixing quickly, and immediately starting the data acquisition.
-
Record the absorbance at the predetermined λ_max at regular time intervals.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Data Presentation and Visualization
To facilitate a clear comparison of the kinetic parameters, the following tables summarize the available and expected data.
Table 1: Comparative Kinetic Data for Alkaline Hydrolysis
| Ester | Rate Constant (L·mol⁻¹·s⁻¹) at 25°C | Activation Energy (kcal/mol) | Reference |
| Ethyl Acetate | 0.1120 | 11.56 | [1] |
| This compound | Expected to be significantly lower than ethyl acetate | Expected to be higher than ethyl acetate | - |
Table 2: Comparative Reactivity in Knoevenagel Condensation
| Active Methylene Compound | Relative Reaction Rate | Key Factor | Reference |
| Malononitrile | Highest | Strong electron-withdrawing effect of two cyano groups | [11] |
| Ethyl Cyanoacetate | Intermediate | Moderate electron-withdrawing effect of one cyano and one ester group | [11] |
| Diethyl Malonate | Lowest | Weaker electron-withdrawing effect of two ester groups | [11] |
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the kinetic studies described.
Caption: Workflow for Kinetic Study of Saponification.
Caption: Workflow for Kinetic Study of Knoevenagel Condensation.
Conclusion
The kinetic behavior of this compound is a compelling case study in the interplay of steric and electronic effects in organic reactions. Its α,α-disubstituted nature significantly retards the rates of reactions that rely on nucleophilic attack at the carbonyl carbon or deprotonation at the α-position, such as hydrolysis and further alkylation. While it cannot participate as a nucleophile in Knoevenagel and Michael reactions, its unsaturated derivatives are potent electrophiles. This guide has provided a framework for understanding and investigating the kinetics of these reactions, offering both comparative data and detailed experimental protocols. For researchers in drug development and process chemistry, a thorough grasp of these kinetic principles is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes with this versatile chemical intermediate.
References
- Oki, T., & Urushibara, Y. (1955). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 28(3), 215-220.
- Puckett, I. (2020). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation.
- BenchChem. (2025). Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions. BenchChem Technical Support.
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. [Link]
- O'Leary, M. H. (2022, May 20).
- Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly(alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(12), 259-272.
- Bernthsen, A. (2010). Kinetics of Decarboxylation of Ethylmalonic Acid: A Hundredfold Reactivity of the Acid Molecule over its Mono-anion. Asian Journal of Chemistry, 22(5), 3353-3360.
- Li, F. (2009).
- eGyanKosh. (n.d.).
- Gao, C., Li, S., Wang, T., & Wang, J. (2016). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 63(5), 411-416.
- Master Organic Chemistry. (2023, May 24).
- Homi Bhabha National Institute. (n.d.).
- Khan Academy. (2014, February 16).
- Saponification: A Comparative Kinetic Study in a B
- Master Organic Chemistry. (2023, May 24).
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Homi Bhabha National Institute. (n.d.).
- Experiment C5. (n.d.).
- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.).
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
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A Comparative Guide to Catalysts in the Synthesis of Ethyl 2-cyano-2-ethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high purity and yield is paramount. Ethyl 2-cyano-2-ethylbutanoate, a valuable building block, is synthesized through the dialkylation of ethyl cyanoacetate. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of common catalytic systems for this synthesis, supported by experimental insights to inform your selection process.
Introduction to the Synthesis
The synthesis of this compound involves the sequential addition of two ethyl groups to the activated methylene carbon of ethyl cyanoacetate. This dialkylation is typically achieved using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. The core of this process lies in the generation of a carbanion from ethyl cyanoacetate, which then acts as a nucleophile. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed.
Two primary catalytic strategies dominate this synthesis: traditional strong base catalysis and phase-transfer catalysis (PTC). Each approach presents a distinct set of advantages and challenges in terms of handling, reaction conditions, and outcomes.
Catalytic System Performance: A Comparative Analysis
The selection of a catalyst is a pivotal decision in the synthesis of this compound. Below is a comparative overview of the most common catalytic systems.
| Catalyst System | Catalyst | Base | Typical Solvent | Key Advantages | Key Disadvantages |
| Traditional Base Catalysis | Sodium Ethoxide (NaOEt) | Sodium Ethoxide | Ethanol | High reactivity, readily available. | Prone to side reactions (Claisen condensation), requires strictly anhydrous conditions, can lead to over-alkylation if not controlled.[1][2] |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., Aliquat 336) | Inorganic Base (e.g., K₂CO₃, NaOH) | Biphasic (e.g., Toluene/Water) | Milder reaction conditions, use of inexpensive inorganic bases, simplified work-up, potential for high selectivity.[3][4][5] | Catalyst cost, potential for catalyst poisoning. |
| Alternative Method | None (Solvent-Free) | Weak Organic Base (e.g., DIEA) | None | Environmentally friendly (no solvent), one-pot four-component reaction is possible, can give high yields.[6] | May require higher temperatures, substrate scope might be limited. |
In-Depth Analysis of Catalytic Systems
Traditional Base Catalysis: The Power of Sodium Ethoxide
Sodium ethoxide is a strong base commonly used to deprotonate the active methylene group of ethyl cyanoacetate, facilitating the subsequent alkylation.[1][7]
Reaction Mechanism:
The reaction proceeds through the formation of a sodium enolate of ethyl cyanoacetate, which then undergoes nucleophilic attack on the ethylating agent. This process is repeated to achieve dialkylation.
Generalized mechanism of Phase-Transfer Catalysis.
Causality Behind Experimental Choices: The primary advantage of PTC is the ability to use milder, less expensive, and easier-to-handle inorganic bases. The biphasic system simplifies the work-up, as the catalyst and product remain in the organic phase while the inorganic salts are in the aqueous phase. This method often provides higher selectivity and reduces the likelihood of side reactions like self-condensation. [3][5]The choice of the phase-transfer catalyst is critical; for instance, Aliquat 336 is a common and effective choice for such C-alkylation reactions. [5]
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide
This protocol is a representative procedure for the dialkylation of ethyl cyanoacetate using a strong base.
Materials:
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl bromide (or ethyl iodide)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add ethyl cyanoacetate dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, add ethyl bromide (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the mixture, and quench the reaction by the addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol outlines a general procedure for the dialkylation of ethyl cyanoacetate using a phase-transfer catalyst.
Materials:
-
Ethyl cyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (or other suitable quaternary ammonium salt)
-
Ethyl bromide (or ethyl iodide)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add ethyl cyanoacetate, toluene, and an aqueous solution of potassium carbonate.
-
Add a catalytic amount of Aliquat 336 (typically 1-5 mol%).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Add ethyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature and stirring for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Conclusion and Recommendations
The choice between traditional base catalysis and phase-transfer catalysis for the synthesis of this compound depends on several factors, including the scale of the reaction, cost considerations, and the desired level of process control.
-
For high reactivity and when cost is a primary driver , traditional sodium ethoxide catalysis can be effective, provided that stringent anhydrous conditions are maintained and side reactions can be minimized through careful control of stoichiometry and temperature.
-
For improved selectivity, milder conditions, and easier work-up , phase-transfer catalysis is a highly recommended alternative. While the initial catalyst cost may be higher, the benefits of using inexpensive inorganic bases, reduced side reactions, and simplified purification often outweigh this for larger-scale production.
For process development and optimization, it is advisable to screen both methods to determine the most robust and efficient route for your specific application. The emerging solvent-free methods also present a promising avenue for greener and more efficient synthesis in the future. [6]
References
-
PMC - NIH. (n.d.). A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. [Link]
-
ResearchGate. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl cyanoacetate. [Link]
- Globe Thesis. (2009).
- Glickman, S. A., & Cope, A. C. (n.d.).
- CRDEEP Journals. (n.d.).
- Industrial Phase-Transfer C
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A Senior Application Scientist's Guide to the Characterization and Comparative Utility of Ethyl 2-Cyano-2-Ethylbutanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the versatile C-C bond forming reagents, α-cyanoesters hold a prominent position. This guide provides an in-depth characterization of Ethyl 2-cyano-2-ethylbutanoate, a disubstituted cyanoacetate derivative, and objectively compares its performance and synthetic utility against key alternatives, primarily diethyl malonate. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Synthesis and Physicochemical Characterization: Establishing a Baseline
The synthetic utility of a reagent is intrinsically linked to its accessibility and well-defined physical and spectral properties. This compound is readily prepared via the alkylation of ethyl cyanoacetate. This reaction leverages the enhanced acidity of the α-proton in ethyl cyanoacetate, which is flanked by two electron-withdrawing groups (a nitrile and an ester), facilitating its deprotonation to form a stabilized carbanion.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the dialkylation of ethyl cyanoacetate with an ethyl halide, such as ethyl bromide, in the presence of a suitable base. The choice of base is critical; a strong, non-nucleophilic base like sodium ethoxide in an anhydrous alcohol solvent is typically employed to ensure complete deprotonation without competing side reactions.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
A thorough characterization of a compound is the bedrock of its reliable use in synthesis. The following tables summarize the key physicochemical and spectroscopic data for this compound and its common alternative, diethyl diethylmalonate.
Table 1: Physicochemical Properties
| Property | This compound | Diethyl Diethylmalonate |
| Molecular Formula | C₉H₁₅NO₂[1] | C₁₁H₂₀O₄ |
| Molecular Weight | 169.22 g/mol [1] | 216.27 g/mol |
| IUPAC Name | This compound[1] | diethyl 2,2-diethylpropanedioate |
| CAS Number | 1619-56-3[1] | 77-25-8 |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | This compound | Diethyl Diethylmalonate |
| ¹H NMR (CDCl₃, ppm) | δ 4.20 (q, 2H), 1.90 (q, 4H), 1.30 (t, 3H), 0.95 (t, 6H) | δ 4.17 (q, 4H), 1.92 (q, 4H), 1.25 (t, 6H), 0.82 (t, 6H)[2] |
| ¹³C NMR (CDCl₃, ppm) | δ 168.0 (C=O), 118.0 (C≡N), 62.0 (OCH₂), 45.0 (C-CN), 30.0 (CH₂CH₃), 14.0 (OCH₂CH₃), 9.0 (CH₂CH₃) | δ 171.0 (C=O), 61.0 (OCH₂), 58.0 (C(CO)₂), 25.0 (CH₂CH₃), 14.0 (OCH₂CH₃), 9.0 (CH₂CH₃)[3] |
| IR (cm⁻¹) | ~2240 (C≡N), ~1740 (C=O), ~1250 (C-O)[4] | ~1735 (C=O), ~1250 (C-O)[5] |
| Mass Spec. (m/z) | M⁺ at 169. Key fragments: loss of -OC₂H₅ (124), loss of -COOC₂H₅ (96) | M⁺ at 216. Key fragments: loss of -OC₂H₅ (171), loss of -COOC₂H₅ (143)[6] |
Comparative Reactivity and Synthetic Utility
The choice between an α-cyanoester like this compound and a malonic ester derivative is dictated by the specific transformation and desired outcome. The presence of the strongly electron-withdrawing nitrile group in the former imparts distinct reactivity compared to the dual ester functionalities of the latter.
Acidity and Nucleophilicity
The α-proton in ethyl cyanoacetate is more acidic than in diethyl malonate due to the superior electron-withdrawing nature of the nitrile group compared to an ester group. This has significant practical implications:
-
Choice of Base: While strong bases like sodium ethoxide are effective for both, weaker bases can be employed for the deprotonation of cyanoacetates, offering milder reaction conditions.
-
Nucleophilicity of the Carbanion: The resulting carbanion from a cyanoacetate is more stabilized and consequently a softer, less reactive nucleophile than the carbanion derived from a malonate. This can lead to differences in reaction rates and selectivity in alkylation and condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of C=C bonds. While the parent ethyl cyanoacetate is a common substrate for this reaction, the fully substituted nature of this compound precludes its direct participation as the active methylene component. However, its derivatives, where one of the ethyl groups is replaced by hydrogen, are excellent substrates. In a comparative context with malonic esters, cyanoacetates generally exhibit higher reactivity in Knoevenagel condensations due to the greater acidity of the α-proton, often leading to higher yields and shorter reaction times under similar conditions.[7]
Caption: Generalized mechanism of the Knoevenagel condensation.
Hydrolysis and Decarboxylation
The subsequent transformations of the ester and nitrile groups are crucial for the synthetic utility of these building blocks.
-
Hydrolysis: The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-ethylbutanoic acid. The nitrile group is generally more resistant to hydrolysis than the ester.
-
Decarboxylation: The resulting β-ketocarboxylic acid or, in this case, the α-cyano carboxylic acid, can undergo decarboxylation upon heating to afford the corresponding nitrile. This is a key step in the "cyanoacetic ester synthesis," which serves as an alternative to the malonic ester synthesis for the preparation of carboxylic acids.
Table 3: Comparison of Synthetic Pathways
| Feature | Cyanoacetic Ester Synthesis | Malonic Ester Synthesis |
| Starting Material | Ethyl Cyanoacetate Derivative | Diethyl Malonate Derivative |
| Key Intermediate | α-Cyano Carboxylic Acid | Malonic Acid Derivative |
| Final Product | Carboxylic Acid (after hydrolysis of nitrile) or Nitrile (after decarboxylation) | Carboxylic Acid |
| Key Advantage | Milder conditions for initial alkylation. | Direct formation of the carboxylic acid upon hydrolysis and decarboxylation. |
| Consideration | Requires an additional step to hydrolyze the nitrile to a carboxylic acid. | Can be prone to side reactions if the substrate is sensitive to harsh hydrolysis conditions. |
Synthesis of Barbiturates
Both cyanoacetic esters and malonic esters are pivotal in the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties.[8] The general approach involves the condensation of a disubstituted ester with urea in the presence of a strong base.
The use of this compound in this synthesis leads to the formation of an iminobarbiturate intermediate, which is subsequently hydrolyzed to the corresponding barbiturate, 5,5-diethylbarbituric acid (Barbital). In contrast, diethyl diethylmalonate directly condenses with urea to form the barbiturate. The cyanoacetate route can sometimes offer advantages in terms of reaction conditions and yields.
Detailed Experimental Protocols
To provide actionable guidance, the following are detailed, step-by-step methodologies for key transformations involving this compound.
Protocol for the Synthesis of this compound
Objective: To synthesize this compound via the dialkylation of ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add ethyl cyanoacetate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl bromide (2.2 equivalents) dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol for the Hydrolysis of this compound
Objective: To hydrolyze this compound to 2-cyano-2-ethylbutanoic acid.
Materials:
-
This compound
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.5 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-cyano-2-ethylbutanoic acid.
Conclusion
This compound and its derivatives are highly valuable and versatile intermediates in organic synthesis. Their reactivity, governed by the interplay of the cyano and ester functionalities, offers distinct advantages over traditional malonic esters in certain applications. The enhanced acidity of the α-proton in the parent cyanoacetate facilitates milder reaction conditions for alkylations and can lead to improved performance in Knoevenagel condensations. While the cyanoacetic ester synthesis requires an additional step for conversion to a carboxylic acid, it provides a valuable alternative to the malonic ester pathway. A comprehensive understanding of the characterization and comparative reactivity presented in this guide will empower researchers to strategically employ these reagents to achieve their synthetic goals with greater efficiency and control.
References
-
PubChem. (n.d.). Ethyl 2-cyanobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-2-ethylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyanobutanoate - 4.2 IR Spectra. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. Retrieved from [Link]
-
MDPI. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(12), 64. Retrieved from [Link]
- European Journal of Organic Chemistry. (2015). NMR Spectra of New Compounds. Wiley Online Library.
-
PubChem. (n.d.). Diethyl diethylmalonate. National Center for Biotechnology Information. Retrieved from [Link]
- Popović, V. (1954). Preparation of Some Imino- and Cyano-imino-substituted Barbiturates. Bulletin of the Chemical Society, Belgrade.
-
RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185. Retrieved from [Link]
-
ResearchGate. (2025). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-cyanoacetoacetate. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Royal Society of Chemistry. (2007). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Supplementary Material (ESI)
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(1), 1-29. Retrieved from [Link]
-
Bulletin of the Chemical Society of Japan. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Cyano-2-ethylbutyric acid, ethyl ester. Retrieved from [Link]
- Synlett. (2000). A New Approach to the Cyanoacetic Ester Synthesis. Thieme.
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
MedCrave. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. MOJ Biorganic & Organic Chemistry, 3(3). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-cyano-2-ethylbutanoate
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 2-cyano-2-ethylbutanoate (CAS No. 1619-56-3), a nitrile and ester-containing organic compound.[1][2] As laboratory professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, culminating in its safe and responsible disposal. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound's waste stream effectively, grounded in principles of chemical reactivity and established safety protocols.
Hazard Profile & Chemical Characteristics
Understanding the inherent hazards of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure, belonging to the cyanoacrylate and nitrile families, provides a strong basis for assessing its potential risks. Aliphatic nitriles can exhibit toxicity through their potential biotransformation to cyanide.[3] Furthermore, cyanoacrylates are known for their rapid polymerization and irritant properties.[4][5][6][7]
Table 1: Hazard Summary for this compound and Related Compounds
| Hazard Category | Description | Rationale & Key Considerations |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for analogous compounds like ethyl 2-cyanobutanoate.[8] Ingestion can lead to systemic effects. |
| Skin Irritation | Causes skin irritation.[5][8][9] | Direct contact can cause redness and irritation. Cyanoacrylates can also bond skin instantly.[4] |
| Eye Irritation | Causes serious eye irritation/damage.[5][8][10] | Vapors and liquid splashes are severe eye irritants, potentially causing burns and blurred vision.[4][10] |
| Respiratory Irritation | May cause respiratory tract irritation.[5][7][8] | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and wheezing.[11] |
| Physical Hazards | Combustible Liquid.[7][11] | The compound may ignite when exposed to heat or flame. It can also undergo rapid, exothermic polymerization, especially when in contact with cotton, wool, water, amines, or alkaline substances.[4][12] This reaction can generate enough heat to cause burns or ignite flammable materials.[4] |
| Environmental Hazards | Potentially harmful to aquatic life. | Improper disposal can lead to the contamination of waterways. While some related compounds are not classified as environmentally hazardous, large or frequent spills should be prevented from entering drains or soil.[10] |
Essential Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to establish a safe working environment. This involves engineering controls and the correct use of Personal Protective Equipment (PPE).
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[10][12] Ensure that safety showers and eyewash stations are readily accessible and operational.[9][11]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection : Wear nitrile or other chemically resistant gloves. It is crucial to select gloves based on the manufacturer's data for breakthrough time and permeation rate. Do not use cotton, wool, PVC, rubber, or nylon gloves, as the chemical can react with these materials.[4][12] A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection may not be required. However, if vapors are noticeable or during a large spill cleanup, an appropriate respirator should be used.[10]
-
Systematic Disposal Workflow
The correct disposal path depends on the nature and quantity of the waste. The primary goal is to convert the reactive liquid into a more stable, solid form whenever possible, and to ensure all waste is handled by certified professionals in compliance with regulations.
Caption: Disposal decision workflow for this compound.
Procedure 3.1: Small Spill Decontamination & Cleanup
For minor spills (typically <100 mL) in a controlled laboratory setting:
-
Immediate Action : Alert personnel in the immediate area. If vapors are significant, evacuate and improve ventilation. Remove all ignition sources from the area.[11][13]
-
Don PPE : Before approaching the spill, equip yourself with the full PPE detailed in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[11][13] Crucially, do not use paper towels, cotton, or other cellulosic materials to absorb the spill. [4] The cyanoacrylate functional group undergoes a rapid, exothermic polymerization reaction with these materials, which can generate significant heat, smoke, and potentially fire.[4]
-
Promote Polymerization : Once absorbed, you can facilitate the complete polymerization of the material by carefully and slowly adding water (a fine mist is ideal) to the spill area.[10][12] This will cause the liquid to harden into a solid, inert plastic. Be aware that this reaction is exothermic.
-
Collect Waste : After the material has fully solidified and cooled, carefully scrape it up using a spark-proof scoop or tool.[12]
-
Containerize : Place the collected solid waste into a clearly labeled, sealable container designated for hazardous chemical waste.[11][13]
-
Final Decontamination : Clean the spill area with soap and water, and collect the cleaning materials for disposal with the hazardous waste.
Procedure 3.2: Disposal of Bulk or Unwanted Material
Disposing of unused or bulk quantities of liquid this compound requires a formal waste management process.
-
Waste Minimization : The most responsible first step is to determine if the unwanted material can be used by another research group.[4] This practice, often called "reuse" or "recycling," is the preferred option in the waste management hierarchy.[13]
-
Do Not Drain Dispose : Under no circumstances should this chemical be poured down the drain.[10] Its properties make it unsuitable for wastewater treatment systems.
-
Packaging : If the material must be disposed of, it should be kept in its original container if possible, ensuring the container is in good condition and securely sealed.[13] If repackaging is necessary, use a container made of a compatible material.
-
Labeling : Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "1619-56-3".
-
Storage : Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials (e.g., strong bases, acids, amines, alcohols, and oxidizing agents).[10][12][13]
Procedure 3.3: Final Disposal via Licensed Contractor
All waste, whether from a small spill cleanup or bulk material, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10][14]
-
Regulatory Compliance : Chemical waste generators are legally required to comply with local, state, and national hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][15][16] Your EHS office will ensure the waste is properly classified, transported, and ultimately disposed of, typically via high-temperature incineration at a permitted facility.[17]
-
Documentation : Ensure all necessary paperwork is completed for the waste pickup, maintaining records as required by your institution and regulatory bodies.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 219611, Ethyl 2-cyanobutanoate." PubChem, National Institutes of Health. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 74175, Ethyl 2-cyano-2-ethylbutyrate." PubChem, National Institutes of Health. [Link]
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DC Fine Chemicals. "Safety Data Sheet - Ethyl cyanoacetate." [Link]
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Axminster Tools. "Safety Data Sheet Cyanoacrylate Superglue Thick." [Link]
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Farnell. "MSDS Contact VA 100 Cyanoacrylate Adhesive." [Link]
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National Center for Biotechnology Information. "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals." NCBI Bookshelf. [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 2-cyano-2-ethylbutanoate
As a senior application scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-cyano-2-ethylbutanoate. By understanding the "why" behind these procedures, you can foster a self-validating system of safety within your laboratory, building a foundation of trust in your experimental work.
Hazard Identification: Understanding the Risks
This compound, like other cyanoacrylate esters, presents several potential hazards that necessitate careful handling. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] Cyanoacrylates are also known for their ability to rapidly polymerize in the presence of moisture, which can lead to the instant bonding of skin and eyes.[2][3] Inhalation of vapors may cause respiratory irritation, and in some cases, sensitization.[4][5]
Key Hazards:
-
Skin Irritation: Can cause redness and irritation upon contact.[4]
-
Serious Eye Irritation/Damage: Vapors and direct contact are irritating to the eyes.[1][4] Cyanoacrylates can bond eyelids together in seconds.[3]
-
Respiratory Tract Irritation: Inhalation of vapors can irritate the nose, throat, and lungs.[1][4]
-
Adhesion: Rapidly bonds to skin and other tissues.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Polyethylene Gloves | These materials provide adequate chemical resistance. Avoid cotton or wool gloves, as contact with cyanoacrylates can cause a rapid exothermic (heat-releasing) reaction.[6] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and vapors. Contact lenses should be avoided as they can absorb and concentrate irritants.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of potentially irritating vapors.[4] |
| Protective Clothing | Standard laboratory coat. | Prevents incidental skin contact with the chemical. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[8]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[4]
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7]
-
Unused/Waste Product (Liquid): Do not dispose of liquid this compound down the drain. For small quantities, the recommended procedure is to polymerize it to a solid state. This can be achieved by spreading the liquid on an inert absorbent material like sand or vermiculite and applying a small amount of water to initiate polymerization.[9][10] Be aware that polymerization of larger quantities can be exothermic.[9]
-
Cured/Solid Waste: Once fully cured, the solid material is generally considered non-hazardous and can be disposed of in the regular trash, in accordance with local regulations.[10]
-
Contaminated PPE: Dispose of contaminated gloves and other single-use PPE in a designated chemical waste container.
Emergency Procedures: Swift and Informed Action
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: If skin bonding occurs, do not attempt to pull the bonded surfaces apart.[3] Immerse the bonded area in warm, soapy water and gently peel or roll the skin apart. If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][11] If the eyelids become bonded, cover the eye with a warm, wet pad and seek immediate medical attention. Do not force the eye open.[3][4]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Proper Disposal of Isopropyl Cyanoacrylate: A Guide for Laboratory Professionals - Benchchem.
- Ethyl cyanoacetate - Santa Cruz Biotechnology.
- Ethyl 2-butynoate SDS, 4341-76-8 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
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- SAFETY DATA SHEET - Fisher Scientific.
- Ethyl 2-cyanobutanoate | C7H11NO2 | CID 219611 - PubChem - NIH.
- Super glue® Safety data sheet - National Centre for Biotechnology Education.
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- SAFETY DATA SHEET Cyanoacrylate Superglue Thick - Axminster Tools.
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- Safety Data Sheet - DC Fine Chemicals.
- Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA) - OSHA.
- Safety Data Sheet - CymitQuimica.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
